Protium
Description
The first chemical element in the periodic table with atomic symbol H, and atomic number 1. This compound (atomic weight 1) is by far the most common hydrogen isotope. Hydrogen also exists as the stable isotope DEUTERIUM (atomic weight 2) and the radioactive isotope TRITIUM (atomic weight 3). Hydrogen forms into a diatomic molecule at room temperature and appears as a highly flammable colorless and odorless gas.
Propriétés
Formule moléculaire |
H2 |
|---|---|
Poids moléculaire |
2.0158 g/mol |
Nom IUPAC |
protium monohydride |
InChI |
InChI=1S/H2/h1H/i1+0 |
Clé InChI |
UFHFLCQGNIYNRP-IGMARMGPSA-N |
SMILES |
[HH] |
SMILES isomérique |
[1HH] |
SMILES canonique |
[HH] |
Synonymes |
Hydrogen Hydrogen-1 Protium |
Origine du produit |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Protium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of protium (¹H), the most abundant and lightest isotope of hydrogen. The information is curated for researchers, scientists, and professionals in drug development who require a precise understanding of this fundamental element. This document summarizes key quantitative data in structured tables, details the experimental methodologies for their determination, and provides visualizations of relevant concepts and workflows.
Core Physicochemical Properties of this compound
This compound is the most common isotope of hydrogen, accounting for over 99.98% of all hydrogen found in the universe.[1][2] Its nucleus consists of a single proton and no neutrons, making it the simplest atomic nucleus.[2] This unique composition dictates its fundamental physicochemical properties.
Table 1: Atomic and Nuclear Properties of this compound
| Property | Value |
| Symbol | ¹H |
| Atomic Number (Z) | 1[3] |
| Mass Number (A) | 1[3] |
| Atomic Mass (Da) | 1.007825031898(14)[2] |
| Nuclear Spin (I) | 1/2[4] |
| Natural Abundance (%) | > 99.98[2] |
| Stability | Stable[2] |
**Table 2: Macroscopic Physical Properties of this compound (as H₂) **
| Property | Value |
| Melting Point (K) | 13.99[5] |
| Boiling Point (K) | 20.271[5] |
| Density (gas, at STP; g/L) | 0.08988[5] |
| Density (liquid, at m.p.; g/cm³) | 0.07[5] |
| Solubility in Water (at 298.15 K, 1 atm) | ~1.6 mg/L |
| Triple Point | 13.8033 K, 7.041 kPa[5] |
| Critical Point | 32.938 K, 1.2858 MPa[5] |
Experimental Protocols for Property Determination
The precise measurement of this compound's physicochemical properties relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Determination of Isotopic Abundance by Mass Spectrometry
Objective: To determine the relative abundance of hydrogen isotopes (this compound, deuterium, and tritium) in a sample.
Methodology:
-
Sample Introduction: The gaseous hydrogen sample is introduced into the high-vacuum system of a mass spectrometer.
-
Ionization: The gas molecules are bombarded with a high-energy electron beam, leading to the formation of positively charged molecular ions (H₂⁺, HD⁺, D₂⁺, HT⁺, DT⁺, T₂⁺).
-
Acceleration: The newly formed ions are accelerated by an electric field, imparting the same kinetic energy to all ions.
-
Deflection: The accelerated ions then enter a magnetic field that is perpendicular to their direction of travel. The magnetic field deflects the ions into circular paths. The radius of this path is dependent on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ions.
-
Detection: An ion detector, such as an electron multiplier, is positioned to detect the ions as they complete their semicircular path. By varying the magnetic field strength or the accelerating voltage, ions of different m/z ratios can be sequentially focused onto the detector.
-
Data Analysis: The detector output is a mass spectrum, which is a plot of ion intensity versus m/z. The relative peak heights in the mass spectrum correspond to the relative abundances of the different isotopic molecules.[6] For accurate quantification, calibration with standard gas mixtures of known isotopic composition is often performed.[1]
Measurement of Nuclear Spin via Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the nuclear spin of this compound.
Methodology:
-
Sample Preparation: A sample containing this compound (e.g., a hydrogen-containing organic compound) is dissolved in a deuterated solvent and placed in a thin-walled glass NMR tube.[7]
-
Magnetic Field Application: The sample is placed within a very strong, uniform magnetic field. The this compound nuclei, being spin-1/2 particles, align either with (low-energy state) or against (high-energy state) the applied magnetic field.[4]
-
Radiofrequency Pulse: The sample is irradiated with a short, intense pulse of radiofrequency (RF) energy. This RF pulse perturbs the alignment of the nuclear spins, causing some of them to transition to the higher energy state.
-
Signal Detection: After the RF pulse, the nuclei relax back to their equilibrium distribution, precessing around the main magnetic field. This precession of the nuclear magnetic moments induces a faint electrical signal in a detector coil surrounding the sample. This signal is known as the Free Induction Decay (FID).
-
Fourier Transform: The FID is a time-domain signal that is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform. The resulting NMR spectrum shows sharp peaks at specific frequencies (chemical shifts) corresponding to the different chemical environments of the this compound nuclei in the molecule. The fact that a signal is observed at all is a direct consequence of the non-zero nuclear spin of this compound.[8]
Determination of Boiling and Melting Points
Objective: To measure the temperatures at which molecular hydrogen (H₂) undergoes phase transitions from solid to liquid (melting) and from liquid to gas (boiling).
Methodology:
-
Cryostat Setup: A cryostat, a device capable of maintaining extremely low temperatures, is used to cool the hydrogen sample.[9]
-
Sample Confinement: A purified sample of hydrogen gas is introduced into a sample cell within the cryostat.
-
Temperature and Pressure Control: The temperature of the cryostat is precisely controlled, often using liquid helium or liquid nitrogen as a coolant. The pressure within the sample cell is also monitored and controlled.
-
Melting Point Determination: The hydrogen is first solidified by cooling it below its triple point. The temperature is then slowly increased while the sample is observed. The melting point is the temperature at which the solid and liquid phases are in equilibrium. This can be identified by observing the plateau in the temperature profile as the solid melts.[10]
-
Boiling Point Determination: After the sample has completely melted, the temperature is further increased. The boiling point is the temperature at which the vapor pressure of the liquid hydrogen equals the surrounding pressure.[11] This is characterized by vigorous boiling of the liquid and a stable temperature during the phase transition. For high-precision measurements, the temperature is measured with a calibrated resistance thermometer, and the pressure is measured with a manometer.[9]
Measurement of Gas Solubility in Water
Objective: To determine the solubility of hydrogen gas in water at a specific temperature and pressure.
Methodology:
-
Apparatus: A high-pressure saturation vessel, often lined with an inert material, is used.[12] The vessel is equipped with gas inlet and outlet valves, a pressure gauge, and a temperature control system.
-
Degassing the Solvent: A known volume of purified water is placed in the vessel, and any dissolved gases are removed, typically by vacuum or by sparging with an inert gas followed by evacuation.
-
Saturation: Hydrogen gas is introduced into the vessel at the desired pressure. The gas is bubbled through the water to facilitate dissolution and to ensure that the system reaches equilibrium. The system is maintained at a constant temperature.
-
Equilibration: The mixture is allowed to equilibrate for a sufficient period, during which the amount of dissolved hydrogen reaches a constant value.
-
Sampling and Analysis: A known volume of the hydrogen-saturated water is carefully withdrawn from the vessel. The dissolved hydrogen is then exsolved from the water sample, and its volume is measured using a gas burette or a gas chromatograph.[12][13]
-
Calculation: The solubility is calculated from the volume of dissolved gas, the volume of the water sample, and the temperature and pressure at which the gas volume was measured.
Visualizations of Core Concepts and Workflows
The following diagrams, rendered in the DOT language for Graphviz, illustrate key relationships and experimental workflows relevant to the study of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 3. This compound: Symbol, Structure, Properties & Uses Explained [vedantu.com]
- 4. physicsworld.com [physicsworld.com]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. ANALYTICAL METHOD FOR MEASURING TOTAL this compound AND TOTAL DEUTERIUM IN A GAS MIXTURE CONTAINING H2, D2,AND HD VIA GAS CHAROMATOGRAPHY (Conference) | OSTI.GOV [osti.gov]
A Historical Perspective on the Discovery of Protium: From "Inflammable Air" to the First Isotope
An In-depth Technical Guide for Researchers and Scientists
The discovery of protium (¹H) is unique in the history of chemistry. Unlike the discovery of other elements or isotopes, which were typically new and unknown substances, this compound was the substance that scientists had known for over 150 years simply as "hydrogen." Its "discovery" was, in fact, a process of differentiation—the realization that the vast majority of hydrogen in the universe was of a specific isotopic form, which became necessary to name only after the discovery of its heavier sibling, deuterium. This guide provides a technical overview of the key experiments and conceptual leaps that led to the characterization of this compound.
Early Foundations: The Discovery of Hydrogen
In 1766, British scientist Henry Cavendish was the first to recognize "inflammable air" (hydrogen gas, H₂) as a distinct substance.[1] He meticulously described its properties, including its density and its reaction with air to form water. For a century and a half, the scientific community considered hydrogen to be a monolithic element, the simplest of all, consisting of a single proton and a single electron.
Theoretical Underpinnings and Emerging Anomalies
The early 20th century brought two key developments that set the stage for this compound's formal identification: the theory of isotopes and anomalies in atomic mass measurements.
-
The Concept of Isotopes : The existence of isotopes—atoms of the same element with the same number of protons but different numbers of neutrons—was proposed to explain the properties of radioactive elements.[2] This concept, however, soon found application in stable elements as well.
-
Atomic Mass Discrepancy : A critical anomaly arose from the work of Francis William Aston. In 1927, using his newly invented mass spectrograph, Aston measured the atomic weight of hydrogen to be 1.00756 on the chemical scale.[3] This value was significantly different from the accepted value of 1.00777, which was derived from the combining weights of hydrogen in chemical compounds.[3] This discrepancy strongly suggested the presence of a heavier, undiscovered hydrogen isotope that was skewing the average chemical weight. It was postulated that an isotope of mass 2 (²H) must exist in a proportion of about one atom for every 4,500 atoms of the lighter hydrogen (¹H) to account for this difference.[3]
The Decisive Experiment: Urey's Separation and Detection of Deuterium
The definitive work that isolated the heavier isotope of hydrogen, and by extension defined this compound, was conducted by American chemist Harold C. Urey and his collaborators in 1931.[3][4]
Urey theorized that if a heavier hydrogen isotope existed, the molecule it formed (HD) would have a slightly lower vapor pressure than the common hydrogen molecule (H₂). This difference, though minuscule, could be exploited. He predicted that through the careful, slow evaporation of a large volume of liquid hydrogen, the remaining residue would become progressively enriched in the heavier isotope.[3]
-
Sample Preparation : The experiment began with four liters of liquid hydrogen, which was obtained from the National Bureau of Standards in Washington, D.C.
-
Fractional Distillation : The liquid hydrogen was subjected to slow, controlled evaporation at its boiling point (20.28 K or -252.87 °C).[1] The process was designed to reduce the initial four-liter volume down to a final residue of just one milliliter. This represented a 4000-fold concentration of the less volatile component.
-
Spectroscopic Analysis : The concentrated residue was then carefully collected and its atomic spectrum was analyzed. The researchers used a 21-foot concave grating spectrograph, a high-precision instrument capable of resolving fine spectral lines. They focused on the Balmer series, a set of spectral lines characteristic of hydrogen.
-
Detection : According to the Bohr model, the spectral lines of a heavier isotope should be slightly shifted toward the blue end of the spectrum compared to the lighter isotope. Urey and his team observed faint satellite lines accompanying the prominent Balmer lines of ordinary hydrogen. These new lines were precisely where theory predicted the lines for a hydrogen isotope of mass 2 should appear. This was the first direct, unambiguous detection of what would soon be named deuterium.[3]
With the confirmation of deuterium (²H or D), the most common hydrogen isotope, consisting of a single proton and no neutrons, was given the formal name This compound by Urey in 1934.[4][5]
Quantitative Data Summary
The discovery and characterization of hydrogen's isotopes provided precise quantitative data that distinguished this compound from its counterparts.
| Property | This compound (¹H) | Deuterium (²H) | Tritium (³H) |
| Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | 1 proton, 2 neutrons |
| Natural Abundance | > 99.98%[5][6] | ~0.0115% - 0.0156%[4][5] | Traces (cosmic ray product)[1] |
| Atomic Mass (Da) | 1.007825031898[5] | 2.0141017778[4] | 3.016049281320[5] |
| Stability | Stable[5] | Stable[5] | Radioactive (β⁻ decay)[1] |
| Half-life | Observationally stable[5] | Stable | 12.32 years[1][5] |
Logical Workflow of this compound's Discovery
The following diagram illustrates the logical and experimental progression from the initial atomic weight anomaly to the formal definition of this compound.
Caption: Logical workflow of the key scientific steps that led to the discovery of deuterium and the subsequent definition of this compound.
References
An In-depth Guide to the Natural Abundance and Analysis of Hydrogen Isotopes
This technical guide provides a comprehensive overview of the natural abundance of hydrogen's primary isotopes—protium, deuterium, and tritium. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of these isotopes and the methodologies used for their quantification. The guide details the prevalence of each isotope and outlines the sophisticated experimental protocols employed for their analysis.
Natural Abundance of Hydrogen Isotopes
Hydrogen has three naturally occurring isotopes: this compound (¹H), deuterium (²H or D), and tritium (³H or T).[1] While this compound and deuterium are stable, tritium is radioactive, with a half-life of 12.32 years.[1][2] The vast majority of hydrogen in the universe consists of this compound.[1] Deuterium accounts for a small fraction, and tritium is found only in trace amounts, primarily produced by the interaction of cosmic rays with atmospheric gases.[1][3]
The precise natural abundance of deuterium can vary, with typical values in Earth's seawater being around 150 parts per million (ppm).[2] This variability makes isotopic analysis a powerful tool in hydrology and climate science.[4]
Data Summary: Isotopic Abundance
The following table summarizes the key properties and natural abundance of hydrogen isotopes.
| Isotope | Symbols | Composition | Atomic Mass (Da) | Stability | Natural Abundance (Mole Fraction) |
| This compound | ¹H | 1 proton, 0 neutrons | 1.00782503 | Stable | > 99.98%[1] |
| Deuterium | ²H, D | 1 proton, 1 neutron | 2.01410178 | Stable | 0.0026% - 0.0184%[3][5] |
| Tritium | ³H, T | 1 proton, 2 neutrons | 3.01604928 | Radioactive | Trace amounts[3][6] |
Experimental Protocols for Isotope Abundance Determination
The quantification of hydrogen isotope ratios requires highly sensitive analytical techniques due to the low abundance of deuterium and tritium. The primary methods employed in modern laboratories are Isotope Ratio Mass Spectrometry (IRMS) and Laser Absorption Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry is a well-established and highly precise method for determining the isotopic composition of elements. It is considered the gold standard for stable isotope ratio measurements in water.[7] The technique measures the relative abundance of isotopes in a given sample by ionizing the sample, separating the ions based on their mass-to-charge ratio, and measuring the respective ion currents.
Methodology for Water Isotope Analysis (¹H/²H):
-
Sample Preparation: A water sample is converted into hydrogen gas. This is typically achieved through reduction by passing water vapor over hot chromium or other metals. For organic compounds, a high-temperature combustion or pyrolysis step is used to convert the sample into simple gases (e.g., H₂).
-
Gas Introduction: The resulting hydrogen gas is introduced into the mass spectrometer's ion source. In a dual-inlet system, the sample gas is measured against a calibrated reference gas of known isotopic composition to achieve high precision.[7] In a continuous-flow system, the gas is carried into the ion source by a stream of helium.
-
Ionization: In the ion source, the gas molecules are bombarded with a stream of electrons, creating positively charged ions (e.g., H₂⁺).
-
Mass Analysis: The ions are accelerated into a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions (¹H₂⁺) are deflected more than heavier ions (¹H²H⁺).
-
Detection: Spatially separated ion beams are collected simultaneously by multiple Faraday cup detectors. The ratio of the ion currents corresponds directly to the ratio of the isotopes in the sample.
-
Data Expression: The results are typically expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of an international standard (Vienna Standard Mean Ocean Water, VSMOW), in parts per thousand (per mil, ‰).
Laser Absorption Spectroscopy
In recent years, laser-based techniques, such as Cavity Ring-Down Spectroscopy (CRDS) and Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS), have become popular alternatives to IRMS.[7][8] These methods offer the advantages of minimal sample preparation, rapid analysis, and cost-effectiveness, making them suitable for field deployment.[7]
Methodology (CRDS):
-
Sample Introduction: A small liquid water sample is vaporized and introduced into an optical measurement cavity containing mirrors.
-
Laser Pulse: A laser pulse is directed into the cavity. The laser's wavelength is specifically chosen to be absorbed by the water isotopologues of interest (e.g., H₂¹⁶O and ¹H²H¹⁶O).
-
Light Trapping & Decay Measurement: The mirrors reflect the laser light back and forth thousands of times, creating a very long effective path length.[7] A detector measures the rate at which the light intensity "rings down" or decays after the laser is shut off.
-
Isotope Quantification: Because different isotopologues absorb light at slightly different frequencies, the instrument can rapidly scan across these absorption lines. The rate of decay is dependent on the concentration of the absorbing isotopologue. By measuring the ring-down time at specific wavelengths, the abundance of each water isotopologue can be precisely determined.[7]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for determining the hydrogen isotope ratio in a water sample using Isotope Ratio Mass Spectrometry (IRMS).
Caption: Workflow for Hydrogen Isotope Analysis by IRMS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 3. The Three Isotopes of Hydrogen | Differences & Properties - Video | Study.com [study.com]
- 4. Isotope hydrology - Wikipedia [en.wikipedia.org]
- 5. The Three Isotopes of Hydrogen | Differences & Properties - Lesson | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. barc.gov.in [barc.gov.in]
- 8. mdpi.com [mdpi.com]
The Indispensable Role of Protium in Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Protium (¹H), the most abundant isotope of hydrogen, serves as the cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its high natural abundance (>99.98%) and favorable magnetic properties make it the most sensitive nucleus for NMR analysis, providing unparalleled insights into molecular structure, dynamics, and quantification.[2][3] This technical guide provides an in-depth exploration of the fundamental principles of this compound NMR, key experimental protocols, and its critical applications in research and drug development.
Core Principles of this compound (¹H) NMR Spectroscopy
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[4] The this compound nucleus, possessing a nuclear spin of I = ½, behaves like a tiny magnet. When placed in a strong external magnetic field (B₀), these nuclear spins align either with (low-energy state) or against (high-energy state) the field.[5] The application of a radiofrequency (RF) pulse can excite the nuclei from the low-energy to the high-energy state. The subsequent relaxation of these nuclei back to the lower energy state emits a signal that is detected and converted into an NMR spectrum.[5]
Three fundamental parameters in a ¹H NMR spectrum provide a wealth of structural information:
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm).[6] It is determined by the local electronic environment of the proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[4][7] Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0 ppm.[1]
-
Signal Integration: The area under an NMR signal is directly proportional to the number of equivalent protons giving rise to that signal.[8][9] This allows for the determination of the relative ratio of different types of protons within a molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic fields of non-equivalent protons on adjacent carbons causes the splitting of NMR signals into multiplets.[10] The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The coupling constant, J, is the distance between the split peaks and is measured in Hertz (Hz).[2]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to ¹H NMR spectroscopy.
Table 1: Nuclear Properties of this compound (¹H)
| Property | Value |
| Natural Abundance | > 99.98% |
| Nuclear Spin (I) | 1/2 |
| Gyromagnetic Ratio (γ) in 10⁷ rad T⁻¹ s⁻¹ | 26.7522 |
| NMR Frequency at 11.7 T | 500 MHz |
Table 2: Typical ¹H Chemical Shift Ranges for Common Functional Groups
| Type of Proton | Chemical Shift (δ) in ppm |
| Alkyl (C-H) | 0.9 - 1.8 |
| Alkenyl (C=C-H) | 4.5 - 6.5 |
| Alkynyl (C≡C-H) | 2.0 - 3.0 |
| Aromatic (Ar-H) | 6.5 - 8.5 |
| Aldehydic (R-CHO) | 9.0 - 10.0 |
| Carboxylic Acid (R-COOH) | 10.0 - 13.0 |
| Alcoholic (R-OH) | 1.0 - 5.0 (variable) |
| Amine (R-NH₂) | 1.0 - 5.0 (variable) |
| Protons α to Carbonyl | 2.0 - 2.5 |
| Protons α to Oxygen (e.g., ethers) | 3.3 - 4.5 |
Table 3: Typical ³J (Vicinal) Coupling Constants
| Structural Fragment | J (Hz) |
| Free rotation (e.g., ethyl group) | ~7 |
| cis-Alkenyl | 6 - 12 |
| trans-Alkenyl | 12 - 18 |
| Axial-Axial (cyclohexane) | 8 - 14 |
| Axial-Equatorial (cyclohexane) | 2 - 6 |
| Equatorial-Equatorial (cyclohexane) | 2 - 6 |
Key Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition relies on standardized experimental protocols.
Standard 1D ¹H NMR Experiment
This is the most common NMR experiment performed.[2]
Methodology:
-
Sample Preparation:
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[11] The use of deuterated solvents is crucial to avoid overwhelming the sample signals with solvent protons.[5]
-
Add a small amount of an internal standard (e.g., TMS) if absolute chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[1]
-
Filter the solution into a clean, high-quality NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected proton signals (typically -2 to 12 ppm).
-
Define the number of scans (NS) to be acquired. More scans increase the signal-to-noise ratio.
-
Set the relaxation delay (D1) to allow for the protons to return to their equilibrium state between pulses. For quantitative measurements, a longer D1 (5 times the longest T1) is necessary.[9]
-
The receiver gain should be set automatically to prevent signal clipping.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative proton ratios.
-
Quantitative ¹H NMR (qNMR)
qNMR allows for the determination of the absolute concentration or purity of a substance.[12]
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard of known purity into a vial.
-
Dissolve the mixture in a deuterated solvent.
-
Ensure complete dissolution before transferring to an NMR tube.
-
-
Acquisition Parameters:
-
Follow the standard 1D ¹H NMR protocol with the following critical adjustments for quantification:
-
Relaxation Delay (D1): Must be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation.[13]
-
Pulse Angle: A 90° pulse is often used, but a smaller flip angle (e.g., 30°) combined with a shorter delay can be more time-efficient if calibrated properly.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The concentration or purity of the analyte can be calculated using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = Analyte
-
IS = Internal Standard
-
Visualizing Core Concepts in ¹H NMR
Diagrams generated using Graphviz (DOT language) can effectively illustrate key workflows and relationships in ¹H NMR spectroscopy.
Caption: Workflow of a typical 1D ¹H NMR experiment.
Caption: The concept of chemical shift in ¹H NMR.
Caption: The principle of spin-spin coupling and the n+1 rule.
Applications in Drug Discovery and Development
¹H NMR spectroscopy is an indispensable tool throughout the drug discovery and development pipeline.[12][14]
-
Structure Elucidation and Verification: It is the primary technique for determining the structure of newly synthesized compounds and verifying their identity and purity.[8]
-
Quantitative Analysis (qNMR): qNMR is used for purity assessment of drug candidates, determination of drug concentration in formulations, and solubility measurements.[12][15]
-
Fragment-Based Drug Discovery (FBDD): ¹H NMR is used to screen libraries of small molecules ("fragments") for binding to a target protein.
-
Metabolomics: It is employed to study the metabolic profiles of biological systems in response to drug treatment or disease.
-
Impurity Profiling: ¹H NMR can identify and quantify impurities in drug substances and products.[12]
References
- 1. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 3. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Difference: A Technical Guide to the Fundamental Atomic Distinctions of Hydrogen Isotopes and Their Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core atomic structure variations among the isotopes of hydrogen: protium (¹H), deuterium (²H or D), and tritium (³H or T). While chemically similar, the seemingly minor difference in their nuclear composition—the number of neutrons—gives rise to distinct physical properties that have profound implications across various scientific disciplines, most notably in drug development and metabolic research. This document provides a comprehensive overview of these differences, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.
Fundamental Differences in Atomic Structure
The defining characteristic that differentiates the isotopes of hydrogen is the number of neutrons in their nucleus. Each isotope possesses a single proton, which dictates its atomic number and elemental identity as hydrogen. However, the neutron count varies, leading to differences in atomic mass and nuclear stability.
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This compound (¹H): The most abundant and simplest isotope of hydrogen, its nucleus consists of a single proton and no neutrons.
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Deuterium (²H or D): Known as "heavy hydrogen," its nucleus contains one proton and one neutron. This doubles the mass of the nucleus compared to this compound.
-
Tritium (³H or T): The heaviest of the three primary isotopes, its nucleus is composed of one proton and two neutrons, making it radioactive.
These structural differences are the foundation for the varied physical and chemical behaviors of the isotopes.
Quantitative Atomic Properties
The variance in nuclear composition directly impacts several key atomic properties, which are summarized in the table below.
| Property | This compound (¹H) | Deuterium (²H) | Tritium (³H) |
| Composition | 1 proton, 0 neutrons, 1 electron | 1 proton, 1 neutron, 1 electron | 1 proton, 2 neutrons, 1 electron |
| Atomic Mass (Da) | 1.007825031898 | 2.014101777844 | 3.016049281320 |
| Natural Abundance | > 99.98% | 0.0115% (variable) | Trace |
| Nuclear Spin (I) | 1/2 | 1 | 1/2 |
| Stability | Stable | Stable | Radioactive |
| **Half-life (t₁/₂) ** | Stable | Stable | 12.32 years |
| Decay Mode | N/A | N/A | β⁻ decay to Helium-3 |
Experimental Protocols for Isotope Characterization
Precise characterization of hydrogen isotopes is crucial for their application in research and development. The following sections detail the methodologies for two primary analytical techniques.
Isotope Ratio Mass Spectrometry (IRMS) for D/H Ratio Analysis
Isotope Ratio Mass Spectrometry is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. The following protocol outlines the general steps for determining the deuterium-to-hydrogen (D/H) ratio in water samples.
Methodology:
-
Sample Preparation:
-
Collect water samples in airtight vials to prevent isotopic fractionation due to evaporation.
-
Filter samples through a 0.22 µm filter to remove particulate matter.
-
For organic compounds, a reduction or combustion step is necessary to convert the sample to hydrogen gas. A common method involves reduction with chromium metal at high temperatures.
-
-
Introduction to the Mass Spectrometer:
-
The prepared hydrogen gas is introduced into the ion source of the mass spectrometer.
-
Automated systems often use a gas chromatograph (GC) interface for sample introduction.
-
-
Ionization and Mass Analysis:
-
In the ion source, the hydrogen gas molecules (H₂, HD, D₂) are ionized by an electron beam.
-
The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
Separate Faraday cup detectors simultaneously collect the ion beams of different masses (e.g., m/z = 2 for H₂⁺ and m/z = 3 for HD⁺).
-
The ratio of the ion currents is measured with high precision.
-
This ratio is then compared to that of a known standard (e.g., Vienna Standard Mean Ocean Water - VSMOW) to determine the δ²H value of the sample.
-
Figure 1: Experimental workflow for Isotope Ratio Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structural information of molecules and can be used to distinguish between hydrogen isotopes.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) to avoid interference from the solvent's proton signals.
-
For deuterium NMR (²H NMR), a non-deuterated solvent is used.
-
Filter the sample into an NMR tube.
-
-
NMR Spectrometer Setup:
-
Place the NMR tube in the spectrometer's magnet.
-
Tune the spectrometer to the specific frequency of the isotope of interest (¹H, ²H, or ³H). Each isotope resonates at a distinct frequency in a given magnetic field.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Apply a radiofrequency pulse to excite the nuclei.
-
Record the free induction decay (FID) signal as the nuclei relax.
-
The acquisition parameters (e.g., pulse sequence, number of scans) are optimized for the specific isotope and sample concentration.
-
-
Data Processing and Analysis:
-
Perform a Fourier transform on the FID to obtain the NMR spectrum.
-
The chemical shifts (δ) in the spectrum provide information about the chemical environment of the nuclei. The chemical shift ranges for all three hydrogen isotopes are virtually identical.
-
The integration of the peaks corresponds to the relative number of nuclei in each environment.
-
Coupling patterns (splitting of peaks) can provide information about neighboring nuclei.
-
Figure 2: Experimental workflow for Nuclear Magnetic Resonance Spectroscopy.
Tritium Activity Measurement by Liquid Scintillation Counting
Due to its radioactive nature, tritium is quantified by measuring its beta decay activity. Liquid Scintillation Counting (LSC) is the most common method for this purpose.
Methodology:
-
Sample Preparation:
-
For aqueous samples, distillation is often required to remove salts and other non-volatile interfering substances.
-
An aliquot of the distilled sample (e.g., 8 mL) is pipetted into a 20 mL scintillation vial.
-
A scintillation cocktail (e.g., 12 mL) is added to the vial. The cocktail contains fluors that emit light when excited by the beta particles from tritium decay.
-
The vial is securely capped and shaken vigorously to create a homogeneous mixture.
-
-
Dark Adaptation and Cooling:
-
The prepared vials are placed in the LSC instrument and allowed to dark-adapt and cool for several hours. This minimizes chemiluminescence and phosphorescence, which can interfere with the measurement.
-
-
Counting:
-
The LSC instrument detects the photons emitted from the scintillation cocktail using photomultiplier tubes.
-
The instrument is configured to count events within the energy window characteristic of tritium's beta emission (0-18.6 keV).
-
A background sample (using tritium-free water) and a standard with a known tritium activity are also measured for calibration and background correction.
-
-
Data Analysis:
-
The counts per minute (CPM) of the sample are corrected for background and quenching (reduction in counting efficiency).
-
The activity of the sample is calculated by comparing its corrected CPM to that of the known standard.
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The Kinetic Isotope Effect: A Consequence of Mass Difference
The difference in mass between this compound and deuterium leads to a significant phenomenon known as the Kinetic Isotope Effect (KIE) . Covalent bonds involving deuterium are stronger and vibrate at a lower frequency than the corresponding bonds with this compound. Consequently, more energy is required to break a C-D bond than a C-H bond. This results in a slower reaction rate for processes where the cleavage of a C-H/C-D bond is the rate-determining step.
The KIE is a powerful tool in mechanistic studies and has been strategically exploited in drug development.
Application in Drug Development: The Deuterium Switch
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule (a "deuterium switch"), the rate of metabolism can be slowed. This can lead to:
-
Improved Pharmacokinetic Profile: A longer half-life, reduced clearance, and increased drug exposure.
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces harmful byproducts.
-
Enhanced Efficacy: Due to prolonged exposure to the active drug.
The logical workflow for leveraging the deuterium KIE in drug development is a multi-step process.
Figure 3: Logical workflow for deuterium-based drug development.
Visualizing Atomic and Logical Relationships
The following diagrams, created using the Graphviz DOT language, provide visual representations of the concepts discussed in this guide.
Atomic Structures of Hydrogen Isotopes
Figure 4: Atomic structures of hydrogen isotopes.
Signaling Pathway: Cytochrome P450-Mediated Drug Metabolism and the KIE
The following diagram illustrates the metabolic pathway of a hypothetical drug and how deuterium substitution can alter its fate due to the Kinetic Isotope Effect.
Figure 5: Drug metabolism pathway illustrating the Kinetic Isotope Effect.
Conclusion
The fundamental difference in the atomic structure of hydrogen isotopes—the number of neutrons—gives rise to distinct and scientifically valuable properties. From the stability of this compound and deuterium to the radioactivity of tritium, these variations are leveraged in a multitude of research and industrial applications. In the realm of drug development, the kinetic isotope effect of deuterium provides a powerful strategy to modulate metabolic pathways, offering the potential to create safer and more effective therapeutics. A thorough understanding of these isotopic differences, coupled with precise analytical methodologies, is paramount for harnessing their full potential.
protium's involvement in biological hydrogen bonds
An In-depth Technical Guide on the Core Aspects of Protium's Involvement in Biological Hydrogen Bonds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydrogen bonds are fundamental non-covalent interactions that dictate the structure, function, and dynamics of biological macromolecules. The most common isotope of hydrogen, this compound (¹H), lies at the very heart of these interactions. Its unique properties—a single proton nucleus, low mass, and high natural abundance—define the energetic and geometric characteristics of the hydrogen bonds that underpin life. This technical guide provides a comprehensive examination of this compound's role in biological hydrogen bonds, contrasting it with its heavier isotope, deuterium, to illuminate the significant kinetic and quantum effects that arise from their mass difference. We delve into the primary experimental methodologies used to probe these interactions, offering detailed protocols and workflows. Furthermore, this paper explores the critical implications of this compound-centric hydrogen bonds in enzymatic catalysis, biological signaling, and modern drug design, providing a robust resource for professionals in the life sciences.
Fundamentals of this compound in Hydrogen Bonds
This compound, the lightest and most abundant hydrogen isotope (≈99.985%), consists of a single proton and a single electron. A hydrogen bond is an electrostatic attraction between a covalently bonded hydrogen atom (the donor, D) and an electronegative atom (the acceptor, A). In biological systems, the donor is typically oxygen or nitrogen, and the hydrogen involved is overwhelmingly this compound. The general representation is D—H···A.
The this compound atom, being electron-deficient due to the pull of the electronegative donor atom, carries a partial positive charge (δ+) and is attracted to the lone pair of electrons on the acceptor atom (δ-). The defining characteristics of these bonds, such as length, strength, and directionality, are crucial for maintaining the secondary and tertiary structures of proteins, the double helix of DNA, and for molecular recognition processes like enzyme-substrate and drug-target interactions.
The this compound vs. Deuterium Paradigm: Isotope Effects
The most powerful way to understand the specific role of this compound is to compare it with its stable, heavier isotope, deuterium (²H or D). The doubling of mass from this compound to deuterium, while seemingly simple, introduces profound differences in chemical behavior, primarily due to quantum mechanical effects.
Zero-Point Energy and Bond Strength
The vibrational energy of a chemical bond is quantized. The lowest possible energy state is the zero-point energy (ZPE). Due to its lower mass, a D-X bond has a lower ZPE than a this compound-containing H-X bond. Consequently, more energy is required to break a D-X bond, making it effectively stronger than an H-X bond. This increased strength influences the properties of hydrogen bonds, with D-bonds being slightly shorter and stronger than H-bonds.
The Kinetic Isotope Effect (KIE)
The difference in bond energy manifests dramatically in reaction kinetics through the Kinetic Isotope Effect (KIE) . The KIE is the ratio of the reaction rate for a this compound-containing reactant (kH) to that of its deuterium-containing counterpart (kD).
KIE = kH / kD
In reactions where a C-H bond is cleaved in the rate-determining step, the KIE (kH/kD) can be significant, typically ranging from 6 to 10. This is because the higher ZPE of the C-H bond means it is closer to the transition state energy, requiring less activation energy to be broken. This effect is a cornerstone of mechanistic enzymology, used to determine if C-H bond cleavage is a rate-limiting step in a catalytic cycle.
| Parameter | This compound (¹H) | Deuterium (²H) | Reference |
| Natural Abundance | ~99.985% | ~0.015% | |
| Relative Atomic Mass | 1.0078 u | 2.0141 u | |
| Nuclear Spin (I) | 1/2 | 1 | |
| Bond Type | X-H | X-D | |
| Zero-Point Energy | Higher | Lower | |
| Bond Dissociation Energy | Lower | Higher | |
| Vibrational Frequency | Higher | Lower | |
| Typical KIE (kH/kD) | Base (1) | 6-10 times slower rate | |
| Table 1: Comparative Properties of this compound and Deuterium and Their Bonds. |
Experimental Methodologies for Studying Hydrogen Bonds
A multi-technique approach is often necessary to fully characterize hydrogen bonds in biological systems. Each method provides unique insights into the location, geometry, and dynamics of this compound atoms.
X-ray Crystallography
X-ray crystallography maps the electron density within a crystal to determine a molecule's three-dimensional structure.
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Principle : X-rays are scattered by electrons. By measuring the diffraction pattern, one can reconstruct a 3D map of electron density.
-
Application to H-bonds : This technique is excellent for determining the positions of heavy atoms (O, N, C), allowing for the precise measurement of donor-acceptor distances. Hydrogen bonds are typically inferred if this distance is within a characteristic range (e.g., 2.7-3.3 Å for O-H···O).
-
Limitations : this compound atoms are nearly invisible to X-rays because they have only one electron and scatter very weakly. Their positions are therefore usually not experimentally determined but rather modeled based on stereochemical assumptions.
Experimental Protocol Outline:
-
Crystallization : Grow high-quality single crystals of the target macromolecule.
-
Data Collection : Mount the crystal and expose it to a focused beam of X-rays. Record the diffraction pattern on a detector.
-
Data Processing : Integrate the intensities of the diffraction spots and apply corrections.
-
Structure Solution : Determine the initial phases of the structure factors (e.g., via molecular replacement).
-
Model Building and Refinement : Build an atomic model into the resulting electron density map and refine its coordinates and other parameters to best fit the experimental data. Hydrogen atoms are typically added at calculated positions.
Neutron Crystallography
Neutron crystallography is the definitive method for directly locating this compound and deuterium atoms in a biological structure.
-
Principle : Neutrons scatter from atomic nuclei, not electrons. The scattering power of this compound and deuterium is on the same order of magnitude as that of carbon, nitrogen, and oxygen.
-
Application to H-bonds : This technique provides unambiguous experimental evidence for the positions of H/D atoms. It is invaluable for determining the protonation states of catalytic residues, identifying hydrogen bonds directly, and visualizing the orientation of water molecules.
-
Limitations : Requires very large crystals (often >0.5 mm³) and access to a nuclear reactor or spallation neutron source. Data collection times are long. To reduce the high incoherent scattering from this compound, samples are often deuterated or soaked in D₂O.
Experimental Protocol Outline:
-
Large Crystal Growth : Produce exceptionally large, well-ordered crystals of the macromolecule. Perdeuteration of the protein during expression can significantly improve data quality.
-
H/D Exchange : Soak the crystal in a D₂O-based mother liquor to replace exchangeable protons with deuterons, reducing background noise.
-
Data Collection : Mount the crystal in a quartz capillary and expose it to a neutron beam for an extended period (days to weeks).
-
Data Processing : Similar to X-ray data processing, but with specialized software for neutron data.
-
Structure Refinement : Use a high-resolution X-ray structure of the same molecule as a starting point. Refine the model jointly against both X-ray and neutron data to precisely locate all atoms, including deuterium/hydrogen.
Caption: Workflow for protein structure determination using neutron crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing rich information on hydrogen bonds.
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Principle : Atomic nuclei with a non-zero spin (like ¹H) behave like tiny magnets. In a strong external magnetic field, they align and can be excited by radiofrequency pulses. The frequency at which they resonate (the chemical shift) is highly sensitive to their local electronic environment.
-
Application to H-bonds : When a this compound atom participates in a hydrogen bond, its electron density is pulled away, "deshielding" the nucleus. This causes its resonance to shift downfield (to a higher ppm value). The magnitude of this shift correlates with the strength of the hydrogen bond. H/D exchange experiments, where D₂O is added to the sample, can be used to identify protons involved in solvent-accessible hydrogen bonds, as they will exchange with deuterium and their signal will disappear from the ¹H spectrum.
-
Limitations : The complexity of NMR spectra increases dramatically with molecular size, making it challenging for very large proteins. The molecule must be soluble.
Experimental Protocol Outline:
-
Sample Preparation : Prepare a concentrated, purified protein solution in a suitable buffer. For H/D exchange, the buffer is lyophilized and redissolved in D₂O.
-
Data Acquisition : Place the sample in a high-field NMR spectrometer. Acquire a series of 1D and 2D NMR experiments (e.g., ¹H-¹⁵N HSQC for proteins).
-
Spectral Assignment : Assign the resonance signals to specific atoms in the molecule.
-
H-bond Identification : Identify protons with significant downfield chemical shifts as being involved in hydrogen bonds.
-
(Optional) H/D Exchange : Acquire spectra over time after adding D₂O. Protons that exchange with solvent will show a decrease in signal intensity, identifying them as labile and likely involved in accessible H-bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.
-
Principle : Covalent bonds vibrate at specific frequencies. When a bond like O-H is involved in a hydrogen bond, its stretching frequency is altered.
-
Application to H-bonds : A "free" O-H group (not involved in H-bonding) has a sharp, characteristic stretching band at a high frequency (e.g., ~3600 cm⁻¹). When it forms a hydrogen bond (O-H···A), the O-H bond weakens, causing the stretching frequency to decrease (red-shift) and the absorption band to become much broader and more intense. This provides a clear signature of hydrogen bond formation.
-
Limitations : In complex biological molecules, many different hydrogen bonds exist, leading to overlapping bands that can be difficult to assign to specific interactions. Water is a very strong IR absorber and can obscure the signals of interest, often requiring samples to be dried or studied in D₂O.
Experimental Protocol Outline:
-
Sample Preparation : Prepare the sample, which could be a solution, a thin film, or a solid matrix. The concentration and solvent are critical. For proteins, deuterated buffers are often used to minimize water interference.
-
Background Spectrum : Collect a spectrum of the buffer/solvent alone.
-
Sample Spectrum : Collect a spectrum of the sample.
-
Data Analysis : Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum, focusing on the regions corresponding to key vibrations (e.g., O-H stretch, N-H stretch, C=O stretch) to identify shifts and broadening indicative of hydrogen bonding.
Role in Enzyme Catalysis and Biological Signaling
This compound-based hydrogen bonds are not merely structural; they are active participants in dynamic biological processes. In enzyme active sites, precisely positioned hydrogen bonds orient substrates, stabilize transition states, and form networks for proton relays.
A classic example is the catalytic triad found in serine proteases (e.g., chymotrypsin). A network of hydrogen bonds involving Asp, His, and Ser residues polarizes the serine hydroxyl group, increasing its nucleophilicity to attack the substrate's carbonyl carbon. The transfer of a this compound (proton) through this hydrogen-bonded network is a critical step in the catalytic mechanism. The high rate of these reactions relies on the low mass and quantum properties of this compound.
Caption: Proton relay in the catalytic triad of a serine protease.
Implications for Drug Design and Development
Understanding the role of this compound in hydrogen bonds is paramount for modern, structure-based drug design.
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Target Recognition : Hydrogen bonds are primary drivers of ligand-target affinity and specificity. Computational models used in drug discovery must accurately represent the geometry and electrostatics of these bonds to predict binding modes and affinities correctly. The directionality imparted by the this compound atom is a key constraint in docking algorithms.
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Pharmacokinetics and ADME : The number of hydrogen bond donors (this compound on O or N) in a drug molecule is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Lipinski's Rule of Five, a guideline for drug-likeness, suggests that a drug candidate should have no more than 5 H-bond donors. Molecules with excessive H-bond donors tend to have poor membrane permeability and oral bioavailability because of the energetic cost of breaking their hydrogen bonds with water.
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Metabolic Stabilization (Deuteration) : The Kinetic Isotope Effect can be strategically exploited in drug development. If a drug is rapidly metabolized by an enzyme (like a Cytochrome P450) that breaks a C-H bond, replacing that specific this compound atom with a deuterium can significantly slow down its metabolism. This "deuteration" strategy can increase the drug's half-life and exposure, potentially leading to a more favorable dosing regimen. Several deuterated drugs have been approved, validating this approach.
Conclusion
This compound, while often taken for granted as the "standard" hydrogen, is a central player in the intricate network of hydrogen bonds that give life its form and function. Its low mass and resulting quantum mechanical properties give rise to the kinetic isotope effect, a powerful tool for probing enzymatic mechanisms. The experimental techniques to study this compound's role range from inferential (X-ray crystallography) to direct and definitive (neutron crystallography), each providing essential pieces of the structural puzzle. For drug development professionals, a deep understanding of this compound-based hydrogen bonds is not academic; it is a practical requirement for designing potent, specific, and bioavailable therapeutics. As our ability to visualize and compute these fundamental interactions improves, so too will our capacity to rationally engineer molecules to modulate biological systems for therapeutic benefit.
An In-depth Technical Guide to the Protium-Deuterium Exchange Phenomenon
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Protium-Deuterium Exchange
This compound-deuterium (H/D) exchange is a fundamental chemical phenomenon where a covalently bonded this compound (¹H) atom is replaced by a deuterium (²H) atom. This seemingly simple substitution has profound implications in various scientific disciplines, particularly in the study of reaction mechanisms, protein dynamics, and drug development. The core of this phenomenon lies in the mass difference between this compound and deuterium, which leads to differences in vibrational frequencies of bonds involving these isotopes and consequently affects their reactivity and thermodynamic properties.
The exchangeability of a proton is dependent on its chemical environment. Protons attached to heteroatoms (e.g., -OH, -NH, -SH) are generally labile and readily exchange with deuterium from a deuterated solvent like D₂O. In contrast, protons bonded to carbon are typically non-labile under normal conditions but can be exchanged under specific catalytic conditions (e.g., acid, base, or metal catalysis) or through enzymatic reactions.
This guide will delve into the mechanisms, experimental methodologies for studying H/D exchange, and its critical applications in understanding complex biological systems and advancing pharmaceutical research.
The Kinetic Isotope Effect (KIE)
The replacement of this compound with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). The KIE is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD), i.e., KIE = kH/kD.
-
Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond, reactions involving the breaking of a C-D bond are typically slower. Primary deuterium KIEs (kH/kD) are generally greater than 1, often in the range of 2 to 7.[1]
-
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs (kH/kD values are closer to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[2]
The magnitude of the KIE provides invaluable information about the transition state of a reaction, making it a powerful tool for elucidating reaction mechanisms.
Quantitative Data on Kinetic Isotope Effects
The following table summarizes representative primary deuterium kinetic isotope effects observed in various enzymatic reactions. This data illustrates the significant impact of deuterium substitution on reaction rates and provides insights into the rate-limiting steps of these catalytic processes.
| Enzyme/Reaction System | Substrate | kH/kD | Reference |
| Cytochrome P450 | |||
| CYP119 | N,N-dimethylaniline | 9.8 | [3] |
| CYP2B4 | N,N-dimethylaniline | 8.9 | [3] |
| Ethanolamine Ammonia-Lyase | 1,1,2,2-²H₄-aminoethanol | ~2 | [4] |
| Bromination of Acetone | Acetone | 7 | [1] |
Note: The kH/kD values can vary depending on the specific reaction conditions and the method of measurement.
Thermodynamic Stability Changes upon Deuteration
The substitution of this compound with deuterium can also influence the thermodynamic stability of molecules, including proteins. The primary reason for this is the difference in the strength of hydrogen bonds and van der Waals interactions when deuterium is involved. D-bonds are generally considered to be slightly stronger than H-bonds, which can lead to increased stability. Furthermore, the lower vibrational frequency of C-D bonds compared to C-H bonds results in a lower zero-point energy, which can also contribute to changes in molecular stability.[5][6]
The change in thermodynamic stability is often quantified by measuring the change in the Gibbs free energy of unfolding (ΔΔG), enthalpy (ΔH), entropy (ΔS), and the melting temperature (Tm).
Quantitative Data on Thermodynamic Stability Changes
The following table presents data on the changes in thermodynamic parameters upon deuteration for a model protein, illustrating the stabilizing effect of deuterium substitution.
| Protein | Condition | ΔTₘ (°C) | ΔΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| Villin Headpiece (HP36) | Perdeuterated vs. Protonated | -2.3 | - | - | - | [5] |
| Lysozyme | in D₂O vs. H₂O | +2 to +4 | Increased Stability | +60 kJ/mol | +100 J/K·mol | [7] |
| Cytochrome c | in D₂O vs. H₂O | +2 to +4 | Increased Stability | +40 kJ/mol | +100 J/K·mol | [7] |
Note: The thermodynamic parameters can be influenced by various factors, including pH, temperature, and the specific protein being studied.
Experimental Protocols for Studying this compound-Deuterium Exchange
Several powerful analytical techniques are employed to monitor and quantify this compound-deuterium exchange. The choice of method depends on the specific research question, the nature of the sample, and the level of detail required.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a widely used technique to study protein conformation, dynamics, and interactions. The fundamental principle involves exposing a protein to a deuterated buffer (D₂O) and monitoring the rate and extent of deuterium incorporation into the backbone amide protons over time. Regions of the protein that are solvent-exposed or conformationally flexible will exchange protons for deuterons more rapidly than regions that are buried within the protein core or involved in stable hydrogen bonding networks.
Detailed Methodology for Bottom-Up HDX-MS:
-
Protein Sample Preparation: The protein of interest is prepared in a non-deuterated aqueous buffer at a known concentration.
-
Deuterium Labeling: The protein solution is diluted with a D₂O-based buffer to initiate the exchange reaction. Samples are incubated for various time points (from seconds to hours) to monitor the kinetics of deuterium uptake.
-
Quenching: The exchange reaction is rapidly stopped (quenched) by lowering the pH to ~2.5 and the temperature to ~0°C. These conditions significantly slow down the back-exchange of deuterons for protons.
-
Proteolytic Digestion: The quenched protein is immediately passed through an online protease column (e.g., immobilized pepsin) to digest it into smaller peptides. This digestion is performed at low temperature and pH to minimize back-exchange.
-
LC Separation: The resulting peptide mixture is separated using reversed-phase liquid chromatography (LC) at low temperature.
-
Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer, and their mass-to-charge ratios are measured. The increase in mass of each peptide due to deuterium incorporation is determined.
-
Data Analysis: The data is processed to identify the peptides and quantify the amount of deuterium uptake for each peptide at each time point. This information is then mapped onto the protein's structure to reveal changes in conformation and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for studying H/D exchange, offering residue-level resolution. The principle relies on the fact that this compound (¹H) and deuterium (²H) have different nuclear magnetic properties. In a ¹H-NMR spectrum, the signal from a proton disappears upon its exchange with a deuteron.
Detailed Methodology for NMR-based H/D Exchange:
-
Sample Preparation: A sample of the protein, typically uniformly labeled with ¹⁵N, is prepared in a protonated buffer.
-
Initiation of Exchange: The exchange is initiated by dissolving the lyophilized protein in D₂O or by exchanging the buffer to a D₂O-based buffer using techniques like gel filtration.
-
NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra are recorded over time. Each peak in the HSQC spectrum corresponds to a specific amide proton in the protein backbone.
-
Data Analysis: The intensity of each peak is monitored as a function of time. The rate of decrease in peak intensity is directly proportional to the rate of H/D exchange for that specific amide proton.
A common pulse sequence used for these studies is the BEST-HSQC (Band-selective Excitation Short-Transient Heteronuclear Single Quantum Coherence), which offers enhanced sensitivity for observing amide protons.
Neutron Crystallography
Neutron crystallography is a unique technique that can directly visualize the positions of hydrogen and deuterium atoms in a protein crystal. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction highly sensitive to the light atoms of hydrogen and deuterium.
Detailed Methodology for H/D Exchange in Neutron Crystallography:
-
Crystal Growth: Large, high-quality crystals of the protein of interest are grown.
-
H/D Exchange: The crystals are soaked in a D₂O-containing mother liquor, or H/D exchange is performed on the protein solution before crystallization. This allows for the exchange of labile protons with deuterons.
-
Data Collection: The deuterated crystal is exposed to a beam of neutrons, and the diffraction pattern is collected.
-
Phasing and Refinement: The phases of the diffracted neutron waves are determined, often using a previously solved X-ray structure as a starting model. The atomic model, including the positions of deuterium atoms, is then refined against the neutron diffraction data.
-
Data Analysis: The resulting neutron density map provides direct evidence for the location of deuterium atoms, allowing for the unambiguous determination of protonation states of amino acid residues and the geometry of hydrogen bonds.
Applications in Drug Development
The this compound-deuterium exchange phenomenon has become an indispensable tool in modern drug discovery and development, providing critical insights at various stages of the process.
Target Validation and Mechanistic Studies
HDX-MS is extensively used to study the mechanism of action of drugs by monitoring how ligand binding affects the conformational dynamics of the target protein. For example, it can reveal allosteric communication pathways within a protein that are modulated by drug binding.
Case Study: Catechol-O-Methyltransferase (COMT)
COMT is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters. Understanding its catalytic cycle is essential for the design of inhibitors for the treatment of neurological disorders. The catalytic cycle involves the binding of the cofactor S-adenosylmethionine (SAM) and a catechol substrate, followed by the transfer of a methyl group.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
HDX-MS can be used to characterize the binding of different drug candidates to a target protein, providing a detailed footprint of the binding site. This information is invaluable for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective compounds.
Deuterated Drugs: The "Deuterium Switch"
A fascinating application of the kinetic isotope effect in drug development is the creation of "deuterated drugs." By strategically replacing specific this compound atoms with deuterium at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially lower toxicity.
Case Study: Deucravacitinib
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of plaque psoriasis. Its mechanism of action involves binding to the regulatory domain of TYK2, which allosterically inhibits its kinase activity. This selective inhibition blocks the signaling of key cytokines, such as IL-23 and Type I interferons, which are implicated in the pathogenesis of psoriasis. The strategic deuteration in deucravacitinib contributes to its favorable pharmacokinetic properties.
Conclusion
The this compound-deuterium exchange phenomenon, from the fundamental principles of the kinetic isotope effect and thermodynamic stability changes to its application in sophisticated analytical techniques, offers a powerful lens through which to view and understand complex chemical and biological systems. For researchers, scientists, and drug development professionals, a thorough understanding and application of H/D exchange methodologies are crucial for elucidating reaction mechanisms, characterizing protein dynamics, and designing the next generation of therapeutics. The continued development of instrumentation and data analysis tools will undoubtedly further expand the utility of this remarkable phenomenon in scientific discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Kinetic Isotope Effects Resolve Low-Temperature Substrate Radical Reaction Pathways and Steps in B12-Dependent Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
Methodological & Application
Application Notes and Protocols for Hydrogen Isotope Labeling in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of quantitative proteomics techniques that utilize hydrogen isotopes—protium (¹H) and deuterium (²H)—for relative and absolute quantification of proteins. The methodologies described herein are foundational for biomarker discovery, mechanistic studies of disease, and the elucidation of drug action.
Introduction to Hydrogen Isotope Labeling in Proteomics
Stable isotope labeling is a powerful strategy in mass spectrometry-based proteomics for the accurate quantification of proteins in complex biological samples. The core principle involves introducing a "heavy" isotope-labeled version of a peptide into a sample, which is chemically identical to its natural "light" counterpart but distinguishable by mass. In the context of hydrogen isotopes, "light" refers to the naturally abundant this compound (¹H), while "heavy" refers to deuterium (²H). By comparing the mass spectrometry signal intensities of the light and heavy peptide pairs, one can determine the relative abundance of that peptide, and by extension its parent protein, between different samples.
Two primary strategies for introducing hydrogen isotopes are metabolic labeling and chemical labeling.
-
Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where specific amino acids or the water source contains deuterium. A prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells can be grown in media containing deuterated amino acids (e.g., Leu-d3).[1] Another method involves the use of heavy water (D₂O), where deuterium is incorporated into newly synthesized, non-essential amino acids.[2][3]
-
Chemical Labeling: This in vitro method involves the covalent attachment of an isotope-containing tag to proteins or peptides after extraction from the biological source. A widely used technique is reductive dimethylation, which labels primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) with either light (this compound-containing) or heavy (deuterium-containing) methyl groups.[4][5]
The choice of labeling strategy depends on the experimental design, sample type, and desired quantitative accuracy. While deuterium labeling is cost-effective, it can introduce a slight shift in peptide retention time during liquid chromatography compared to the this compound version, which must be considered during data analysis.[6] To address this, deuterium-free labeling methods using heavier isotopes of carbon (¹³C) have been developed.[7][8]
Featured Labeling Techniques
This document details protocols for two common hydrogen isotope labeling techniques:
-
Metabolic Labeling with Deuterated Amino Acids (SILAC): A highly accurate method for quantitative analysis of cultured cells.
-
Chemical Labeling via Reductive Dimethylation (ReDi): A versatile and cost-effective method applicable to a wide range of sample types.
Application Note 1: SILAC with Deuterated Leucine
Overview: SILAC using deuterated leucine (Leu-d3) is a metabolic labeling technique where two populations of cells are grown in media that are identical except for the isotopic form of leucine.[1] One population is grown in "light" medium containing standard leucine, while the other is grown in "heavy" medium containing deuterated leucine. After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations can be subjected to different experimental conditions.[1][9] The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative quantification of proteins is determined by comparing the signal intensities of the peptide pairs containing either light or heavy leucine.[9]
Advantages:
-
High accuracy, as samples are mixed at the beginning of the workflow, minimizing experimental variability.[6]
-
Applicable to a wide range of cell culture experiments, including studies on cell signaling, post-translational modifications, and protein-protein interactions.[10]
Limitations:
-
Primarily limited to cultured cells.
-
Requires complete incorporation of the labeled amino acid, which can take several cell doublings.[1]
-
The use of deuterated amino acids can cause a slight chromatographic shift compared to their this compound counterparts.[6]
Experimental Protocol: SILAC with Deuterated Leucine
This protocol is adapted from methodologies described for SILAC-based quantitative proteomics.[1][9]
1. Cell Culture and Labeling: a. Prepare two types of SILAC media: "Light" medium containing normal L-Leucine and "Heavy" medium containing L-Leucine-d3. Both media should lack endogenous leucine. b. Culture two separate populations of the desired cell line. Grow one population in the "Light" medium and the other in the "Heavy" medium. c. Subculture the cells for at least five generations in their respective SILAC media to ensure complete incorporation of the labeled amino acid.[1] d. Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.
2. Experimental Treatment: a. Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
3. Sample Harvesting and Mixing: a. Harvest the "Light" and "Heavy" cell populations separately. b. Count the cells from each population and mix them in a 1:1 ratio.
4. Protein Extraction and Digestion: a. Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer). b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide. d. Digest the proteins into peptides using a protease such as trypsin.
5. Peptide Cleanup: a. Desalt the peptide mixture using a C18 solid-phase extraction column. b. Dry the purified peptides by vacuum centrifugation.
6. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for mass spectrometry analysis. b. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis: a. Process the raw mass spectrometry data using a software package that can identify and quantify SILAC pairs (e.g., MaxQuant). b. The software will calculate the heavy-to-light ratios for each identified peptide, which reflects the relative abundance of the corresponding protein between the two samples.
Diagram: SILAC Experimental Workflow
Caption: Workflow for SILAC using deuterated amino acids.
Application Note 2: Reductive Dimethylation (ReDi)
Overview: Reductive dimethylation is a chemical labeling method that modifies the primary amines of peptides (N-terminus and lysine side chains) with methyl groups.[4] Two different samples can be labeled with "light" (¹H) or "heavy" (²H) methyl groups using formaldehyde and a reducing agent, sodium cyanoborohydride, in their respective isotopic forms.[11] After labeling, the samples are mixed and analyzed by LC-MS/MS. The mass difference between the light and heavy labeled peptides allows for their relative quantification.[4]
Advantages:
-
Cost-effective and rapid labeling reaction.[5]
-
Applicable to virtually any protein sample, including tissues and body fluids.
-
High labeling efficiency.
Limitations:
-
Labeling is performed after protein digestion, which can introduce quantitative variability.
-
The use of deuterated reagents can cause a chromatographic shift.[8]
Experimental Protocol: Reductive Dimethylation
This protocol is a generalized procedure based on established methods for reductive dimethylation.[4][5]
1. Protein Extraction and Digestion: a. Extract proteins from two different samples (e.g., control and treated). b. Quantify the protein concentration for each sample. c. Take equal amounts of protein from each sample and proceed with in-solution or in-gel digestion using trypsin. d. Desalt the resulting peptide mixtures using C18 cartridges.
2. Reductive Dimethylation Labeling: a. Prepare the "Light" labeling solution: formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN). b. Prepare the "Heavy" labeling solution: deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN). c. Resuspend the peptide samples in a suitable buffer (e.g., triethylammonium bicarbonate). d. Add the "Light" labeling solution to the control peptide sample and the "Heavy" labeling solution to the treated peptide sample. e. Incubate the reactions for 1 hour at room temperature. f. Quench the reaction by adding an amine-containing buffer (e.g., ammonium bicarbonate).
3. Sample Mixing and Cleanup: a. Combine the "Light" and "Heavy" labeled peptide samples in a 1:1 ratio. b. Desalt the mixed peptide sample using a C18 StageTip to remove excess reagents. c. Dry the peptides using a vacuum centrifuge.
4. LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for mass spectrometry. b. Analyze the peptide mixture by LC-MS/MS.
5. Data Analysis: a. Process the raw data using software capable of quantifying dimethyl-labeled peptides. b. The software will calculate the intensity ratios of the heavy and light peptide pairs to determine the relative protein abundances.
Diagram: Reductive Dimethylation Workflow
Caption: Workflow for Reductive Dimethylation (ReDi).
Quantitative Data Summary
The following table summarizes the key quantitative characteristics of the described labeling techniques. It is important to note that the precision and accuracy can be influenced by the specific mass spectrometer used and the data analysis workflow.
| Feature | SILAC (Deuterated Amino Acids) | Reductive Dimethylation (ReDi) | Deuterium-Free Diethylation |
| Principle | Metabolic Labeling | Chemical Labeling | Chemical Labeling |
| Isotopes Used | ¹H vs. ²H | ¹H vs. ²H | ¹²C vs. ¹³C |
| Multiplexing | Typically 2-3 plex | 2-3 plex | 3-plex or higher |
| Quantitative Accuracy | High | Good | High |
| Quantitative Precision | High | Good | High |
| Chromatographic Shift | Minor shift possible[6] | Minor shift possible | No significant shift[7] |
| Applicability | Cultured cells | All sample types | All sample types |
| Cost | Moderate to High | Low | Moderate |
Data synthesized from multiple sources indicating general performance characteristics.[1][4][6][7]
Application Example: EGFR Signaling Pathway Analysis
Isotopic labeling techniques are frequently used to study dynamic cellular processes like signal transduction. For instance, SILAC can be employed to quantify changes in protein phosphorylation and protein-protein interactions within the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation with EGF.[12][13]
Diagram: Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic analysis of the epidermal growth factor receptor (EGFR) interactome and post-translational modifications associated with receptor endocytosis in response to EGF and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Protium in Kinetic Isotope Effect Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, determining rate-limiting steps, and understanding transition state structures.[1][2] This phenomenon arises from the difference in reaction rates between molecules containing different isotopes of a particular atom.[1][2][3] In the context of hydrogen isotopes, protium (¹H), the most abundant and lightest isotope, serves as the fundamental baseline for comparison.[3][4] By substituting this compound with its heavier isotopes, deuterium (²H or D) or tritium (³H or T), researchers can induce a measurable change in the reaction rate, providing profound insights into the chemical process. These application notes will detail the pivotal role of this compound as the reference standard in KIE studies and provide protocols for its application in mechanistic and drug development research.
The substitution of this compound with deuterium leads to a significant mass increase, which is the primary origin of the kinetic isotope effect.[1][5] Bonds involving heavier isotopes have lower zero-point vibrational energies, requiring more energy to be broken.[2][5] Consequently, reactions where a C-¹H bond is cleaved in the rate-determining step are typically faster than the analogous reaction with a C-²H bond.[3][5] The magnitude of this difference, expressed as the ratio of the rate constants (kH/kD), provides valuable information about the transition state of the reaction.[1]
I. Theoretical Framework: this compound as the Reference
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the light isotope (this compound, kH) to the rate constant of the reaction with the heavy isotope (deuterium, kD).
KIE = kH / kD
-
Primary KIE (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, typical primary KIE values (kH/kD) range from 6 to 10.[3] A large observed PKIE is strong evidence that C-H bond breaking is involved in the rate-limiting step.[1]
-
Secondary KIE (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[3] These effects are generally smaller than PKIEs, with typical values for kH/kD ranging from 0.7 to 1.5.[3] SKIEs can provide information about changes in hybridization or steric environment at the labeled position during the reaction.
The interpretation of KIE values is always relative to the reaction rate of the this compound-containing compound. Therefore, accurate determination of kH is as crucial as the determination of kD.
II. Data Presentation: Comparative Kinetic Isotope Effects
The following tables summarize typical KIE values where this compound serves as the reference isotope. These values are indicative and can vary based on specific reaction conditions.
Table 1: Primary Kinetic Isotope Effects (kH/kD) for C-H Bond Cleavage
| Reaction Type | Typical kH/kD Range | Implication |
| E2 Elimination | 4 - 8 | C-H bond breaking in the rate-determining step. |
| Aromatic Electrophilic Substitution | 1 - 2 | C-H bond breaking is not rate-determining. |
| Enzymatic C-H Oxidation (e.g., Cytochrome P450) | 2 - 12 | C-H bond cleavage is at least partially rate-limiting.[6] |
| Hydride Transfer Reactions | 3 - 7 | Transfer of a hydride ion is rate-determining. |
Table 2: Secondary Kinetic Isotope Effects (kH/kD)
| Position of Isotopic Substitution | Hybridization Change | Typical kH/kD Range | Example Reaction |
| α-carbon | sp³ → sp² | 1.1 - 1.25 | SN1 Solvolysis[3] |
| α-carbon | sp² → sp³ | 0.8 - 0.9 | Nucleophilic addition to a carbonyl |
| β-carbon | - | 1.05 - 1.3 | Carbocation formation adjacent to the labeled position |
III. Experimental Protocols
The role of this compound is central to the design of KIE experiments. The rate of the reaction of the "normal" substrate (containing this compound) is always measured and compared to the rate of the isotopically labeled substrate.
Protocol 1: Intermolecular Competition KIE Measurement
This protocol is used to determine the KIE by running two separate reactions, one with the this compound-containing substrate and one with the deuterium-labeled substrate.
Objective: To determine the kH/kD for a given reaction by measuring the independent reaction rates.
Materials:
-
This compound-containing substrate (Substrate-H)
-
Deuterium-labeled substrate (Substrate-D)
-
All necessary reagents and solvents for the reaction
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR)
Methodology:
-
Reaction Setup for this compound Substrate: a. Prepare a reaction mixture containing a known concentration of Substrate-H and all other reagents under precisely controlled conditions (temperature, pressure, etc.). b. Initiate the reaction (e.g., by adding a catalyst or raising the temperature). c. Monitor the disappearance of the reactant or the appearance of the product over time by taking aliquots at regular intervals and analyzing them.
-
Reaction Setup for Deuterium Substrate: a. Repeat the exact same procedure as in step 1, but using Substrate-D at the same initial concentration. It is critical to maintain identical reaction conditions to ensure a valid comparison.[3]
-
Data Analysis: a. For both reactions, plot the concentration of the reactant or product as a function of time. b. From these plots, determine the initial rate of each reaction. c. Calculate the rate constants, kH and kD, from the respective initial rates. d. The KIE is then calculated as the ratio of these rate constants: KIE = kH / kD .
Notes:
-
This method is conceptually straightforward but can be prone to errors if the reaction conditions are not perfectly reproduced for both experiments.[3]
-
High-purity substrates are essential to avoid unintended inhibition or side reactions that could affect the measured rates.[6]
Protocol 2: Intramolecular Competition KIE Measurement
This method is often more accurate as it involves a single reaction with a substrate containing both this compound and deuterium at equivalent positions.
Objective: To determine the kH/kD from the ratio of products formed in a single reaction.
Materials:
-
A substrate containing both this compound and deuterium at chemically equivalent sites (e.g., a methyl group with one deuterium, -CH₂D).
-
All necessary reagents and solvents for the reaction.
-
Analytical instrument for determining the ratio of deuterated to non-deuterated products (e.g., Mass Spectrometry, NMR).
Methodology:
-
Reaction Setup: a. Prepare a single reaction mixture containing the mixed-isotope substrate and all other reagents. b. Initiate and run the reaction to a low to moderate conversion (typically < 20%) to ensure that the starting material composition does not change significantly.
-
Product Analysis: a. Quench the reaction and isolate the product(s). b. Analyze the product mixture to determine the relative amounts of the product formed from C-H cleavage versus C-D cleavage. This is often done by mass spectrometry (analyzing the M and M+1 peaks) or by ¹H or ²H NMR spectroscopy.
-
Data Analysis: a. The KIE is calculated directly from the ratio of the products, corrected for the statistical abundance of H and D in the starting material. b. For a starting material with one C-H and one C-D bond at equivalent positions, the KIE is simply the ratio of the this compound-containing product to the deuterium-containing product.
Notes:
-
This method is generally more precise than the intermolecular competition method because both reactions occur under identical conditions in the same flask.[3]
-
It is crucial to have a reliable analytical method to accurately quantify the isotopic composition of the products.
IV. Visualizations
Logical Workflow of a KIE Experiment
Caption: Workflow for an intermolecular kinetic isotope effect experiment.
Conceptual Diagram of Primary vs. Secondary KIE
Caption: Primary vs. Secondary Kinetic Isotope Effects.
Enzymatic Reaction Pathway for KIE Analysis
Caption: A simplified enzymatic reaction scheme for KIE analysis.
V. Applications in Drug Development
The comparison of reaction rates between a drug candidate (containing this compound) and its deuterated analogue is a critical application of KIE studies in pharmacology.
-
Metabolic Stability: Many drugs are metabolized by enzymes like cytochrome P450, which often involves the cleavage of a C-H bond.[6] If this is the rate-limiting step of drug metabolism, replacing the vulnerable this compound with deuterium can significantly slow down the metabolic process. This is known as the "deuterium effect" in drug design.[1]
-
Pharmacokinetic Profiling: By strategically replacing this compound with deuterium at metabolically labile positions, drug developers can create "heavy drugs" with improved pharmacokinetic profiles, such as longer half-lives and reduced toxic metabolites. The KIE provides the fundamental rationale for this approach.
-
Mechanism of Action Studies: KIE studies, with this compound as the baseline, can help elucidate the mechanism of action of a drug or the mechanism of drug resistance, providing valuable information for the design of next-generation therapeutics.
While often implicit, the role of this compound in kinetic isotope effect studies is paramount. It is the unchanging standard against which the effects of isotopic substitution are measured. The protocols and data presented herein underscore the importance of carefully controlled comparisons between this compound- and deuterium-containing molecules. For researchers in academia and the pharmaceutical industry, a thorough understanding of KIE, grounded in the reference point of this compound, is essential for elucidating reaction mechanisms and designing safer, more effective medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Hydrogen isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Protium (¹H) NMR for Protein Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the three-dimensional structure and dynamics of proteins in solution at atomic resolution.[1][2][3][4] Unlike X-ray crystallography, NMR allows for the study of proteins under near-physiological conditions, providing valuable insights into their behavior in a solution state.[2][3][4] This is particularly advantageous for studying proteins that are difficult to crystallize, such as intrinsically disordered proteins or membrane proteins in detergent micelles.[2] This guide provides a comprehensive, step-by-step protocol for protein structure determination using protium (¹H) NMR spectroscopy.
The overall process can be broken down into several key stages: sample preparation, data acquisition, data processing, resonance assignment, and structure calculation.[5][6] A critical aspect of this process is the use of multidimensional NMR experiments to resolve the crowded signals in a typical one-dimensional ¹H NMR spectrum of a protein.[5]
I. Sample Preparation
The quality of the NMR sample is paramount for obtaining high-quality spectra and, ultimately, an accurate protein structure.[2] This stage involves expressing and purifying the protein of interest, followed by the preparation of the final NMR sample.
Experimental Protocol: Protein Sample Preparation
-
Protein Expression and Purification :
-
Clone the gene of interest into a suitable expression vector, often with an affinity tag (e.g., 6x-His tag) to facilitate purification.[7][8]
-
Express the protein in an appropriate expression system, typically E. coli.[7][8][9] For proteins larger than 10 kDa, isotopic labeling with ¹⁵N and/or ¹³C is often necessary to simplify and resolve the spectra.[2][10][11] This is achieved by growing the bacteria in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.
-
Purify the protein to >97% homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.[8]
-
-
NMR Sample Preparation :
-
Concentrate the purified protein to the desired concentration (see Table 1).
-
Exchange the protein into a suitable NMR buffer (see Table 1). The buffer should not contain any protons that would create interfering signals.
-
The final sample volume is typically around 500 µL.[10]
-
Transfer the sample into a high-quality NMR tube.
-
Add a small amount of D₂O (typically 5-10%) to the sample to provide a lock signal for the NMR spectrometer.[12]
-
Optionally, add a chemical shift reference compound like DSS or TSP.[12]
-
Data Presentation: Typical Sample Conditions
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 0.1 - 1.0 mM[2][10] | Higher concentrations generally yield better signal-to-noise. For interaction studies, lower concentrations may be sufficient.[10] |
| pH | 4.0 - 7.0[12] | Should be optimized for protein stability and to minimize exchange of amide protons with the solvent. |
| Temperature | 288 - 318 K (15 - 45 °C) | Should be optimized for protein stability and spectral quality. |
| Buffer | Phosphate, MES, HEPES (deuterated if necessary) | The buffer itself should not have proton signals that overlap with protein signals. |
| Ionic Strength | ≤ 100 mM for CryoProbes, ≤ 200 mM for room temperature probes[12] | Lower salt concentrations generally give better results. |
II. NMR Data Acquisition
Data acquisition involves placing the sample in a high-field NMR spectrometer and recording a series of multidimensional NMR experiments. These experiments are designed to correlate different nuclei within the protein, providing information about through-bond and through-space connectivities.
Experimental Workflow for NMR Data Acquisition
Caption: A generalized workflow for protein structure determination by NMR.
Key ¹H NMR Experiments
A suite of 2D and 3D NMR experiments is typically acquired to obtain the necessary information for structure determination.
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds.[13][14] It is crucial for identifying amino acid spin systems.[5]
-
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to all protons within a spin system, even those that are not directly coupled.[13][14] This is extremely useful for identifying the complete set of proton resonances for a particular amino acid residue.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment is the cornerstone of NMR structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[5][15] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[2]
III. Data Processing and Resonance Assignment
Raw NMR data, known as Free Induction Decays (FIDs), must be processed to generate interpretable spectra.[16] This involves Fourier transformation, phasing, and baseline correction.[17]
The next critical step is resonance assignment , which involves assigning each peak in the spectra to a specific proton in the protein sequence.[2][5][18] This is a puzzle-like process that relies on the connectivity information from COSY and TOCSY experiments to identify amino acid spin systems, and then uses sequential NOEs (NOEs between adjacent residues) to place these spin systems in the correct order along the protein backbone.[18]
Logical Relationships in Resonance Assignment
Caption: The logical flow for sequential resonance assignment in protein NMR.
IV. Structure Calculation and Validation
Once the resonances are assigned, the NOESY spectra are analyzed to generate a list of distance restraints.[2] Additional restraints, such as dihedral angles derived from J-coupling constants, can also be included.[3]
These experimental restraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).[2] These programs use computational methods like simulated annealing and molecular dynamics to generate an ensemble of protein structures that are consistent with the experimental data.[3][18]
The final step is to assess the quality of the calculated structures using a variety of validation tools. This involves checking for consistency with the experimental restraints, as well as for good stereochemical quality (e.g., bond lengths, bond angles, and Ramachandran plots).
Conclusion
This compound NMR spectroscopy is an indispensable tool for determining the three-dimensional structures of proteins in solution. While the process is complex, a systematic approach to sample preparation, data acquisition, and data analysis can yield high-resolution structures that provide critical insights into protein function. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully apply this powerful technique in their work.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. fiveable.me [fiveable.me]
- 3. users.cs.duke.edu [users.cs.duke.edu]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. conductscience.com [conductscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. Sample Preparation and Technical Setup for NMR Spectroscopy with Integral Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. users.cs.duke.edu [users.cs.duke.edu]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. Structure-oriented methods for protein NMR data analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Substitution of Deuterium with Protium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the substitution of deuterium with protium (D-H exchange) in organic compounds. This process, often referred to as dedeuteration or back-exchange, is crucial for various applications, including the synthesis of analytical standards, investigation of kinetic isotope effects, and the fine-tuning of pharmacokinetic properties of drug candidates.
Introduction
The strategic replacement of deuterium with this compound in a molecule can be as critical as its initial deuteration. While deuteration is often employed to enhance metabolic stability, the ability to selectively remove deuterium allows for the synthesis of isotopically-labeled internal standards for mass spectrometry, elucidation of reaction mechanisms, and the preparation of compounds with specific isotopic compositions. The methods outlined below are broadly applicable and can be adapted to a wide range of organic substrates.
The primary methods for deuterium-protium exchange include:
-
Transition-Metal-Catalyzed Exchange : Highly efficient and often regioselective methods employing catalysts based on iridium, ruthenium, and palladium.
-
Acid/Base-Catalyzed Exchange : Classical methods that are effective for acidic or basic C-D bonds.
-
Photocatalytic Exchange : A modern approach utilizing light to drive the exchange reaction under mild conditions.
Transition-Metal-Catalyzed Deuterium-Protium Exchange
Transition-metal catalysis is a powerful tool for the activation of C-D bonds and their subsequent exchange with this compound from a protic source.[1][2] These methods offer high efficiency and, in many cases, excellent regioselectivity, often directed by functional groups present in the substrate.[3][4][5]
Iridium-Catalyzed D-H Exchange
Iridium complexes are particularly effective for the ortho-deuteration of aromatic and heteroaromatic compounds containing directing groups.[3] The general mechanism involves the coordination of the directing group to the iridium center, followed by C-D bond activation.
Key Features:
-
High regioselectivity for positions ortho to directing groups.
-
Mild reaction conditions.
-
Broad substrate scope.
Ruthenium-Catalyzed D-H Exchange
Ruthenium catalysts are also highly effective for D-H exchange and can be used for a variety of substrates, including those with weakly coordinating directing groups.[5][6][7] Heterogeneous ruthenium catalysts, such as ruthenium on carbon (Ru/C), offer the advantage of easy separation and recycling.[8]
Key Features:
-
Effective for a wide range of directing groups.[5]
-
Applicable in both homogeneous and heterogeneous systems.
-
Can be employed in continuous-flow processes for scalability.[8]
Palladium-Catalyzed D-H Exchange
Palladium catalysts are widely used for various cross-coupling reactions and can also effectively catalyze D-H exchange, particularly in aromatic systems.[2] The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway.[1][9]
Key Features:
-
Applicable to a broad range of aromatic compounds.
-
Well-understood mechanistic pathways.
-
Can be used for non-directed deuteration of arenes.[2]
Quantitative Data for Transition-Metal-Catalyzed D-H Exchange
The following table summarizes representative quantitative data for the percentage of this compound incorporation in various substrates using different transition-metal catalysts. The data is derived from deuteration experiments and extrapolated for the reverse D-H exchange reaction.
| Catalyst System | Substrate Type | Directing Group | Position of Exchange | % this compound Incorporation (estimated) | Reference |
| [Cp*RhCl2]2 / Carboxylate | 2-Phenylpyridine | Pyridine | ortho-C-H of Phenyl | >95% | [10] |
| Iridium complexes with N,P-ligands | Aromatic Ketones | Ketone | ortho | >90% | [3] |
| [Ru(p-cymene)Cl2]2 | Aromatic Esters | Ester | ortho | >95% | [4][5] |
| Ru/C (heterogeneous) | Aliphatic Amines | Amine | α-position | >95% | [8] |
| Palladium Acetate | Benzoic Acid | Carboxylic Acid | ortho | >90% | [11] |
Experimental Protocols
Protocol 2.1: General Procedure for Homogeneous Iridium-Catalyzed D-H Exchange
-
Materials: Deuterated substrate, Iridium catalyst (e.g., [Ir(cod)Cl]2 with a suitable ligand), protic solvent (e.g., H2O, methanol), and an appropriate reaction solvent (e.g., THF, 1,4-dioxane).
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the deuterated substrate (1.0 equiv) in the reaction solvent.
-
Add the iridium catalyst (1-5 mol%) and the protic solvent (an excess, e.g., 10-20 equivalents or as a co-solvent).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by NMR spectroscopy or mass spectrometry to determine the extent of this compound incorporation.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the protiated compound.
-
Protocol 2.2: General Procedure for Heterogeneous Ruthenium-Catalyzed D-H Exchange in a Batch Reactor
-
Materials: Deuterated substrate, 5% Ru/C catalyst, protic solvent (e.g., H2O), and a suitable reaction solvent (e.g., THF).
-
Procedure:
-
To a pressure vessel (e.g., a Fisher-Porter bottle), add the deuterated substrate (1.0 equiv) and the 5% Ru/C catalyst (5-10 wt%).
-
Add the reaction solvent and the protic solvent.
-
Seal the vessel, and if required, purge with hydrogen gas (H2) and then pressurize to the desired pressure (e.g., 1-3 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.
-
After the reaction is complete (monitored by an appropriate analytical technique), cool the vessel to room temperature and carefully release the pressure.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify as necessary.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Concerted Metalation-Deprotonation (CMD) Pathway
Caption: Concerted Metalation-Deprotonation (CMD) pathway for D-H exchange.
Diagram 2: Experimental Workflow for Continuous-Flow D-H Exchange
Caption: Workflow for continuous-flow deuterium-protium exchange.
Acid/Base-Catalyzed Deuterium-Protium Exchange
Acid or base catalysis is a classical and straightforward method for D-H exchange, particularly for deuterium atoms that are rendered acidic or basic by adjacent functional groups.[12]
Acid-Catalyzed D-H Exchange
Strong acids can facilitate the exchange of deuterium on aromatic rings or at positions alpha to carbonyl groups via the formation of carbocation or enol intermediates, respectively.
Protocol 3.1: General Procedure for Acid-Catalyzed D-H Exchange
-
Materials: Deuterated substrate, strong acid (e.g., H2SO4, HCl), and a protic solvent (e.g., H2O, acetic acid).
-
Procedure:
-
Dissolve the deuterated substrate in the protic solvent.
-
Carefully add the strong acid.
-
Heat the mixture to the required temperature (can range from room temperature to reflux).
-
Monitor the reaction.
-
After completion, cool the mixture and carefully neutralize the acid with a suitable base (e.g., NaHCO3 solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate to give the product.
-
Purify if necessary.
-
Base-Catalyzed D-H Exchange
Strong bases can deprotonate C-D bonds, especially those alpha to electron-withdrawing groups (e.g., carbonyls, nitriles), to form a carbanion or enolate, which is then protonated by a protic solvent.
Protocol 3.2: General Procedure for Base-Catalyzed D-H Exchange
-
Materials: Deuterated substrate, a base (e.g., NaH, NaOMe, KOtBu), and a protic solvent (e.g., H2O, MeOH).
-
Procedure:
-
Dissolve the deuterated substrate in the protic solvent.
-
Add the base (catalytic or stoichiometric amounts).
-
Stir the reaction at the appropriate temperature until the exchange is complete.
-
Quench the reaction by adding a mild acid (e.g., saturated NH4Cl solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify as needed.
-
Photocatalytic Deuterium-Protium Exchange
Visible-light photocatalysis has emerged as a mild and selective method for C-H activation and can be applied to D-H exchange reactions. This technique often utilizes a photocatalyst that, upon excitation with light, can initiate a radical-based exchange process.
Diagram 3: General Scheme for Photocatalytic D-H Exchange
Caption: Simplified scheme for photocatalytic D-H exchange.
Protocol 4.1: General Procedure for Photocatalytic D-H Exchange
-
Materials: Deuterated substrate, photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), a protic solvent that also acts as the hydrogen source (e.g., H2O, isopropanol), and a suitable reaction solvent.
-
Procedure:
-
In a reaction vessel transparent to visible light (e.g., a borosilicate glass vial), combine the deuterated substrate, the photocatalyst (typically 0.5-2 mol%), and the degassed reaction solvent and protic solvent.
-
Seal the vessel and stir the mixture under an inert atmosphere.
-
Irradiate the reaction with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction for the disappearance of the starting material and the formation of the protiated product.
-
Once the reaction is complete, remove the light source.
-
Work up the reaction mixture as appropriate, which may involve removing the solvent and purifying the product by chromatography.
-
Conclusion
The methods described provide a versatile toolkit for the selective substitution of deuterium with this compound in organic molecules. The choice of method will depend on the specific substrate, the desired regioselectivity, and the available laboratory equipment. For complex molecules and late-stage functionalization, transition-metal-catalyzed methods, particularly those amenable to continuous-flow processing, offer significant advantages in terms of efficiency and scalability. For simpler substrates with activated C-D bonds, traditional acid/base catalysis remains a viable and cost-effective option. Photocatalysis represents a rapidly evolving field that promises even milder and more selective transformations in the future.
References
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Application Notes and Protocols for In Vivo Metabolic Imaging: A Focus on Protium and Deuterium-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction to In Vivo Metabolic Imaging
In vivo metabolic imaging is a critical tool in biomedical research and drug development, offering a non-invasive window into the dynamic biochemical processes within living organisms. By visualizing and quantifying metabolic fluxes and metabolite concentrations in real-time, researchers can gain profound insights into disease mechanisms, assess therapeutic responses, and accelerate the development of novel drugs. This document provides a comprehensive overview of key techniques, with a special focus on the principles behind imaging based on hydrogen isotopes—protium (¹H) and deuterium (²H)—and detailed protocols for their application.
The Challenge of Exogenous this compound-Based Probes
While the vast majority of organic molecules contain this compound (¹H), the development of exogenous ¹H-based probes for in vivo metabolic imaging faces a significant hurdle: the overwhelming background signal from endogenous protons. The human body is predominantly composed of water (H₂O) and lipids, both of which are rich in protons. This high natural abundance of ¹H creates a massive background signal that makes it extremely difficult to distinguish the signal of an externally administered this compound-based probe from the noise. Consequently, direct imaging of exogenous this compound probes is generally not a feasible approach for in vivo metabolic studies. However, the abundant endogenous this compound signal can be harnessed through sophisticated techniques to provide valuable metabolic information.
Harnessing the Endogenous this compound Signal: ¹H-MRS and CEST
3.1. Proton Magnetic Resonance Spectroscopy (¹H-MRS)
Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that allows for the detection and quantification of about 20 different endogenous metabolites in the brain and other tissues without the need for contrast agents.[1] It provides a wealth of information about energy metabolism, neurotransmission, cell membrane turnover, and more.[1] ¹H-MRS is considered a gold-standard for the non-invasive quantification of hepatic lipid content.[2]
Principle: ¹H-MRS exploits the fact that protons in different molecules experience slightly different local magnetic fields, causing them to resonate at distinct frequencies. This results in a spectrum of peaks, where each peak corresponds to a specific metabolite.
Applications:
-
Studying energy metabolism in muscle and brain.
-
Diagnosing metabolic dysfunction-associated steatotic liver disease (MASLD).[2]
-
Monitoring longitudinal changes in hepatic lipid content due to disease development.[2]
3.2. Chemical Exchange Saturation Transfer (CEST)
Chemical Exchange Saturation Transfer (CEST) is a more recent MRI technique that enables the indirect detection of low-concentration metabolites with exchangeable protons (e.g., -OH, -NH, -NH₂).[3]
Principle: CEST works by selectively saturating the protons of a specific metabolite. These saturated protons then exchange with the much more abundant water protons, causing a detectable decrease in the water signal. This indirect detection method provides high sensitivity and good spatial resolution.[3]
Applications:
-
Detecting metabolites like glutamate, glucose, creatine, and myo-inositol in the brain, which are involved in energy metabolism and neurotransmission.[3]
-
In vivo mapping of various metabolites and molecules in the body.[3]
Deuterium Metabolic Imaging (DMI): A Powerful Alternative
To overcome the challenges of this compound-based probes, Deuterium Metabolic Imaging (DMI) has emerged as a robust and promising technique. DMI utilizes substrates labeled with deuterium (²H), a stable isotope of hydrogen.
4.1. Principle of DMI
The natural abundance of deuterium is very low (about 0.015%), resulting in a minimal background signal in vivo.[1][4] By introducing a deuterium-labeled substrate, its metabolic fate can be traced with high sensitivity and specificity using MRS or MRSI.[4][5] DMI offers several advantages, including the use of non-radioactive, stable isotopes, biochemical safety, and relatively simple implementation.[6]
4.2. Commonly Used Deuterated Probes and Their Metabolic Pathways
A variety of deuterated substrates can be used to probe different metabolic pathways.[5][6]
| Deuterated Probe | Metabolic Pathway(s) Probed | Key Applications |
| [6,6'-²H₂]glucose | Glycolysis, Tricarboxylic Acid (TCA) Cycle, Glycogen synthesis | Cancer metabolism (Warburg effect), brain metabolism, liver glycogen storage.[6][7] |
| [²H₃]acetate | Fatty acid synthesis and oxidation, TCA cycle | Tumor metabolism, fatty acid metabolism studies.[6] |
| [²H₉]choline | Cell membrane synthesis (phosphatidylcholine) | Cancer imaging, studies of cell proliferation and membrane turnover.[8] |
| [2,3-²H₂]fumarate | Cell death (necrosis) | Imaging tumor response to therapy.[8] |
| 2-deoxy-2-[²H₂]-d-glucose (2-DG-d2) | Glucose uptake (metabolic trapping) | An alternative to [¹⁸F]FDG PET for mapping glucose uptake without ionizing radiation.[9][10] |
4.3. Quantitative Data for DMI
The performance of DMI can vary depending on the magnetic field strength, imaging sequence, and other experimental parameters.
| Parameter | Typical Value | Notes |
| Spatial Resolution | 3.3 mL (at 3T) | Remains a major challenge for clinical translation.[6][11] |
| Acquisition Time | 10-15 minutes per scan | Allows for dynamic imaging over extended periods (hours).[6][7] |
| Sensitivity | Relatively high due to short T₁ relaxation times of deuterium. | Allows for rapid signal acquisition without significant saturation.[5][8] |
Experimental Protocols for DMI
5.1. Probe Preparation and Administration
-
Probe: Obtain the desired deuterium-labeled substrate (e.g., [6,6'-²H₂]glucose) from a commercial supplier. Ensure high isotopic enrichment.
-
Formulation: For oral administration, dissolve the labeled substrate in water. For intravenous or intraperitoneal injection, dissolve in sterile saline. The dose will be probe-specific and should be optimized for the animal model and study objectives.
-
Administration Routes:
-
Oral: Suitable for substrates that are readily absorbed from the gut.
-
Intravenous (IV): Provides rapid and controlled delivery into the bloodstream.
-
Intraperitoneal (IP): A common route for administration in rodent models.
-
5.2. In Vivo Imaging
-
Animal Preparation: Anesthetize the animal and position it within the MRI scanner. Monitor vital signs throughout the experiment.
-
Imaging Sequence: A 3D ²H free-induction-decay (FID) Magnetic Resonance Spectroscopic Imaging (MRSI) sequence is commonly used.[7]
-
Baseline Scan: Acquire a baseline scan before administering the deuterated probe to assess background signal.
-
Dynamic Imaging: After probe administration, acquire a series of dynamic scans over a period of minutes to hours to track the metabolic conversion of the substrate.[7]
5.3. Data Acquisition and Analysis
-
Data Processing: Process the raw MRSI data to generate metabolic maps. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Quantification: Quantify the signal intensity of the deuterated substrate and its downstream metabolites in specific regions of interest (ROIs). The deuterated water signal can sometimes be used as an internal concentration reference.[5]
-
Kinetic Modeling: For dynamic scans, kinetic modeling can be applied to estimate metabolic flux rates.
Visualizations
Caption: A diagram illustrating the general workflow of a DMI experiment.
Caption: A simplified diagram of metabolic pathways traced by [6,6'-²H₂]glucose.
Other Advanced Metabolic Imaging Techniques
7.1. Hyperpolarized ¹³C MRI
This technique involves hyperpolarizing a ¹³C-labeled substrate (most commonly [1-¹³C]pyruvate) to dramatically increase its MR signal by over 10,000-fold.[6] This allows for the real-time imaging of metabolic pathways with very high sensitivity.[12] However, the hyperpolarized state is short-lived, limiting the observation time to a few minutes.
7.2. Fluorescent Probes
Fluorescent probes are valuable tools for visualizing specific metabolic activities with high resolution, particularly in optical imaging studies.[13] These probes are designed to change their fluorescent properties upon interaction with a specific metabolite or enzyme. For example, FRET-based probes can be designed to report on protease activity, which is often dysregulated in diseases like cancer.[13] While powerful, their application in deep tissue imaging can be limited by light scattering and absorption.
Conclusion
While the direct use of exogenous this compound-based probes for in vivo metabolic imaging is impractical, techniques that leverage the endogenous this compound signal, such as ¹H-MRS and CEST, provide valuable metabolic information. For probe-based metabolic tracing, Deuterium Metabolic Imaging (DMI) offers a powerful and versatile approach with a strong safety profile. By selecting the appropriate deuterated substrate, researchers can non-invasively investigate a wide range of metabolic pathways in vivo. As spatial resolution continues to improve, DMI holds great promise for both preclinical research and future clinical applications, complementing other advanced techniques like hyperpolarized ¹³C MRI and fluorescent imaging.
References
- 1. Metabolic MRI Research: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 2. Advances in in vivo magnetic resonance spectroscopy for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Imaging Techniques | Bruker [bruker.com]
- 4. mdpi.com [mdpi.com]
- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2][3] The fundamental principle of HDX-MS lies in monitoring the exchange of labile backbone amide hydrogens with deuterium from a deuterated buffer (D₂O).[4][5] The rate of this exchange is sensitive to the local structural environment of the protein; hydrogens in well-structured, hydrogen-bonded regions or at protein-ligand interfaces are protected from exchange, while those in flexible or solvent-exposed regions exchange more rapidly.[4][5] By measuring the mass increase of the protein or its peptides over time using mass spectrometry, one can gain insights into the protein's higher-order structure and dynamic properties under near-physiological conditions.[6]
This technique is particularly valuable in drug development for:
-
Epitope Mapping: Identifying the binding site of an antibody on its antigen.[7]
-
Characterizing Protein-Ligand Interactions: Mapping the binding sites of small molecules, peptides, or other proteins.[4][7]
-
Studying Conformational Changes: Analyzing structural changes associated with protein activation, allostery, folding, or aggregation.[4][6][7]
-
Comparability Studies: Assessing the conformational integrity of biotherapeutics, such as monoclonal antibodies, during manufacturing and formulation development.[8][9]
Experimental Workflow: A Bottom-Up Approach
The most common experimental strategy for HDX-MS is the "bottom-up" approach, which provides peptide-level resolution of deuterium exchange.[4][10] This workflow involves deuterium labeling of the intact protein, followed by quenching the exchange reaction, proteolytic digestion, and analysis by liquid chromatography-mass spectrometry (LC-MS).[4][8]
References
- 1. Original Article [sciencehub.novonordisk.com]
- 2. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDX-MS Guided Drug Discovery: Small Molecules and Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protium as a Tracer for Studying Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of reaction mechanisms, isotopic labeling is a powerful technique for elucidating the pathways of atoms and molecules. While heavier isotopes like deuterium (²H or D) and tritium (³H or T) are commonly employed as tracers due to the significant kinetic isotope effects they produce, the most abundant and lightest isotope of hydrogen, protium (¹H), also serves a crucial, albeit different, role as a tracer.[1][2] The use of this compound as a tracer is most prominently observed in Hydrogen-Deuterium Exchange (HDX) experiments, particularly when monitoring the "back-exchange" process, and in studies of inverse kinetic isotope effects.
This document provides detailed application notes and protocols for leveraging this compound as a tracer, with a primary focus on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a technique widely used to study protein conformation, dynamics, and interactions.[3][4][5][6]
Application I: Monitoring Protein Dynamics and Binding via Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful biophysical technique that monitors the exchange of backbone amide protiums with deuterium atoms when a protein is exposed to a deuterated solvent (e.g., D₂O).[3][5] The rate of this exchange is highly dependent on the solvent accessibility of the amide protons and their involvement in hydrogen bonding.[3] Regions of a protein that are flexible or on the surface will exchange this compound for deuterium rapidly, whereas regions that are part of a stable secondary structure (like an alpha-helix or beta-sheet) or are otherwise shielded from the solvent will exchange much more slowly.[3][7]
By measuring the increase in mass over time using mass spectrometry, researchers can gain insights into:
-
Protein folding and unfolding pathways[]
-
Allosteric effects[5]
In this context, this compound acts as the initial state marker. The "tracing" involves monitoring its displacement by deuterium. Furthermore, the reverse reaction, known as back-exchange , where deuterium atoms on the protein are replaced by this compound from the aqueous mobile phases during chromatographic separation, is a critical experimental parameter that must be carefully controlled and measured.[11][12][13][14] Understanding and quantifying this "this compound tracing" is essential for accurate data interpretation.
Key Experimental Workflow for HDX-MS
The most common HDX-MS methodology is a "bottom-up" approach, which involves several key steps outlined below.
References
- 1. Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping HDX-MS Data to Protein Conformations through Training Ensemble-Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 5. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of Protium in Neutron Scattering Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutron scattering is a powerful technique for elucidating the structure and dynamics of materials at the molecular level. A key advantage of this method lies in its sensitivity to the isotopic composition of the sample. This document focuses on the strategic utilization of protium (¹H), the most common isotope of hydrogen, in neutron scattering experiments, particularly in the context of biological and pharmaceutical research.
The significant difference in the neutron scattering length of this compound compared to its heavier isotope, deuterium (²H or D), forms the basis of contrast variation techniques. While this compound's large incoherent scattering cross-section can contribute to high background signals, its strategic use in hydrogenated (protiated) samples, often in conjunction with deuterated components, provides a unique window into the structure and interaction of complex biological systems.[1][2][3][4] These methods are invaluable for researchers in drug development, enabling detailed studies of drug-target interactions, formulation stability, and the structural dynamics of biomolecules.
Key Principles
The foundation of contrast variation lies in the distinct neutron scattering properties of this compound and deuterium. Neutrons scatter from atomic nuclei, and the efficiency of this scattering is described by the scattering length (b) .
-
This compound (¹H): Has a negative coherent scattering length (-3.74 fm). It also possesses a very large incoherent scattering cross-section (80.27 barn), which contributes significantly to the experimental background.[5]
-
Deuterium (²H): Has a positive coherent scattering length (+6.67 fm) and a much smaller incoherent scattering cross-section (2.05 barn).[5]
This substantial difference allows researchers to manipulate the "neutron visibility" of different components in a sample. By preparing samples in mixtures of light water (H₂O) and heavy water (D₂O), the solvent's scattering length density (SLD) can be adjusted to match that of a particular component, effectively making it "invisible" to the neutrons.[1][2] This allows the scattering from other components to be isolated and studied.
Applications in Drug Development
The ability to selectively highlight or hide components of a biological system makes neutron scattering with contrast variation a powerful tool in pharmaceutical research.
-
Drug-Target Interaction: By selectively deuterating either a drug molecule or its target protein, researchers can use Small-Angle Neutron Scattering (SANS) to characterize the structural changes that occur upon binding. This can reveal the binding site, conformational changes, and the stoichiometry of the complex.
-
Formulation and Delivery: SANS can be used to study the structure of drug delivery systems such as liposomes, micelles, and nanoparticles. Contrast variation allows for the determination of the location and state of the encapsulated drug.
-
Protein Aggregation and Stability: Understanding and controlling protein aggregation is critical for the development of biopharmaceuticals. Hydrogen-Deuterium Exchange (HDX) coupled with SANS can monitor the conformational stability of a protein in different formulations, providing insights into its propensity to aggregate.[6]
-
Membrane Interactions: For drugs that target membrane proteins, neutron reflectometry and SANS can probe how the drug interacts with and partitions into lipid bilayers.
Quantitative Data Summary
The ability to perform successful contrast variation experiments relies on accurate knowledge of the neutron scattering properties of the constituent atoms and molecules.
Table 1: Neutron Scattering Properties of Key Isotopes in Biological Systems
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-section (barn) |
| This compound (¹H) | -3.7406 | 80.27 |
| Deuterium (²H) | 6.671 | 2.05 |
| Carbon (¹²C) | 6.651 | 0.001 |
| Nitrogen (¹⁴N) | 9.36 | 0.5 |
| Oxygen (¹⁶O) | 5.803 | 0.000 |
| Phosphorus (³¹P) | 5.13 | 0.005 |
| Sulfur (³²S) | 2.847 | 0.007 |
Source: NIST Center for Neutron Research[5]
Table 2: Calculated Scattering Length Densities (SLD) of Biomolecules and Solvents
| Molecule | SLD in 100% H₂O (10⁻⁶ Å⁻²) | SLD in 100% D₂O (10⁻⁶ Å⁻²) | Contrast Match Point (% D₂O) |
| H₂O | -0.56 | 6.34 | N/A |
| Typical Protein (hydrogenated) | ~2.2 | ~3.5 | ~42% |
| DNA (hydrogenated) | ~3.5 | ~4.1 | ~65% |
| RNA (hydrogenated) | ~4.0 | ~4.5 | ~70% |
| Typical Lipid (hydrogenated) | ~ -0.3 | ~0.5 | ~8% |
Note: These are approximate values. The exact SLD and contrast match point depend on the specific amino acid or nucleotide composition of the molecule. Online calculators are available to determine these values more precisely.[2][4][6]
Experimental Protocols
Protocol 1: Small-Angle Neutron Scattering (SANS) with Contrast Variation for Studying Protein-Ligand Binding
This protocol outlines the general steps for a SANS experiment to characterize the interaction between a protiated (hydrogenated) protein and a small molecule ligand. In this scenario, the protein is the primary component of interest.
1. Sample Preparation:
-
Protein Expression and Purification: Express and purify the target protein using standard biochemical techniques. Ensure the final sample is of high purity and monodisperse, as aggregates can significantly affect SANS data.
-
Buffer Preparation: Prepare a series of buffers with varying H₂O/D₂O ratios (e.g., 0%, 20%, 42%, 70%, 100% D₂O). The buffer composition should be identical in all other aspects (e.g., pH, salt concentration). Note that the pD of a D₂O buffer is approximately 0.4 units higher than the pH meter reading, so adjust accordingly.
-
Sample Dialysis: Dialyze the purified protein and the ligand separately against each of the prepared H₂O/D₂O buffers. This ensures that the solvent for the sample and the background measurement are perfectly matched.
-
Complex Formation: After dialysis, mix the protein and ligand at the desired molar ratio to form the complex. Also, prepare samples of the protein alone and the ligand alone in the same series of buffers.
-
Concentration Series: It is advisable to measure a concentration series for the protein to assess for any concentration-dependent aggregation or inter-particle interactions.
2. SANS Data Collection:
-
Instrument Setup: The specific instrument setup will vary depending on the neutron source. Key parameters to define are the neutron wavelength (λ) and the sample-to-detector distance, which together determine the accessible scattering vector (q) range.
-
Measurements:
-
For each D₂O concentration, collect scattering data for:
-
The protein-ligand complex solution.
-
The protein-only solution.
-
The ligand-only solution.
-
The matched buffer (background).
-
An empty beam blocker.
-
A standard sample for calibration (e.g., water).
-
-
-
Sample Holders: Use quartz cuvettes (e.g., Hellma cells) with a path length typically between 1 and 5 mm.
3. Data Reduction and Analysis:
-
Background Subtraction: Subtract the scattering of the matched buffer from the sample scattering data.
-
Data Normalization: Normalize the data to a standard to obtain the absolute scattering intensity.
-
Guinier Analysis: At low q, the scattering intensity can be approximated by the Guinier equation to determine the radius of gyration (Rg) and the forward scattering intensity (I(0)).
-
Contrast Variation Analysis: Plot I(0) versus the % D₂O to determine the contrast match point of the complex. The shape of this plot can provide information about the volume and average SLD of the complex.
-
Modeling: Fit the scattering data to appropriate models (e.g., using software like SasView) to obtain structural information such as the shape and size of the complex. By globally fitting the data from all contrast points, a more robust structural model can be obtained.
Protocol 2: Incoherent Neutron Scattering for Studying Molecular Dynamics
While often considered background, the large incoherent scattering from this compound can be harnessed to study the dynamics of hydrogen atoms. Quasi-elastic neutron scattering (QENS) is a technique that measures the small energy changes of neutrons upon scattering, providing information on diffusive motions.
1. Sample Preparation:
-
Prepare a hydrated powder or a concentrated solution of the protiated sample of interest (e.g., a protein film or a concentrated protein solution).
-
Control the hydration level carefully, as this will significantly impact the dynamics.
2. QENS Data Collection:
-
Instrument: Use a dedicated QENS spectrometer (e.g., a backscattering or time-of-flight spectrometer).
-
Temperature Scan: Collect data at a range of temperatures to study the temperature dependence of the molecular motions.
3. Data Analysis:
-
The analysis of QENS data is complex and typically involves fitting the scattering function to theoretical models that describe different types of motion (e.g., translational diffusion, rotational diffusion, localized motions).
-
The large incoherent cross-section of this compound ensures that the measured signal is dominated by the self-correlation of hydrogen atoms, providing a direct probe of their individual motions.
Visualizations
Caption: Workflow for a SANS contrast variation experiment.
Caption: Principle of contrast variation in neutron scattering.
References
- 1. Preparing monodisperse macromolecular samples for successful biological small-angle X-ray and neutron-scattering experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. nist.gov [nist.gov]
- 4. Biomolecular Scattering Length Density Calculator [psldc.isis.rl.ac.uk]
- 5. Neutron Scattering Lengths List | NIST [nist.gov]
- 6. ISIS Downloads [isis.stfc.ac.uk]
Application Notes and Protocols for Quantifying Hydrogen Isotope Incorporation in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, known as tracers, researchers can track the movement of atoms through metabolic pathways.[2][3][4][5] While Carbon-13 (¹³C) is a widely used tracer, hydrogen isotopes, particularly deuterium (²H), offer unique advantages. Deuterium oxide (D₂O), or "heavy water," is a cost-effective and versatile tracer that can be used to probe a wide range of metabolic activities, including biosynthesis, redox metabolism, and the turnover of macromolecules like proteins and lipids.[6][7][8]
Quantifying "protium (¹H) incorporation" is the inverse of measuring deuterium incorporation. It involves determining the fraction of a metabolite pool that remains unlabeled after exposure to a deuterium source. This measurement provides a direct readout of the contribution of unlabeled sources and the activity of pathways that were not engaged during the labeling period. This application note provides a detailed overview and protocols for designing, executing, and analyzing experiments that use D₂O to quantify hydrogen isotope incorporation for metabolic flux analysis, with a focus on mass spectrometry-based methods.
Principle of the Method When cells or organisms are cultured in a medium containing a low enrichment of D₂O (typically 1-10%), the deuterium is incorporated into biomolecules through two primary mechanisms:[6][7][8]
-
Direct Solvent Exchange: Labile hydrogens, such as those in hydroxyl (-OH) or amine (-NH₂) groups, can rapidly exchange with deuterium from the surrounding water. These exchanges are often reversed during sample preparation and are typically not the focus of MFA.
-
Enzymatic Incorporation: During metabolic reactions, enzymes catalyze the transfer of hydrogen atoms from water or from reducing cofactors like NADPH into stable carbon-hydrogen (C-H) bonds.[9] For example, during de novo fatty acid synthesis, the hydrogens from NADPH and water are incorporated into the growing acyl chain.[10]
By measuring the resulting mass shift in a metabolite using mass spectrometry (MS), one can determine its mass isotopomer distribution (MID).[9] The MID reveals the relative abundance of molecules with zero (M+0, all this compound), one (M+1), two (M+2), and so on, deuterium atoms incorporated. The M+0 fraction represents the pre-existing pool of the metabolite plus any newly synthesized molecules that did not incorporate deuterium, effectively quantifying the stable this compound content.
Overall Experimental Workflow
The process of quantifying hydrogen isotope incorporation involves several key stages, from initial experimental design to final data analysis and flux modeling.
Detailed Experimental Protocols
Protocol 1: In Vitro D₂O Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells. It can be adapted for suspension cells or other model systems.
Materials:
-
High-purity Deuterium Oxide (D₂O, 99.8-99.9 atom % D)
-
Standard cell culture medium (e.g., DMEM) and supplements
-
Sterile, tissue culture-treated plates or flasks
-
Adherent cells of interest
Procedure:
-
Prepare Labeled Medium: To create a 4% D₂O-labeled medium, combine 4 mL of D₂O with 96 mL of your standard complete cell culture medium. Filter-sterilize the final medium. The optimal D₂O concentration may vary (typically 2-10%) depending on the experimental goals.[6][8]
-
Cell Seeding: Seed cells in parallel wells or flasks. One set will be for unlabeled (control) analysis, and the others for D₂O labeling. Grow cells to the desired confluency (typically 70-80%).
-
Initiate Labeling: Aspirate the standard medium from the cells designated for labeling. Gently wash once with sterile PBS.
-
Add Labeled Medium: Add the pre-warmed, D₂O-containing medium to the cells. Return the cells to the incubator.
-
Incubation: Incubate the cells for the desired duration. The time will depend on the turnover rate of the pathway of interest. For central carbon metabolism, this may be hours, while for lipids or proteins, it could be 24 hours or longer.[11] A time-course experiment is often recommended to determine optimal labeling duration.[12][13]
-
Harvesting: Proceed immediately to metabolic quenching and extraction at the end of the incubation period.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Rapidly halting enzymatic activity is crucial for accurately capturing the metabolic state.
Materials:
-
Ice-cold 0.9% NaCl solution (Quenching Buffer)
-
-80°C Methanol (80% MeOH / 20% H₂O) (Extraction Solvent)
-
Cell scraper
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Quench Metabolism: Place the culture plate on ice. Quickly aspirate the labeling medium.
-
Wash: Immediately wash the cells by adding 1 mL of ice-cold saline and swirling for a few seconds. Aspirate the saline completely. This removes extracellular metabolites.
-
Extract: Add 1 mL of -80°C methanol extraction solvent to the plate. Use a cell scraper to detach the cells into the solvent.
-
Collect Lysate: Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Pellet Debris: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C (or colder) to pellet protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the polar and semi-polar metabolites, to a new tube.
-
Storage: Store the extract at -80°C until ready for analysis.
Protocol 3: Sample Derivatization for GC-MS
To analyze non-volatile metabolites like amino acids or organic acids by GC-MS, they must be chemically modified to become volatile. Silylation is a common derivatization method.
Materials:
-
Metabolite extract from Protocol 2
-
SpeedVac or nitrogen evaporator
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Anhydrous Pyridine
-
Heating block or oven
Procedure:
-
Dry Extract: Aliquot a portion of the metabolite extract (e.g., 100 µL) into a GC-MS vial insert. Dry the sample completely using a SpeedVac or under a gentle stream of nitrogen.
-
Add Derivatization Agent: To the dried residue, add 20 µL of anhydrous pyridine and 30 µL of MTBSTFA.
-
Incubate: Tightly cap the vial and heat at 70°C for 60 minutes to allow the derivatization reaction to complete.
-
Cool and Analyze: After cooling to room temperature, the sample is ready for GC-MS analysis.
Data Analysis and Presentation
Data Analysis Workflow
Accurate quantification requires a multi-step data processing workflow to correct for confounding isotopic signals.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GIST Scholar: Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review [scholar.gist.ac.kr]
- 9. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Protium in Single-Molecule Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of single-molecule spectroscopy, the study of individual molecular behaviors provides unparalleled insights into complex biological and chemical processes. The substitution of protium (¹H), the most common isotope of hydrogen, with its heavier isotope deuterium (²H) serves as a powerful tool to probe reaction mechanisms, conformational dynamics, and energy landscapes. This isotopic substitution gives rise to the Kinetic Isotope Effect (KIE), a phenomenon where the rate of a reaction is altered due to the difference in mass between the isotopes. At the single-molecule level, observing these effects allows for the dissection of mechanistic details that are often obscured in ensemble-averaged measurements.
These application notes provide an overview of the role of this compound, primarily through its comparison with deuterium, in single-molecule spectroscopy. We will delve into key experimental techniques, present relevant data, and provide detailed protocols to guide researchers in applying these methods.
Key Concepts: The Kinetic Isotope Effect (KIE)
The KIE is the ratio of the reaction rate constant for a molecule with the lighter isotope (this compound, kH) to that of the molecule with the heavier isotope (deuterium, kD).
KIE = kH / kD
A KIE greater than 1 (a "normal" KIE) indicates that the bond to hydrogen is broken in the rate-determining step of the reaction. This is because the zero-point energy of a C-H bond is higher than that of a C-D bond, making the C-H bond easier to break. Conversely, a KIE less than 1 is known as an "inverse" KIE. The magnitude of the KIE can provide valuable information about the transition state of a reaction.
At the single-molecule level, KIEs can be observed directly, providing a powerful tool for understanding enzymatic catalysis, molecular motors, and other dynamic molecular processes.[1][2]
Applications in Single-Molecule Spectroscopy
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a technique that measures nanometer-scale distances within or between molecules. By labeling a molecule with a donor and an acceptor fluorophore, conformational changes can be monitored in real-time. While not a direct measure of KIE, smFRET can be combined with isotopic substitution to study how the replacement of this compound with deuterium affects protein folding, enzyme dynamics, and other conformational changes. For instance, changes in the conformational landscape of an enzyme upon substrate binding can be subtly altered by isotopic substitution, which can be detected by smFRET.[3][4][5][6]
Single-Molecule Surface-Enhanced Raman Spectroscopy (SERS)
SERS provides detailed vibrational information about a single molecule, offering a molecular fingerprint. By comparing the SERS spectra of a this compound-containing molecule and its deuterated analogue, one can identify specific vibrational modes involving hydrogen. This technique has been instrumental in verifying single-molecule detection by using isotopologues as distinct markers.[7] Furthermore, by monitoring changes in the SERS spectra over time, it is possible to study chemical reactions and conformational changes at the single-molecule level, where the KIE can manifest as different reaction rates for the two isotopes.
Single-Molecule Conductance Measurements
By trapping a single molecule between two electrodes, such as in a graphene-molecule-graphene junction, it is possible to measure its electrical conductance. Changes in conductance can be correlated with chemical reactions occurring within the molecule. This technique has been successfully used to measure the KIE of a Claisen rearrangement at the single-molecule level, demonstrating the power of this approach in elucidating reaction mechanisms.
Data Presentation
The following tables summarize quantitative data on kinetic isotope effects, primarily from ensemble measurements, which provide a basis for what can be explored at the single-molecule level.
Table 1: Kinetic Isotope Effects in Enzyme Catalysis
| Enzyme | Substrate | Isotopic Substitution | KIE (kH/kD) | Reference |
| Alcohol Dehydrogenase | Benzaldehyde | This compound vs. Deuterium | > 1 (normal) | [8] |
| Nitroalkane Oxidase | Nitroethane | This compound vs. Deuterium | 9.2 | [9] |
| Thymidylate Synthase | dUMP | This compound vs. Deuterium | Large | [1] |
| Yeast Alcohol Dehydrogenase | Ethanol | This compound vs. Deuterium | 2.19 ± 0.05 | [2] |
Note: The KIE values presented are from ensemble studies but are indicative of the effects that can be probed at the single-molecule level.
Table 2: Physical Properties of this compound vs. Deuterium
| Property | This compound (¹H) | Deuterium (²H) |
| Atomic Mass (amu) | 1.007825 | 2.014102 |
| Boiling Point of H₂/D₂ (K) | 20.27 | 23.67 |
| C-H vs. C-D bond energy (kJ/mol) | ~413 | ~420 |
| C-H vs. C-D stretching frequency (cm⁻¹) | ~2900 | ~2100 |
This data highlights the fundamental physical differences that give rise to the kinetic isotope effect.
Experimental Protocols
Protocol 1: Generalized Single-Molecule FRET Experiment to Probe Conformational Dynamics
This protocol outlines a general workflow for an smFRET experiment to study protein conformational dynamics, which can be adapted for comparing this compound- and deuterium-labeled samples.
1. Protein Labeling:
- Introduce two cysteine residues at desired locations in the protein of interest via site-directed mutagenesis.
- Label the protein with a donor (e.g., Cy3) and an acceptor (e.g., Cy5) maleimide dye.
- Purify the labeled protein to remove free dye.
2. Surface Passivation and Immobilization:
- Clean glass coverslips thoroughly.
- Passivate the surface with polyethylene glycol (PEG) to prevent non-specific protein adsorption. A fraction of the PEG should be biotinylated.
- Immobilize the biotinylated protein on the surface via a streptavidin bridge.
3. Single-Molecule Imaging:
- Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore.
- Collect the fluorescence emission from both the donor and acceptor channels simultaneously using a sensitive camera (e.g., EMCCD).
- For studying dynamics, alternating laser excitation (ALEX) can be employed to stoichiometrically select molecules with one donor and one acceptor.[10][11][12][13][14]
4. Data Analysis:
- Identify single-molecule fluorescence spots.
- Extract the fluorescence intensity time traces for the donor and acceptor.
- Calculate the FRET efficiency for each molecule over time.
- Generate FRET efficiency histograms to identify different conformational states.
- Compare the FRET histograms and dynamics of the this compound-containing sample with a sample where exchangeable protons have been replaced with deuterium by buffer exchange.
Protocol 2: Conceptual Single-Molecule SERS for KIE Measurement
This protocol provides a conceptual framework for a single-molecule SERS experiment to measure a KIE.
1. Substrate Preparation:
- Synthesize the this compound-containing and deuterium-labeled versions of the molecule of interest.
- Prepare a SERS-active substrate, such as silver or gold nanoparticle aggregates.
2. Single-Molecule Deposition:
- Deposit a highly dilute solution of the molecules onto the SERS substrate to ensure single-molecule occupancy in the "hot spots".
3. SERS Measurement:
- Use a Raman microscope to acquire SERS spectra from individual hot spots.
- Identify the characteristic vibrational peaks for the reactant and product for both the this compound and deuterium species.
4. Kinetic Analysis:
- Monitor the change in the intensity of the reactant and product peaks over time for a single molecule.
- By fitting the time traces, determine the reaction rate constant for the this compound (kH) and deuterium (kD) labeled molecules.
- Calculate the KIE from the ratio of the rate constants.
Visualizations
Caption: Conceptual diagram of the Kinetic Isotope Effect.
Caption: Experimental workflow for a single-molecule FRET experiment.
Caption: Simplified scheme of enzyme catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein folding studied by single molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protein Folding Transition Path Times from Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Interaction between Heavy Water and Single-Strand DNA: A SERS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Color Alternating-Laser Excitation of Single Molecules: Monitoring Multiple Interactions and Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Figure 1 from Alternating Laser Excitation for Solution-Based Single-Molecule FRET. | Semantic Scholar [semanticscholar.org]
- 14. Alternating Laser Excitation for Solution-Based Single-Molecule FRET. [escholarship.org]
Troubleshooting & Optimization
overcoming challenges in separating protium from other hydrogen isotopes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the separation of protium (¹H) from other hydrogen isotopes like deuterium (²H or D) and tritium (³H or T). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from deuterium and tritium?
A1: The primary challenge lies in the minimal differences in the physical and chemical properties of hydrogen isotopes.[1][2] Because isotopes of an element share the same number of protons and electrons, their chemical behavior is nearly identical.[2] Separation, therefore, relies on subtle differences in mass, which affects properties like vapor pressure, diffusivity, and bond energy.[2][3][4] Exploiting these small differences often requires energy-intensive processes and highly specialized materials, leading to challenges in efficiency, cost, and scalability.[1][5]
Q2: My cryogenic distillation column is showing poor separation efficiency. What are the likely causes?
A2: Poor separation efficiency in cryogenic distillation can stem from several factors. One common issue is non-uniform cooling of the distillation column, which can disrupt the vapor-liquid equilibrium that drives the separation.[4] Another potential cause is an inability to effectively transfer the cooling power to the gas mixture, leading to significant changes in the separation dynamics.[4] It is also crucial to ensure that the operating pressure and temperature are precisely maintained within the optimal range for the specific isotopic mixture, as separation is based on the slight differences in vapor pressures of the hydrogen isotopologues (H₂, HD, D₂, HT, DT, T₂).[2][6]
Q3: I am fabricating graphene-based membranes for this compound separation, but the selectivity is low. What could be wrong?
A3: Low selectivity in graphene-based membranes is often due to defects in the graphene sheet. While some porosity is necessary for ion transport, cracks, tears, and an irregular distribution of pores can allow larger molecules or unintended isotopes to pass through, reducing selectivity.[7][8][9] The method of graphene fabrication and transfer can significantly impact its quality. For instance, chemical vapor deposition (CVD) is a scalable method, but imperfections can arise.[10] Additionally, the pore size must be meticulously controlled to the sub-nanometer range to effectively sieve hydrogen isotopes.[7][10] The functionalization of these pores can also play a critical role in selective transport.
Q4: During electrochemical separation of this compound, I'm observing inconsistent current readings and poor performance. How can I troubleshoot this?
A4: Inconsistent performance in an electrochemical cell can be traced to several components. First, check the reference electrode, as it is a common source of problems; ensure its frit is not clogged and that there are no air bubbles blocking contact with the solution.[11] Next, verify the integrity of the working and counter electrodes, making sure they are properly immersed and that their electrical connections are secure.[11] The electrolyte concentration and purity are also critical; impurities can interfere with the electrochemical reactions at the electrode surfaces. Finally, ensure that the applied voltage is stable and appropriate for the desired reaction, as this is the driving force for the separation.[12]
Q5: What is "quantum sieving," and why is it important for this compound separation?
A5: Quantum sieving is a separation technique that exploits the quantum properties of isotopes, particularly their different zero-point energies and de Broglie wavelengths, especially at cryogenic temperatures.[13][14] In nanoporous materials, these quantum effects can lead to differences in adsorption and diffusion rates between isotopes.[14][15] For instance, the lighter this compound may have a larger effective size due to its higher zero-point energy, allowing the heavier deuterium to diffuse more readily through certain porous structures—a phenomenon known as kinetic quantum sieving.[14] This method holds promise for highly efficient separations at lower energy costs compared to traditional methods.[13]
Troubleshooting Guides
Cryogenic Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent product purity | Fluctuations in column temperature or pressure. | 1. Verify the stability of the cryogenic cooling system. 2. Check for leaks in the vacuum insulation. 3. Ensure the pressure control system is functioning correctly. |
| Column flooding | Excessive vapor flow rate. | 1. Reduce the heat input to the reboiler. 2. Check for blockages in the column packing. |
| Low liquid level in the condenser | Insufficient cooling or high heat load. | 1. Increase the flow rate of the cryogen. 2. Check for any external heat leaks into the system. |
| Ice formation in the feed line | Presence of moisture in the feed gas. | 1. Ensure the feed gas is thoroughly dried before entering the column. 2. Install or check the performance of a moisture trap. |
Graphene Membrane Separation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low gas permeance | Clogged pores or membrane fouling. | 1. Back-flush the membrane with an inert gas. 2. Perform a gentle cleaning procedure compatible with graphene. |
| Membrane rupture or delamination | Excessive pressure differential or poor adhesion to the substrate. | 1. Operate within the specified pressure limits of the membrane. 2. Ensure proper fabrication and transfer techniques for good adhesion.[10] |
| Inconsistent separation factor | Defects in the graphene layer or temperature fluctuations. | 1. Characterize the membrane for defects using techniques like Raman spectroscopy. 2. Implement precise temperature control of the membrane module. |
Electrochemical Separation
| Symptom | Possible Cause | Troubleshooting Steps |
| High cell resistance | Poor electrical connections or electrolyte degradation. | 1. Check all electrical contacts for corrosion or looseness. 2. Analyze the electrolyte for impurities and replace if necessary. |
| Low current efficiency | Side reactions or gas crossover through the membrane. | 1. Optimize the electrode potential to favor the desired reaction. 2. Check the integrity of the proton exchange membrane. |
| Electrode deactivation | Contamination of the catalyst surface. | 1. Use high-purity feed gases and electrolytes. 2. Consider electrochemical cleaning or regeneration of the electrodes. |
Quantitative Data Presentation
Table 1: Comparison of this compound Separation Techniques
| Technique | Separation Factor (H/D) | Operating Temperature | Energy Consumption | Advantages | Disadvantages |
| Cryogenic Distillation | 1.5 - 1.8 | 20-25 K[2] | High | High throughput, mature technology[2][6] | High energy consumption, complex infrastructure[1] |
| Graphene Membranes | ~8 - 10[5] | Room Temperature | Low | High selectivity, low energy use[5] | Scalability, defect control, durability[9][10] |
| Electrolysis | 3 - 11[16] | Room Temperature | High | High separation factor in a single stage[16] | High energy consumption, gas handling[16] |
| Adsorption (MOFs) | >10 (at 77K)[17] | Cryogenic | Moderate | High selectivity, tunable materials[18] | Requires cryogenic temperatures, material stability[19] |
Experimental Protocols
Protocol 1: Cryogenic Distillation for this compound/Deuterium Separation
This protocol outlines the basic steps for separating a this compound/deuterium mixture using a laboratory-scale cryogenic distillation column.
Materials:
-
Cryogenic distillation column with packing material
-
Reboiler and condenser
-
Cryogenic coolant (e.g., liquid nitrogen, liquid helium)
-
H₂/D₂ gas mixture
-
Temperature and pressure sensors
-
Mass spectrometer or gas chromatograph for analysis
Procedure:
-
System Preparation:
-
Thoroughly clean and dry the distillation column to remove any contaminants.
-
Evacuate the column and associated tubing to a high vacuum.
-
Leak-check the entire system.
-
-
Cooldown:
-
Initiate the flow of cryogenic coolant to the condenser and the column's cooling jacket.
-
Monitor the temperature profile of the column until it reaches the desired operating temperature (typically 20-25 K).[2]
-
-
Feed Introduction:
-
Introduce the H₂/D₂ gas mixture at a controlled flow rate into the middle of the column.
-
-
Column Operation:
-
Apply power to the reboiler to generate vapor that rises through the column.
-
The vapor is cooled and condensed at the top, and a portion is returned to the column as reflux.
-
Allow the column to reach a steady state, where the temperature and pressure profiles are stable.
-
-
Product Collection and Analysis:
-
Collect the this compound-enriched gas from the top of the column (overhead product).
-
Collect the deuterium-enriched liquid from the bottom of the column (bottoms product).
-
Analyze the isotopic composition of the feed, overhead, and bottoms streams using a mass spectrometer or gas chromatograph.
-
Protocol 2: Graphene Membrane-Based Electrochemical Pumping
This protocol describes the use of a graphene membrane in an electrochemical cell to selectively pump this compound.
Materials:
-
Graphene membrane on a porous support (e.g., Nafion)
-
Electrochemical cell with anode and cathode compartments
-
Palladium nanoparticles (as catalyst)[5]
-
Proton exchange membrane (e.g., Nafion)
-
H₂/D₂ gas mixture
-
Power supply
-
Mass spectrometer for gas analysis
Procedure:
-
Membrane Electrode Assembly (MEA) Fabrication:
-
Transfer the graphene layer onto a Nafion membrane.
-
Deposit palladium nanoparticles on the cathode side of the graphene to catalyze the hydrogen evolution reaction.[5]
-
Sandwich the graphene/Nafion membrane between two carbon cloth electrodes to create the MEA.
-
-
Cell Assembly:
-
Place the MEA into the electrochemical cell, ensuring a good seal between the anode and cathode compartments.
-
-
System Setup:
-
Connect the anode inlet to the H₂/D₂ gas mixture source.
-
Connect the cathode outlet to a collection vessel and the mass spectrometer.
-
Connect the anode and cathode to the power supply.
-
-
Operation:
-
Introduce the H₂/D₂ gas mixture to the anode.
-
Apply a bias voltage across the cell. At the anode, H₂ and D₂ are oxidized to protons (H⁺) and deuterons (D⁺).
-
The protons and deuterons migrate through the Nafion membrane to the cathode.
-
At the cathode, the graphene layer acts as a sieve, preferentially allowing protons to pass through to the palladium catalyst where they are reduced back to H₂ gas.[5]
-
-
Analysis:
-
Continuously analyze the gas exiting the cathode compartment with a mass spectrometer to determine the H/D ratio and calculate the separation factor.
-
Visualizations
References
- 1. [PDF] Chapter 19 Separation of hydrogen isotopes by cryogenic distillation | Semantic Scholar [semanticscholar.org]
- 2. digital-library.theiet.org [digital-library.theiet.org]
- 3. scipub.euro-fusion.org [scipub.euro-fusion.org]
- 4. Search results [inis.iaea.org]
- 5. arxiv.org [arxiv.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. redox.me [redox.me]
- 12. Electrochemical H/D isotope separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Deuterium from a quantum sieve [mpg.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantum sieving: feasibility and challenges for the separation of hydrogen isotopes in nanoporous materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. High Hydrogen Isotope Separation Efficiency: Graphene or Catalyst? | Semantic Scholar [semanticscholar.org]
- 17. d-nb.info [d-nb.info]
- 18. Hydrogen separation and purification with MOF-based materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Enhancing Analyte Signal Detection in Mass Spectrometry
Welcome to the technical support center for mass spectrometry. This guide provides detailed troubleshooting steps and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal detection of protium-containing analytes.
In mass spectrometry, the goal is to maximize the signal of the target molecule (analyte) relative to the background noise. A weak or absent signal is a common issue that can often be resolved through a systematic approach to sample preparation and instrument optimization.[1]
Troubleshooting Guide: Low Signal Intensity
A complete or significant loss of signal often points to a singular issue in the analytical workflow.[2] This guide will help you systematically diagnose the problem.
Q: My analyte signal is weak or completely absent. Where should I start?
A: A systematic, step-by-step approach is the most effective way to identify the root cause of low signal intensity. Begin by assessing your sample preparation, then move to the liquid chromatography (LC) system (if applicable), and finally, investigate the mass spectrometer (MS) itself. Checking the system with a fresh, reliable standard can quickly help determine if the issue lies with your specific sample or the instrument.
References
Technical Support Center: Resolving Signal Overlap in Multi-Dimensional Protium NMR
Welcome to the technical support center for multi-dimensional protium (¹H) NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of signal overlap in complex molecular spectra.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your multi-dimensional NMR experiments.
Issue: Severe signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region.
-
Question: Why are the proton signals in my long-chain aliphatic compound heavily overlapped, appearing as a large, unresolved multiplet?
-
Answer: Long aliphatic chains contain numerous methylene (-CH₂) groups in very similar chemical environments. This leads to nearly identical chemical shifts, causing their signals to coalesce into a broad, unresolved "hump," especially in the 1.2-1.6 ppm range.[1]
-
Question: What initial steps can I take to resolve this overlap without resorting to complex experiments?
-
Answer: Simple adjustments to your experimental setup can often mitigate signal overlap:[1][2]
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or methanol-d₄) can induce differential chemical shifts, potentially separating overlapping signals.[1][2]
-
Vary the Temperature: Recording spectra at different temperatures can alter the chemical shifts, which can be effective if conformational averaging is a contributing factor to the overlap.[1]
-
Adjust Sample Concentration: High sample concentrations can lead to viscosity-induced peak broadening. Diluting your sample may improve resolution.[1][3]
-
Issue: Artifacts and poor resolution in 2D NMR spectra.
-
Question: My 2D spectrum (e.g., COSY, NOESY) has streaks or "t1 noise" along the indirect dimension. What causes this and how can I fix it?
-
Answer: "t1 noise," which appears as vertical stripes in the spectrum, can result from spectrometer instability during long experiments. To minimize this, ensure the spectrometer is stable and consider reducing the total experiment time by optimizing acquisition parameters.[4] Proper data processing, including baseline correction in both dimensions, can also help reduce these artifacts.
-
Question: I am observing unexpected cross-peaks or artifacts in my NOESY spectrum. What could be the cause?
-
Answer: NOESY spectra can sometimes show COSY-type artifacts, which can be identified by their anti-phase multiplet structure.[5] Another common artifact is zero-quantum peaks, which occur between J-coupled protons.[6] Using a NOESY pulse sequence with a z-filter can help suppress these unwanted signals. For larger molecules, spin diffusion can lead to relayed NOE signals, which can be minimized by using shorter mixing times.[6]
-
Question: My peaks in the 2D spectrum are broad and poorly resolved. What are the likely causes?
-
Answer: Broad peaks can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity is crucial for high resolution. Ensure the sample is properly shimmed.[3]
-
Sample Issues: The presence of suspended particles or high sample viscosity can lead to broadened lines.[3][7] Always filter your sample and consider dilution if it is too concentrated.[3][7]
-
Inadequate Acquisition Parameters: Insufficient acquisition time or too few data points in either dimension will limit the digital resolution.[8]
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What are the key considerations for preparing an NMR sample to achieve the best resolution?
-
A1: Meticulous sample preparation is fundamental for high-quality NMR spectra. Key factors include:
-
Purity: The sample should be free of particulate matter and paramagnetic impurities, which can cause significant line broadening.[7] Filtering the sample is highly recommended.[7]
-
Solvent: Use a high-purity deuterated solvent. The choice of solvent can also be used as a tool to improve signal dispersion.[1][2]
-
Concentration: The sample concentration needs to be optimized. While higher concentrations improve the signal-to-noise ratio, they can also lead to broader peaks due to increased viscosity.[3]
-
Volume: The sample volume should be appropriate for the NMR tube and spectrometer to ensure proper shimming. A sample height of ~55 mm in a standard 5 mm tube is often recommended.[7]
-
| Sample Type | Recommended Concentration |
| Small Molecules (¹H NMR) | 5 - 25 mg in 0.7 mL |
| Small Molecules (¹³C NMR) | Saturated solution (approx. 0.2-0.3 mmol in 0.7 mL) |
| Peptides | 2 - 5 mM |
| Proteins (< 30 kDa) | 0.3 - 0.5 mM |
Table 1: Recommended Sample Concentrations for Different NMR Experiments.[9][10]
Experimental Setup & Parameter Optimization
-
Q2: How do I choose the right multi-dimensional NMR experiment to resolve my overlapping signals?
-
A2: The choice of experiment depends on the information you need:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are J-coupled (typically through 2-3 bonds), helping to trace out spin systems.[11]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those directly coupled. This is very useful for identifying all signals from a particular molecular fragment, even with overlap.[1]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (through-space interactions), which is crucial for determining 3D structure and conformation.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, spreading the proton signals out by the much larger carbon chemical shift range, which is highly effective at resolving overlap.[12]
-
-
Q3: What are the most critical acquisition parameters to optimize for better resolution in 2D NMR?
-
A3: Several parameters are key to achieving good resolution:
-
Spectral Width (SW): This should be set to be just wide enough to encompass all signals of interest to maximize digital resolution.[13]
-
Acquisition Time (AQ): A longer acquisition time in the direct dimension (t₂) leads to better resolution in that dimension.
-
Number of Increments (TD1): Increasing the number of increments in the indirect dimension (t₁) improves resolution in that dimension, but also increases the experiment time.[13]
-
Mixing Time (for TOCSY and NOESY): This parameter determines the extent of magnetization transfer. In TOCSY, a longer mixing time reveals correlations over more bonds.[14] In NOESY, the optimal mixing time depends on the molecular size.[6]
-
| Experiment | Key Parameter | Typical Values for Small Molecules | Purpose |
| TOCSY | Mixing Time (d9) | 20-30 ms (COSY-like) to 80-120 ms (longer range) | Controls the propagation of magnetization through the spin system.[1][14] |
| NOESY | Mixing Time (d8) | 0.5 - 1.0 s | Allows for cross-relaxation (NOE) to build up between spatially close protons.[6] |
Table 2: Key Experimental Parameters and Typical Values.
Data Processing
-
Q4: What data processing steps can I take to improve the resolution of my 2D spectrum?
-
A4: Proper data processing is crucial for enhancing spectral quality:
-
Window Functions (Apodization): Applying a suitable window function before Fourier transformation can improve the signal-to-noise ratio or enhance resolution. For example, a sine-bell or squared sine-bell function is often used.[15]
-
Zero-Filling: This involves adding zeros to the end of the FID, which increases the number of data points and can improve the appearance of the spectrum by smoothing the peaks.[15]
-
Linear Prediction: This technique can be used to extrapolate the FID, which can improve resolution, particularly in the indirect dimension where the acquisition time is often limited. However, it should be used with caution as it can sometimes introduce artifacts.[15][16]
-
Baseline Correction: Correcting the baseline in both dimensions is important for accurate integration and can help to remove low-frequency distortions.[15]
-
Experimental Protocols
¹H-¹H COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other through bonds.
Methodology:
-
Sample Preparation: Prepare a sample of appropriate concentration and filter it into a high-quality NMR tube.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[13][17]
-
Setup COSY Experiment:
-
Load a standard COSY pulse sequence (e.g., cosygpppqf).[1]
-
Set the spectral width in both dimensions (F1 and F2) to cover the entire proton chemical shift range observed in the 1D spectrum.[13]
-
Set the number of data points in the direct dimension (TD2) to 1K or 2K.
-
Set the number of increments in the indirect dimension (TD1) to at least 128, with 256 or 512 providing better resolution at the cost of longer experiment time.[17]
-
Set the number of scans (NS) based on the sample concentration to achieve adequate signal-to-noise. NS should typically be a multiple of 8.[18]
-
-
Acquisition: Do not spin the sample during the 2D acquisition.[19]
-
Processing:
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
This experiment identifies protons that are close to each other in space.
Methodology:
-
Sample Preparation & 1D Spectrum: Follow the same initial steps as for the COSY experiment.
-
Setup NOESY Experiment:
-
Load a standard phase-sensitive NOESY pulse sequence (e.g., noesygpphpp).[5]
-
Set the spectral width and data points in both dimensions as for the COSY experiment.
-
Set the mixing time (d8): This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. For larger molecules, shorter mixing times (e.g., 100-200 ms) are used to avoid spin diffusion.[6][20]
-
Set the number of scans (NS), typically a multiple of 8.[21]
-
-
Acquisition: Do not spin the sample.[6]
-
Processing:
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
This experiment shows correlations between protons and the carbons to which they are directly attached.
Methodology:
-
Sample Preparation & 1D Spectra: Acquire both a 1D ¹H and a 1D ¹³C spectrum to determine the spectral widths and offsets for both nuclei.[23]
-
Setup HSQC Experiment:
-
Load a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2).
-
Set the spectral width in F2 (¹H dimension) and F1 (¹³C dimension) based on the 1D spectra. A typical ¹³C range is 0-165 ppm, unless aldehydes or other downfield carbons are expected.[23]
-
Set TD2 to 1K or 2K and TD1 to at least 128.
-
Set the number of scans (NS) based on sample concentration.
-
-
Acquisition: Do not spin the sample.[23]
-
Processing:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. nmr-bio.com [nmr-bio.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. ulethbridge.ca [ulethbridge.ca]
- 14. TOCSY-ph – Shared Instrumentation Facility [wp.nyu.edu]
- 15. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 16. HSQC – Shared Instrumentation Facility [wp.nyu.edu]
- 17. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 18. Stanford University NMR Facility [web.stanford.edu]
- 19. chemistry.uoc.gr [chemistry.uoc.gr]
- 20. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 21. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 22. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Improving Protium (¹H) NMR Spectral Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during protium (¹H) Nuclear Magnetic Resonance (NMR) experiments that can adversely affect spectral resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum exhibits broad, poorly resolved peaks. What are the most common causes and how can I fix this?
A1: Broad peaks in a ¹H NMR spectrum are a common issue that can often be resolved by addressing several key factors related to both the sample preparation and the instrument setup. The primary causes include poor magnetic field homogeneity (shimming), sample characteristics, and suboptimal acquisition parameters.
Troubleshooting Steps:
-
Evaluate and Improve Shimming: The most frequent cause of broad peaks is an inhomogeneous magnetic field.[1][2] Proper shimming is crucial for achieving high resolution.
-
Action: Re-shim the magnet, particularly the first and second-order on-axis (Z1, Z2) and off-axis (X, Y, XZ, YZ) shims.[3] For automated systems, ensure the lock signal is stable and the lock level is high before initiating the shimming routine. For manual shimming, start with the lower-order Z shims as they typically have the most significant impact.[3]
-
-
Check Sample Concentration and Solubility: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which contribute to line broadening.[1] Similarly, if your compound is not fully dissolved or begins to precipitate, this will create severe field inhomogeneity within the sample.[1][3]
-
Assess Sample Viscosity: High sample viscosity slows down molecular tumbling, which leads to more efficient T2 relaxation and consequently, broader lines.[3]
-
Action: Dilute the sample or run the experiment at a higher temperature to decrease viscosity.[3]
-
-
Use High-Quality NMR Tubes: Scratches, imperfections, or a non-uniform shape in the NMR tube can distort the magnetic field homogeneity.[2][3]
-
Action: Always use high-quality, uniform NMR tubes.
-
-
Remove Paramagnetic Impurities: The presence of paramagnetic species, even in trace amounts, can cause significant line broadening.
-
Action: Ensure all labware is scrupulously clean. If paramagnetic metal contamination is suspected, consider adding a chelating agent like EDTA to the sample.[4]
-
Q2: I've optimized the shimming, but my resolution is still not ideal. Which acquisition parameters should I adjust?
A2: After ensuring good shimming, several acquisition parameters can be optimized to enhance spectral resolution. The most critical among these are the acquisition time, spectral width, and the number of data points.
Key Parameters for Resolution Enhancement:
-
Acquisition Time (AT): This parameter directly determines the digital resolution of the spectrum. A longer acquisition time allows for the detection of the free induction decay (FID) for a longer period, resulting in narrower lines in the transformed spectrum.[3] For high-resolution work, an acquisition time of at least 2-3 seconds is recommended.[3]
-
Spectral Width (SW): The spectral width should be set to be just large enough to encompass all the signals of interest.[3] An unnecessarily large spectral width will decrease the resolution for a fixed number of data points, as the data points will be spread over a wider frequency range.[3]
-
Number of Points (TD): The number of complex data points collected during the acquisition time also influences the digital resolution. Increasing the number of points for a given spectral width will improve resolution.
Q3: My peaks are overlapping, making it difficult to interpret the spectrum. What techniques can I use to resolve these signals?
A3: Signal overlap is a common challenge in ¹H NMR, especially for complex molecules. Several advanced techniques can be employed to resolve overlapping multiplets.
Techniques for Resolving Overlapping Signals:
-
Change the Solvent: Sometimes, simply changing the deuterated solvent can alter the chemical shifts of certain protons enough to resolve overlapping signals.[1] Solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d.[1]
-
Increase the Magnetic Field Strength: Higher magnetic field strengths increase the chemical shift dispersion, leading to better separation of signals.[5][6] The improvement in spectral resolution is often more than linear with the increase in field strength.[5]
-
Two-Dimensional (2D) NMR: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help resolve complex spectra by spreading the signals into a second dimension.[7] This is particularly useful for identifying proton-proton couplings and correlating protons with their directly attached heteronuclei.[7]
-
Homonuclear Decoupling: These techniques remove scalar couplings between protons, causing all multiplets to collapse into singlets, which significantly enhances resolution.[8] This can be achieved through various "pure-shift" NMR experiments.[8][9]
-
Heteronuclear Decoupling: While typically used in ¹³C NMR to decouple protons, applying ¹³C decoupling during a ¹H experiment can remove the ¹³C satellites that can sometimes obscure or overlap with small signals of interest.[10]
Quantitative Data Summary
The following table summarizes key acquisition parameters and their typical values for achieving high resolution in ¹H NMR spectra.
| Parameter | Recommended Value/Range | Purpose for High Resolution |
| Acquisition Time (AT) | 2 - 4 seconds | Increases digital resolution by allowing the FID to decay more completely. |
| Relaxation Delay (D1) | 1 - 5 x T₁ | Ensures complete relaxation of protons between scans for accurate integration, which can be affected by poor resolution. |
| Number of Scans (NS) | 1 to 128 (or more) | Primarily for improving signal-to-noise, but multiple scans can help average out incoherent noise and artifacts. Does not directly improve resolution.[11] |
| Spectral Width (SW) | As narrow as possible while encompassing all signals | Maximizes digital resolution for a given number of data points. |
| Number of Points (TD) | 32k to 128k | Increases the number of data points defining the spectrum, leading to better-defined peaks. |
Experimental Protocols
Protocol 1: Systematic Shimming for Optimal Resolution
This protocol outlines a manual shimming procedure to achieve a homogeneous magnetic field.
Methodology:
-
Sample Insertion and Locking: Insert a standard sample with a strong lock signal (e.g., deuterated chloroform with TMS). Ensure the lock is stable and the lock level is optimized (typically >60%).[3]
-
Load Standard Shim File: Begin by loading a probe-specific, standard shim file to get to a reasonably good starting point.[3]
-
On-Axis (Z) Shim Adjustment:
-
Focus on the lock signal.
-
Adjust the lower-order Z shims (Z1 and Z2) iteratively to maximize the lock level. These shims have the most significant effect on line shape.[3]
-
Proceed to adjust higher-order Z shims (Z3, Z4, etc.) to further refine the lock level.
-
-
Off-Axis (X, Y) Shim Adjustment (Non-spinning):
-
Turn off sample spinning.
-
Adjust the first-order (X, Y) and second-order (XZ, YZ) shims to further improve the lock level.[3]
-
-
Spinning vs. Non-spinning: If your experiment requires sample spinning, re-enable it after optimizing the non-spinning shims. For most modern spectrometers, non-spinning shimming is sufficient and preferred.
-
Final Assessment: Acquire a quick ¹H spectrum of a standard sample (e.g., TMS in CDCl₃). The quality of the shimming can be judged by the narrowness and symmetrical shape of the singlet peak.
Visualizations
Caption: Troubleshooting workflow for poor ¹H NMR resolution.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolution improvements in in vivo 1H NMR spectra with increased magnetic field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. azom.com [azom.com]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Minimizing Protium Contamination in Deuterated Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize protium (¹H) contamination in deuterated solvents, ensuring high-quality experimental results, particularly in NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of this compound contamination in deuterated solvents and why is it a problem?
A1: The most common contaminant is water (H₂O or HDO).[1] Most deuterated solvents are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This is problematic in NMR spectroscopy as it can generate a large residual water peak in the ¹H NMR spectrum, which may obscure signals from the analyte.[1] Furthermore, for samples containing exchangeable protons (e.g., alcohols, amines), the deuterium from the solvent can exchange with the protons of the sample, which can complicate spectral interpretation.[1][3]
Q2: How should I store a new bottle of deuterated solvent to maintain its purity?
A2: Proper storage is crucial upon receipt. Many common deuterated solvents, such as Chloroform-d, Methylene Chloride-d₂, and Tetrahydrofuran-d₈, are sensitive to UV light and oxidation and should be stored under refrigeration at temperatures below 4°C to extend their shelf life.[1][4] It is recommended to store bottles upright and to avoid freezing certain solvents like chloroform and THF.[1] Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[1] For highly sensitive applications, consider using single-use ampules to ensure the highest product integrity.[2]
Q3: What are other common chemical contaminants I should be aware of?
A3: Besides water, several other contaminants can appear in your NMR spectrum:
-
Silicone Grease: Often used for ground glass joints, it typically appears as a peak around 0 ppm.[1] Using PTFE sleeves or minimal amounts of grease can reduce this contamination.[1]
-
Plasticizers: Phthalates can leach from plastic tubing, such as Tygon tubing.[1][5] It is advisable to use high-quality, solvent-resistant tubing.[1]
-
Residual Solvents: Solvents like acetone, used for cleaning glassware, can leave residues if not dried properly.[1] Co-evaporation with a small amount of the desired deuterated solvent can help remove volatile protonated residues.[1][2]
-
NMR Tube Caps: Shaking an NMR tube can introduce contaminants from the cap liner.[1][2] It is better to use a vortex mixer to dissolve the sample.[1][2]
Troubleshooting Guides
Issue: A large, unexpected water peak is obscuring my NMR spectrum.
This is a common issue stemming from moisture contamination. The following troubleshooting workflow can help identify and eliminate the source of the water.
Issue: I need to use a deuterated solvent that has been opened previously and may have absorbed moisture.
For previously opened solvents, it is often necessary to remove absorbed water. Using molecular sieves is a common and effective method.
| Drying Agent | Recommended Use | Efficacy (Residual Water Content) |
| 3Å Molecular Sieves | General purpose for most deuterated solvents. Must be activated before use. | Can achieve sub-10 ppm levels.[6] |
| 4Å Molecular Sieves | Suitable for many solvents, but 3Å is generally preferred for methanol and acetonitrile.[7] | Highly effective. |
| **Calcium Hydride (CaH₂) ** | Effective for many solvents but requires subsequent distillation. Caution: Do not use with chlorinated solvents due to explosion risk.[8] | Can reduce water content significantly (e.g., to ~13 ppm in DCM).[6] |
| Sodium/Benzophenone | Used for THF-d₈, toluene-d₈, and C₆D₆. Requires distillation. Caution: Highly reactive.[8] | Can reduce water content to ~34 ppm in toluene.[6] |
Note: The efficacy of drying agents can vary based on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Drying NMR Tubes and Glassware
To minimize water contamination from glassware surfaces, follow this procedure.[1][2]
-
Cleaning: Thoroughly clean NMR tubes and other glassware with an appropriate solvent (e.g., acetone, methanol) and deionized water.
-
Drying: Place the clean glassware in an oven at approximately 150°C for at least 4 hours; overnight is recommended for best results.[1][2]
-
Cooling: Transfer the hot glassware directly to a desiccator to cool under vacuum or in the presence of a desiccant.[1] For highly sensitive experiments, cool under a stream of inert gas like nitrogen or argon.[1]
-
Use: Use the dried glassware immediately for sample preparation to prevent reabsorption of atmospheric moisture.[1]
Protocol 2: Using Molecular Sieves to Dry Deuterated Solvents
This protocol describes how to dry a deuterated solvent using activated molecular sieves.[7][8]
-
Activation of Molecular Sieves:
-
Solvent Drying:
Protocol 3: Freeze-Pump-Thaw Degassing
This method is highly effective for removing dissolved gases, including oxygen, from deuterated solvents, which is crucial for many organometallic and radical reactions.[9][10][11] This process should be repeated for a total of three cycles.[9][12]
Detailed Steps:
-
Freeze: Place the solvent in a Schlenk flask, ensuring it is no more than half full to prevent shattering.[12] Seal the flask and freeze the solvent using a suitable cooling bath, such as liquid nitrogen.[9][12]
-
Pump: Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the headspace for 3-5 minutes.[9]
-
Thaw: Close the stopcock to the vacuum and remove the flask from the cooling bath. Allow the solvent to thaw completely, at which point dissolved gases will be released into the headspace.[9]
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gas is removed.[9][12] After the final cycle, the flask can be backfilled with an inert gas.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Solvents | Eurisotop [eurisotop.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. How To [chem.rochester.edu]
- 12. depts.washington.edu [depts.washington.edu]
identifying and mitigating artifacts in protium-based experimental data
Welcome to the technical support center for identifying and mitigating artifacts in protium-based experimental data. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the acquisition of high-quality, artifact-free data.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound (¹H) NMR spectroscopy?
A1: Several types of artifacts can be observed in ¹H NMR spectra, which can complicate data interpretation. Common artifacts include:
-
Ringing: Oscillatory artifacts, particularly observed in water-suppressed spectra, which can be caused by issues with zero-order phase correction.[1]
-
Spill-over Effects and NOE Oversaturation: These artifacts arise in magnetization transfer experiments, such as Saturation Transfer Difference (STD) NMR, from the use of long or overly intense saturation pulses, leading to unintended signal changes in nearby peaks.[2][3]
-
Decoupling Sidebands: In experiments involving heteronuclear decoupling (e.g., ¹⁵N-labeled samples), cyclic decoupling schemes can introduce sidebands that may be inadvertently saturated, leading to false-positive signals.[2]
-
Poor Digital Resolution: This can lead to inaccurate peak shapes, poor integration, and missing fine structural details.[4]
-
Quadrature Images: These are artifactual peaks that appear equidistant from the center of the spectrum and typically have a dispersive phase.[4]
-
Receiver Overflow and ADC Overflow: Setting the receiver gain too high can cause significant distortions, rendering the spectrum useless.[4][5][6]
-
Rolling Baseline: This can be caused by improper phase correction or the presence of very broad background signals.[4]
-
Truncation Artifacts ('Sinc Wiggles'): These appear as oscillations around intense peaks and are caused by a short acquisition time that clips the Free Induction Decay (FID).[4]
-
Spinning Sidebands: These are extra peaks that appear at multiples of the spinning speed from the real peaks.[4]
-
Broad Peaks: Broadening of peaks can be due to several factors including poor shimming, sample inhomogeneity, high sample concentration, or the presence of exchangeable protons (-OH, -NH).[7][8]
Q2: How can I identify the source of a rolling baseline in my ¹H NMR spectrum?
A2: A rolling baseline is often due to improperly set zero- and first-order phase parameters. It can also be caused by very broad peaks from solid material in your sample.[4] To troubleshoot, you can try resetting the phasing parameters to zero and then performing an automatic zero-order phase correction.[4] If peaks are present at the very edge of your spectrum, this can also contribute to a tilted baseline.[4]
Q3: What causes spinning sidebands and how can I eliminate them?
A3: Spinning sidebands are artifacts that appear at frequencies equal to the resonance frequency plus or minus multiples of the spinning rate. They are typically caused by improperly set non-spinning shims (X, Y, ZX, and ZY shims) or a poor quality NMR tube.[4] To mitigate them, ensure you are using a high-quality NMR tube rated for your spectrometer's field strength. You can then try to re-shim the non-spinning shims with the spinning turned off to improve the magnetic field homogeneity.[4]
Q4: My spectrum shows broad peaks for -OH or -NH protons. How can I confirm their assignment and sharpen the signals?
A4: Protons involved in hydrogen bonding, such as those in hydroxyl (-OH) and amine (-NH) groups, often appear as broad peaks in a ¹H NMR spectrum.[7] To confirm their assignment, you can add a drop of deuterium oxide (D₂O) to your sample. The this compound will exchange with deuterium, causing the -OH or -NH peak to disappear from the spectrum.[8] Measuring the spectrum in a different solvent, like methanol-d₄, can also help.[8]
Q5: What are common artifacts in mass spectrometry-based proteomics and how can they be avoided?
A5: In mass spectrometry, particularly in proteomics, artifacts can be introduced during sample preparation. Common issues include:
-
Deamidation: The conversion of asparagine (Asn) to aspartic acid (Asp) or isoaspartic acid can occur spontaneously in proteins but can also be artificially introduced during sample preparation, leading to an overestimation of this post-translational modification.[9]
-
Surfactant-Induced Modifications: Some surfactants, like ProteaseMAX, used to improve protein solubilization and digestion, can cause in vitro modifications on cysteine residues that mimic lipid modifications.[10]
-
Misidentification of Modifications: An MS artifact can lead to the misidentification of certain modifications. For example, 2'-O-methylated diribonucleotides have been mistaken for RNA phosphorothioates.[11]
To avoid these, it is crucial to have carefully designed sample preparation protocols. Using ¹⁸O-labeling during enzymatic digestion can help differentiate between inherent deamidation and artifacts introduced during sample preparation.[9] It is also important to be aware of potential side reactions from reagents used in sample preparation.[10]
Troubleshooting Guides
Guide 1: Troubleshooting ¹H NMR Artifacts
This guide provides a systematic approach to identifying and mitigating common artifacts in ¹H NMR spectroscopy.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Mitigation Strategies |
| Oscillatory artifacts (ringing) in the spectrum | Harmonic "beating" effect in the water reference FID used for zero-order phase correction.[1] | Apply a low-pass filter to the phase correction angle of the reference FID to smooth out phase jumps.[1] |
| Unexpected cross-peaks or signal intensity changes in NOE experiments | Spill-over effects from long saturation pulses; NOE "oversaturation" from intense RF fields.[2] | Reduce the length and/or power of the saturation pulse. |
| False-positive cross-peaks in spectra of ¹⁵N-labeled samples | Saturation of decoupling sidebands.[2] | Use ramped decoupling waveforms or random RF noise decoupling to "smear" the sidebands into the noise.[2] |
| Poorly resolved peaks and missing fine structure | Improperly set acquisition time or Fourier number is too small.[4] | For small molecules, set the acquisition time to at least 2-4 seconds. Increase the Fourier number if the acquisition time is sufficient.[4] |
| Distorted or useless spectrum | Receiver gain set too high (Receiver/ADC overflow).[4][6] | Turn on autogain. If the sample is too concentrated, dilute it or reduce the pulse width.[4][5] |
| Rolling or tilted baseline | Improper phase correction; very broad background peaks.[4] | Reset phasing parameters and perform automatic zero-order phasing. If necessary, acquire the spectrum with a larger spectral window.[4] |
| 'Sinc wiggles' around large peaks | Acquisition time is too short (FID truncation).[4] | Increase the acquisition time to allow the FID to decay fully. |
| Extra peaks at multiples of the spinning speed | Improperly set non-spinning shims; poor quality NMR tube.[4] | Use a high-quality NMR tube and re-shim the non-spinning shims with the spinning turned off.[4] |
Guide 2: Mitigating Artifacts in Mass Spectrometry
This guide focuses on preventing and identifying artifacts during mass spectrometry experiments, particularly in the context of proteomics and the study of post-translational modifications.
| Artifact | Cause | Mitigation Strategy | Experimental Protocol |
| Artificial Deamidation | Sample preparation steps, such as enzymatic digestion, can induce deamidation of asparagine residues.[9] | Differentiate between in-vivo deamidation and artifacts by performing sample preparation in ¹⁸O-water.[9] | See "Protocol 2: ¹⁸O-Labeling for Deamidation Analysis". |
| Surfactant-Induced Cysteine Modification | Use of certain acid-labile surfactants (e.g., ProteaseMAX) can lead to hydrophobic modifications on cysteine residues.[10] | Avoid using such surfactants in studies focused on lipid modifications or quantitative analysis of cysteine modifications.[10] | N/A |
| Misidentification of RNA Modifications | Mass spectrometry artifacts can lead to incorrect assignment of chemical modifications.[11] | Use a combination of high-resolution mass spectrometry, metabolic stable isotope labeling, and specific chemical reactions (e.g., iodine-desulfurization for phosphorothioates) to validate new modifications.[11] | N/A |
Experimental Protocols
Protocol 1: General ¹H NMR Sample Preparation and Initial Troubleshooting
-
Sample Preparation:
-
Initial Spectrometer Setup:
-
Acquisition Parameter Optimization:
-
Set an appropriate spectral width to encompass all expected peaks.
-
Set the acquisition time to at least 2-4 seconds for small molecules to ensure good digital resolution.[4]
-
Use autogain to set the receiver gain. If you encounter an "ADC overflow" error, manually reduce the receiver gain.[6]
-
Acquire a minimum of 4 transients to help eliminate quadrature images.[4]
-
-
Data Processing:
-
Apply a Fourier transform.
-
Perform automatic phase correction. If the baseline is rolling, manually adjust the zero- and first-order phase.[4]
-
Calibrate the chemical shift using a known internal standard (e.g., TMS).
-
Protocol 2: ¹⁸O-Labeling for Differentiating Deamidation Artifacts
This protocol is adapted from the methodology to distinguish between deamidation that occurred in vivo versus during sample preparation.[9]
-
Sample Preparation:
-
Lyophilize the protein sample to dryness.
-
Reconstitute the protein in a buffer prepared with ¹⁸O-water.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in the ¹⁸O-buffer containing a denaturant (e.g., guanidine hydrochloride).
-
Reduce disulfide bonds using a reducing agent (e.g., TCEP).
-
Alkylate free cysteine residues.
-
-
Enzymatic Digestion:
-
Perform enzymatic digestion (e.g., with trypsin) in the ¹⁸O-buffer. During digestion, one ¹⁸O atom will be incorporated into the C-terminus of each newly formed peptide.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Deamidation that occurred before sample preparation will result in a mass increase of approximately 1 Da (O vs. NH₂).
-
Deamidation that occurs during sample preparation in ¹⁸O-water will result in a mass increase of approximately 3 Da (¹⁸O vs. NH₂), as an ¹⁸O atom is incorporated.
-
Use the b-ions in the MS/MS spectra to pinpoint the deamidation site and calculate the level of artifactual deamidation, as this avoids complications from the variable incorporation of ¹⁸O at the peptide C-terminus.[9]
-
Visualizations
Caption: Workflow for differentiating in-vivo vs. artifactual deamidation using ¹⁸O-labeling.
References
- 1. Artifacts introduced by zero order phase correction in proton NMR spectroscopy and a method of elimination by phase filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the efficiency of protium labeling in biological samples
Technical Support Center: Optimizing Protium Labeling Efficiency
An Introduction to this compound Labeling in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Welcome to the technical support center for optimizing this compound labeling. In the context of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), "this compound labeling" refers to the critical quenching and subsequent analytical steps where the protein, now labeled with deuterium, is exposed to standard hydrogen-containing (this compound) solvents. During this phase, deuterium atoms on the protein can exchange back to this compound, a phenomenon known as "back-exchange."[1][2] Minimizing and controlling this back-exchange is paramount for accurately interpreting protein dynamics, as significant loss of the deuterium label can lead to an underestimation of the exchange rate and misinterpretation of the results.[1][2]
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you maximize the retention of your deuterium label and ensure the highest quality data from your HDX-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is "back-exchange" and why is it a problem?
Q2: What is the single most critical step for minimizing back-exchange?
The quench step is the most critical point for minimizing back-exchange.[3] This step involves rapidly lowering the pH to approximately 2.5 and the temperature to 0°C.[4] This combination of acidic pH and low temperature slows the hydrogen exchange rate by several orders of magnitude, effectively "locking in" the deuterium label for subsequent analysis.[1]
Q3: How does temperature affect back-exchange?
The rate of hydrogen exchange is highly dependent on temperature.[4] Lowering the temperature drastically slows the exchange kinetics. For this reason, all steps following deuterium labeling—quenching, digestion, and liquid chromatography—should be performed at low temperatures, ideally 0°C or even sub-zero temperatures with appropriate mobile phase modifiers.[1][5] Decreasing the temperature from 0°C to -30°C can reduce back-exchange rates by an average factor of ~40.[5]
Q4: What is a "fully deuterated" or "Dmax" control, and why is it important?
A fully deuterated (Dmax) control is a sample where the protein has been intentionally unfolded to allow all possible backbone amide hydrogens to exchange with deuterium.[1][6] This sample is then processed and analyzed using the same workflow as the experimental samples. It serves as a crucial control to measure the maximum possible back-exchange for each peptide under your specific experimental conditions, allowing for more accurate correction and interpretation of your data.[1][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My overall back-exchange levels are very high (e.g., >50%).
| Possible Cause | Troubleshooting & Optimization Strategy |
| Suboptimal Quench Conditions | The pH of your quench buffer is too high, or the temperature is not low enough. Solution: Ensure your quench buffer is pre-chilled to ~0°C and that its final pH is between 2.3 and 2.5.[4][8] Verify the pH of all solutions before use. |
| Elevated Temperatures During Analysis | The protease column, trap column, analytical column, or sample chamber are not adequately cooled. Solution: Maintain a temperature of 0°C or lower throughout the entire post-quench workflow.[5][9] For sub-zero chromatography, use mobile phase modifiers like ethylene glycol to prevent freezing.[5] |
| Prolonged Analysis Time | Long digestion times or slow liquid chromatography gradients increase the time peptides are exposed to protic solvents. Solution: Use an efficient online protease column to minimize digestion time. Optimize your LC gradient to be as short as possible while still achieving adequate peptide separation.[10][11] However, note that shortening the gradient may have a limited impact (e.g., a 3-fold shorter gradient only reduced back-exchange by ~2%) and can sacrifice signal-to-noise.[10] |
| High Ionic Strength in LC Mobile Phase | Unexpectedly, back-exchange can be influenced by ionic strength. Solution: A suggested strategy is to use higher salt concentrations during the initial proteolysis and trapping steps, followed by a lower salt concentration (<20 mM) during the final analytical separation before electrospray injection.[10][11] |
Problem 2: I'm observing inconsistent deuterium uptake between replicates.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Inconsistent Timing | Manual timing of labeling and quenching steps can introduce significant variability. Solution: Use an automated liquid handling system for precise and reproducible timing of all reactions.[3] If automation is not available, create and strictly follow a detailed standard operating procedure (SOP).[9] |
| Sample Carryover | Peptides from a previous, more deuterated sample run can adhere to columns and tubing, contaminating the subsequent run.[2] Solution: Implement rigorous washing protocols between samples. This can include injecting a chaotrope (like guanidine-HCl) or a detergent, and back-flushing the columns.[12][13] Always run a buffer blank after each sample to check for residual peptides.[2][8] |
| Inconsistent Reagent Preparation | Small variations in buffer pH or D₂O percentage can lead to different exchange rates. Solution: Prepare all buffers in large batches to be used across all experiments. When preparing the labeling buffer, remember to correct for the isotope effect on the pH meter reading (pD = pH_reading + 0.4).[14] |
Problem 3: I have poor protein digestion and low peptide counts.
| Possible Cause | Troubleshooting & Optimization Strategy |
| Inefficient Protein Unfolding | The quenched protein may not be sufficiently unfolded for the protease (e.g., pepsin) to access cleavage sites. Solution: Include a chaotropic agent, such as guanidinium hydrochloride (GdmCl) or urea, in your quench buffer to promote protein denaturation.[1] For proteins with disulfide bonds, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is active at low pH.[15] |
| Inactive Protease | The immobilized protease column may have lost activity over time. Solution: Regularly check the performance of your protease column with a standard protein. Replace the column if digestion efficiency drops significantly. |
| Suboptimal Digestion Conditions | The flow rate over the protease column may be too fast for efficient digestion. Solution: Optimize the flow rate during the digestion step. Slower flow rates can increase digestion time but must be balanced against the risk of increased back-exchange. |
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on back-exchange.
Table 1: Effect of Temperature on Back-Exchange
| Temperature | Approximate Reduction in Back-Exchange Rate (vs. 0°C) | Key Consideration |
| 0°C | Baseline | Standard condition for HDX-MS.[5] |
| -20°C | ~10-fold | Requires mobile phase modifiers to prevent freezing.[5] |
| -30°C | ~40-fold | Offers significant reduction in deuterium loss, enabling longer analysis times.[5] |
Table 2: Effect of pH on Amide Exchange Rate
| pH | Relative Exchange Rate | Significance |
| 7.5 | ~1,000,000x | Typical physiological pH for deuterium labeling.[16] |
| 6.0 | ~31,622x | Exchange rate is still very high. |
| 5.0 | ~1,000x | Rate is significantly slowed but still substantial.[16] |
| 2.5 | 1x | The pH at which the amide exchange rate is at its minimum; ideal for quenching.[4][17] |
Visualized Workflows and Logic
Detailed Experimental Protocol
Protocol: Standard Bottom-Up HDX-MS for Analyzing Protein Dynamics
This protocol outlines a continuous-labeling, bottom-up HDX-MS approach.[14]
1. Preparation of Reagents
-
Protein Sample: Prepare the protein of interest at a suitable concentration (e.g., 5-20 µM) in a buffer compatible with the experiment (e.g., 20 mM Tris, 75 mM NaCl, pH 7.4).[4][14]
-
Labeling Buffer (D₂O): Prepare the same buffer as the protein sample but using 99.9% D₂O instead of H₂O. Adjust the pD to the desired value (e.g., 7.4) using DCl or NaOD. Remember to correct the pH meter reading: pD = reading + 0.4.[14]
-
Quench Buffer: Prepare a buffer containing a final concentration of ~0.1 M phosphate, a chaotrope (e.g., 4M GdmCl), and a reducing agent if needed (e.g., 0.5 M TCEP), and adjust the pH to 2.3 with formic acid.[4][15] Store this buffer on ice.
2. Deuterium Labeling
-
All labeling steps should be conducted at a constant, controlled temperature (e.g., 10°C).[4]
-
Initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer. A typical dilution is 1:10 or greater (e.g., 5 µL protein stock into 45 µL labeling buffer).[6]
-
Incubate the reaction for a series of predetermined time points (e.g., 10s, 1min, 10min, 60min).[18] For a zero-second control, mix the protein with H₂O-based buffer instead of D₂O buffer.[14]
3. Quenching the Reaction
-
To stop the exchange reaction, add an equal volume of ice-cold quench buffer to the labeling reaction mixture (e.g., 50 µL of reaction + 50 µL of quench buffer).[6]
-
Mix rapidly and immediately place the sample in the autosampler, which should be maintained at 0°C. Alternatively, snap-freeze the sample in liquid nitrogen for storage at -80°C.[1][6]
4. Online Digestion and LC-MS Analysis
-
The LC-MS system should be pre-chilled to 0°C (including columns, injectors, and tubing).[1]
-
Immediately inject the quenched sample into the LC system.
-
The sample is passed through an immobilized pepsin column maintained at 0°C for online proteolytic digestion.[14]
-
The resulting peptides are captured on a trap column, desalted, and then separated on a reverse-phase analytical column using a fast gradient of increasing acetonitrile (containing 0.1% formic acid).[8]
-
Eluted peptides are analyzed by a high-resolution mass spectrometer.
5. Data Analysis
-
Peptide Identification: Analyze an undeuterated (0s time point) sample using data-dependent MS/MS to create a comprehensive list of all identifiable peptides.[14]
-
Deuterium Incorporation Calculation: For each deuterated sample, determine the centroid of the isotopic envelope for each identified peptide. The mass shift compared to the undeuterated control peptide represents the amount of deuterium incorporated.[18]
-
Back-Exchange Correction: Correct the observed deuterium uptake values using data from a fully deuterated (Dmax) control sample to determine the relative fractional uptake (RFU).[19]
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. youtube.com [youtube.com]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdxms.net [hdxms.net]
- 7. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 19. Quantitative Evaluation of Native Protein Folds and Assemblies by Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing protium gas in the laboratory
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the safe handling and storage of protium gas (¹H₂) in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound gas and how does it differ from standard hydrogen gas?
This compound is the most common isotope of hydrogen, with a nucleus consisting of a single proton and no neutrons.[1][2] Standard laboratory hydrogen gas is composed almost entirely of this compound (over 99.98%).[2] For most practical laboratory applications, the handling and storage procedures for this compound gas are identical to those for high-purity hydrogen gas. The primary distinction lies in isotopic purity, which is critical for specific applications like nuclear magnetic resonance (NMR) spectroscopy or certain types of mass spectrometry.
Q2: What are the primary hazards associated with this compound gas?
This compound gas is a colorless, odorless, and tasteless gas that is highly flammable.[1] The main hazards are:
-
Flammability: this compound has a very wide flammability range in air (4-75% by volume) and a low ignition energy, meaning it can be ignited by a small spark, including static electricity.[3][4]
-
Asphyxiation: In high concentrations, it can displace oxygen in the air, leading to asphyxiation.[5][6]
-
High Pressure: It is typically supplied in high-pressure cylinders, which pose a significant hazard if mishandled.[7]
Q3: What are the essential personal protective equipment (PPE) requirements for handling this compound gas?
When handling this compound gas cylinders and systems, the following PPE is required:
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended.[8]
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned.[8]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[9]
Q4: What are the general storage requirements for this compound gas cylinders?
This compound gas cylinders must be stored in a dry, well-ventilated area, away from heat, open flames, and other ignition sources.[10] Key storage guidelines include:
-
Cylinders must be securely fastened with chains or straps to a wall or a stable structure.[9]
-
Store cylinders upright with the valve protection cap in place when not in use.[9][11]
-
Separate this compound (flammable gas) cylinders from oxidizing gases (e.g., oxygen) by at least 20 feet or by a non-combustible barrier at least five feet high with a fire-resistance rating of at least 30 minutes.[8]
-
Do not store cylinders near exits, electrical panels, or emergency equipment like safety showers and eyewashes.[9][10]
Troubleshooting Guides
Troubleshooting Gas Leaks
A this compound gas leak is a serious safety hazard. Prompt identification and response are critical.
Symptoms of a Potential Leak:
-
A hissing sound from a cylinder, regulator, or tubing.
-
A rapid, unexplained drop in cylinder pressure.
-
An alarm from a hydrogen gas detector.
Immediate Actions for a Suspected Leak:
-
Do NOT create ignition sources: Do not operate electrical switches, use a phone, or create any sparks.[12][13][14]
-
Shut off the gas supply: If it is safe to do so, close the main valve on the gas cylinder.[12][15]
-
Ventilate the area: Open windows and doors to increase ventilation.[12][14]
-
Evacuate: Evacuate the immediate area and notify laboratory personnel and the appropriate safety officer.[12][14][16]
-
Call for emergency response: If the leak is large or cannot be controlled, activate the emergency alarm and call emergency services from a safe location.[14]
Leak Detection Protocol: This protocol should be performed on new setups and periodically on existing equipment.
-
System Pressurization: Pressurize the system with an inert gas like nitrogen or argon.[9]
-
Leak Detection Solution: Apply a non-corrosive, soap-based leak detection solution to all connections, fittings, and potential leak points.[9] The formation of bubbles indicates a leak.
-
Tighten or Replace: If a leak is found, depressurize the system and tighten or replace the faulty component.
-
Retest: Re-pressurize the system and re-test with the leak detection solution to ensure the leak has been resolved.
-
Tracer Gas Detectors: For detecting very small leaks, specialized hydrogen leak detectors can be used.[17][18]
Troubleshooting Gas Delivery Issues
Problem: No gas flow to the experiment.
-
Check Cylinder Valve: Ensure the main valve on the this compound gas cylinder is open.
-
Verify Regulator Settings: Check that the regulator is set to the desired delivery pressure.
-
Inspect Shut-off Valves: Confirm that all in-line valves between the cylinder and the experiment are in the open position.
-
Look for Blockages: Ensure there are no kinks or blockages in the gas tubing.
Problem: Unstable or fluctuating gas pressure.
-
Regulator Malfunction: The diaphragm in the regulator may be damaged. If pressure continues to rise after the downstream valve is closed (pressure creep), the regulator needs to be replaced.
-
Temperature Fluctuations: Changes in ambient temperature can cause minor pressure fluctuations in the cylinder and delivery lines.
-
Inconsistent Demand: Rapid changes in gas demand from the experiment can cause temporary pressure drops. A two-stage regulator can help mitigate this.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound (¹H₂)
| Property | Value |
| Atomic Number | 1[2] |
| Mass Number | 1[2] |
| Atomic Mass (amu) | ~1.0078[2] |
| Flammability Range in Air | 4% - 75% by volume[3] |
| Odor | Odorless[1] |
| Color | Colorless[1] |
Table 2: Recommended Materials for this compound Gas Service
| Material Category | Compatible Materials | Conditionally Compatible | Incompatible Materials |
| Metals | Stainless Steel (304, 316), Aluminum, Brass (low copper content)[19] | High-strength steels (susceptible to hydrogen embrittlement)[20] | |
| Plastics | Teflon (PTFE)[9] | ||
| Elastomers | Viton®, Kalrez® (compatibility can vary, consult manufacturer)[19] |
Note: Material compatibility can be affected by pressure, temperature, and gas purity. Always consult with the manufacturer for specific applications.[21][22]
Experimental Protocols
Protocol for Purging a Gas Line for this compound Use
This protocol is essential to remove atmospheric oxygen and moisture before introducing this compound gas to prevent the formation of explosive mixtures and contamination of the experiment.
-
Assemble the System: Assemble the gas delivery system, ensuring all fittings are tight.
-
Connect Inert Gas: Connect a cylinder of a high-purity inert gas (e.g., nitrogen or argon) to the system inlet.
-
Pressurize and Vent: Close the outlet of the system. Slowly pressurize the system with the inert gas to the intended operating pressure. Then, safely vent the gas through the outlet into a fume hood or other ventilated area.
-
Repeat Cycles: Repeat the pressurize-and-vent cycle at least 3-5 times to ensure the atmospheric gases are sufficiently diluted.
-
Final Purge: After the final vent, leave the system under a slight positive pressure of the inert gas.
-
Introduce this compound: Disconnect the inert gas cylinder and connect the this compound gas cylinder. The system is now ready for the introduction of this compound gas.
Mandatory Visualizations
Caption: Workflow for safe handling of this compound gas from storage to shutdown.
Caption: Decision tree for troubleshooting a suspected this compound gas leak.
References
- 1. youtube.com [youtube.com]
- 2. This compound: Symbol, Structure, Properties & Uses Explained [vedantu.com]
- 3. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. siadmi.com [siadmi.com]
- 6. she.stfc.ac.uk [she.stfc.ac.uk]
- 7. peakscientific.com [peakscientific.com]
- 8. purdue.edu [purdue.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ghlab.ku.edu.np [ghlab.ku.edu.np]
- 11. safety.rice.edu [safety.rice.edu]
- 12. Gas Leak Response Procedure | EMC [emcinsurance.com]
- 13. Gas Leak Emergency Procedures | Handling Gas Leaks First Aid [firstaidtrainingbangkok.com]
- 14. buygasmonitors.com [buygasmonitors.com]
- 15. monash.edu [monash.edu]
- 16. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]
- 17. Leak detection with forming gas - Leak Control Benelux [lekdetectie-apparatuur.nl]
- 18. Tracer gas leak detection with helium and hydrogen | Leak testing technologies [leak-detection.pfeiffer-vacuum.com]
- 19. solenoid-valve.world [solenoid-valve.world]
- 20. hyresponder.eu [hyresponder.eu]
- 21. ualberta.ca [ualberta.ca]
- 22. What materials are compatible with gases | Linde [lindedirect.com]
Technical Support Center: Quantitative Protium Analysis (¹H-qNMR)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quantitative protium (¹H) analysis using Nuclear Magnetic Resonance (qNMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary calibration methods for quantitative ¹H-NMR?
There are two main calibration methods used in quantitative ¹H-NMR: the internal standard method and the external standard method.[1][2]
-
Internal Standard (IS) Method: A certified reference material (the internal standard) is co-dissolved with the analyte in the same solution.[3] This method is generally preferred for its high precision and accuracy, as the ratio of the analyte to the standard remains constant regardless of the total solution volume.[2]
-
External Standard (ES) Method: The analyte and the reference standard are prepared and measured in separate solutions.[1][3] This method is advantageous when the analyte is precious and needs to be recovered after analysis, or when the internal standard might react with the analyte.[1][2] However, it can be less precise due to potential variations in sample volume and measurement conditions between the two solutions.[3][4]
-
Electronic Reference Method (ERETIC): This is a newer method that uses an electronically generated signal as an internal reference, avoiding the need to add a chemical standard to the sample.[2][3]
Q2: How do I choose a suitable internal standard?
Selecting an appropriate internal standard is crucial for accurate quantification. The ideal internal standard should possess the following characteristics:
-
High Purity: Use a certified reference material (CRM) with a known purity and low uncertainty.[2]
-
Signal Separation: The NMR signal of the standard should be a simple singlet and well-separated from the signals of the analyte and any impurities, ideally in a region of the spectrum with no other peaks.[2][5]
-
Chemical Inertness: The standard should not react with the analyte or the solvent.[5]
-
Good Solubility: It must be soluble in the deuterated solvent used for the analysis.[4][5]
-
Low Volatility: The standard should be non-volatile to prevent concentration changes during sample preparation.[5]
-
Appropriate T₁ Relaxation Time: The spin-lattice relaxation time (T₁) of the standard's signal should not be excessively long to allow for reasonable experiment times.[5]
Q3: What are Certified Reference Materials (CRMs) and why are they important?
Certified Reference Materials (CRMs) are highly characterized and stable materials with certified property values, such as purity.[6][7] They are essential for:
-
Traceability: Ensuring that measurement results can be traced to a national or international standard (e.g., NIST, NMIJ).[2][6]
-
Accuracy and Reliability: Calibrating instruments and validating analytical methods to ensure the accuracy and reliability of quantitative results.[6][8]
-
Quality Control: Assuring the long-term integrity of quality assurance programs.[6]
Several organizations, such as the National Institute of Standards and Technology (NIST) and commercial suppliers like Sigma-Aldrich (TraceCERT®), provide a wide range of CRMs for qNMR.[2][6]
Troubleshooting Guides
This section addresses common problems encountered during quantitative ¹H-NMR experiments.
Issue 1: Inaccurate or Non-Reproducible Integration Values
| Potential Cause | Troubleshooting Step |
| Incomplete T₁ Relaxation (Saturation) | Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of any signal of interest (analyte and standard).[5][9] If T₁ values are unknown, they can be measured using an inversion-recovery experiment.[5] |
| Poor Phasing and Baseline Correction | Manually and carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a robust baseline correction algorithm to ensure the baseline is flat and at zero across the entire spectrum, especially around the integrated signals.[9] |
| Signal Overlap | If the analyte and standard signals are partially overlapping, consider changing the deuterated solvent or adjusting the pH to induce chemical shift changes.[5] For minor overlap, deconvolution algorithms may be used, but this introduces additional uncertainty. |
| Inconsistent Integration Regions | Define the integration limits consistently for all spectra being compared. For multiplets, ensure the entire signal envelope is integrated. When dealing with ¹³C satellites, either include or exclude them for all integrated peaks.[5][10] |
| Low Signal-to-Noise (S/N) Ratio | Increase the number of scans to improve the S/N ratio.[9][10] A higher S/N ratio (recommended >150:1) leads to more precise integration.[11] If possible, increase the sample concentration.[9] |
Issue 2: Poor Spectral Quality (Broad Peaks, Distorted Lineshapes)
| Potential Cause | Troubleshooting Step |
| Poor Shimming | The magnetic field homogeneity needs to be optimized. Perform manual shimming on the lock signal or use automated shimming routines until the narrowest possible linewidth is achieved for a reference peak (e.g., solvent residual peak). |
| Sample Issues (Precipitation, Viscosity) | Visually inspect the sample for any precipitation. If the sample is too concentrated, it can lead to high viscosity and broad lines. Dilute the sample if necessary. Ensure the sample is fully dissolved. |
| Presence of Paramagnetic Impurities | Paramagnetic species can cause significant line broadening. If suspected, try to identify and remove the source of contamination. This may involve re-purifying the sample. |
| Exchangeable Protons | Protons on heteroatoms (e.g., -OH, -NH₂) can be broad and their chemical shifts can be concentration and temperature-dependent. These are generally not suitable for quantification.[5] |
Issue 3: Unexpected Peaks in the Spectrum
| Potential Cause | Troubleshooting Step |
| Solvent Impurities | Check the purity of the deuterated solvent. Always use high-purity solvents. Be aware of the chemical shifts of common impurities (e.g., water, non-deuterated solvent). |
| Contamination from Sample Tube | Use high-quality, clean NMR tubes. Avoid using tubes that have been scratched or previously used with difficult-to-remove substances. |
| ¹³C Satellites | Symmetrical, small peaks on either side of a large signal are likely ¹³C satellites, which account for about 1.1% of the total signal intensity.[10] These are normal. For very high accuracy, ¹³C decoupling can be used to collapse these into the main peak.[5][10] |
| Spinning Sidebands | These are artifacts that appear at frequencies offset from a strong peak by multiples of the spinning rate. They can be identified by changing the spin rate. Improve shimming to reduce their intensity. |
Experimental Protocols
Protocol 1: Quantitative ¹H-NMR using an Internal Standard
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of a suitable CRM internal standard (e.g., maleic acid, dimethyl sulfone) using a calibrated microbalance.[2]
-
Dissolve the standard in a known volume of high-purity deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Dissolve the analyte in a precise volume of the internal standard stock solution in a clean vial.
-
Ensure both the analyte and the standard are fully dissolved. Vortex or sonicate if necessary.
-
Transfer the final solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Set the acquisition parameters for quantitative analysis:
-
Acquire the spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, and carefully perform manual phase correction and baseline correction.
-
Integrate the well-resolved signal of the analyte (Aₓ) and the signal of the internal standard (Aᵢₛ).
-
Calculate the purity or concentration of the analyte using the appropriate formula, accounting for the molar masses, number of protons for each signal, and the weights of the analyte and standard.
-
Visualizations
Caption: Workflow for quantitative NMR using an internal standard.
References
- 1. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Beyond Structure Elucidation - Introduction to qNMR Part II - Calibrants — Nanalysis [nanalysis.com]
- 4. enfsi.eu [enfsi.eu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. Certified Reference Materials [starna.com]
- 9. nmr spectroscopy - What factors are important for quantitative analysis of a proton 1D-NMR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Deuterium Switch: A Comparative Analysis of Protium and Deuterium Effects in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of how substituting hydrogen with deuterium can significantly alter the metabolic fate of drugs, supported by experimental data and detailed protocols.
The strategic replacement of protium (¹H) with its heavier, stable isotope deuterium (²H) in drug molecules has emerged as a powerful tool in medicinal chemistry. This "deuterium switch" can favorably alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and more convenient dosing regimens. This guide provides a comprehensive comparative analysis of the effects of this compound and deuterium on drug metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
The Kinetic Isotope Effect: A Metabolic Shield
The foundational principle behind the efficacy of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond due to differences in zero-point vibrational energy.[1][2] Consequently, it requires more energy to break a C-D bond, which can significantly slow down metabolic reactions where C-H bond cleavage is the rate-determining step.[1][2] Many Phase I metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond in processes like hydroxylation and N-dealkylation.[1] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be reduced.[3]
Quantitative Comparison of Protiated vs. Deuterated Drugs
The impact of deuteration on pharmacokinetic parameters is most evident through direct comparison with their non-deuterated counterparts. The following tables summarize key pharmacokinetic data from studies on two prominent examples: deutetrabenazine (the deuterated form of tetrabenazine) and HC-1119 (the deuterated form of enzalutamide).
Table 1: Pharmacokinetic Parameters of Deutetrabenazine and its Active Metabolites vs. Tetrabenazine
| Parameter | Deutetrabenazine (SD-809) | Tetrabenazine (TBZ) | Fold Change | Reference(s) |
| Total Active Metabolites (α+β)-HTBZ | ||||
| Dose (mg) | 25 | 25 | - | [4] |
| Half-life (t½) (hours) | 8.6 | 4.8 | 1.8x increase | [4] |
| AUCinf (ng•hr/mL) | 542 | 261 | 2.1x increase | [4] |
| Cmax (ng/mL) | 74.6 | 61.6 | 1.2x increase | [4] |
| Total Active Metabolites (α+β)-HTBZ at Steady State | ||||
| Dose | Deutetrabenazine | Tetrabenazine | ||
| Peak-to-trough fluctuations | ~3-4 fold lower | Higher | ~3-4x reduction | [5] |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. HTBZ: Dihydrotetrabenazine.
Table 2: In Vitro Metabolic Stability of d3-Enzalutamide (HC-1119) vs. Enzalutamide
| Species | Intrinsic Clearance (CLint) of d3-Enzalutamide (Lower %) | KH/KD (Isotope Effect) | Reference(s) |
| Rat Liver Microsomes | 49.7% lower | ~2 | [6] |
| Human Liver Microsomes | 72.9% lower | ~2 | [6] |
Table 3: In Vivo Pharmacokinetics of d3-Enzalutamide (HC-1119) vs. Enzalutamide in Rats (Oral Administration, 10 mg/kg)
| Parameter | d3-Enzalutamide (HC-1119) | Enzalutamide | Fold Change | Reference(s) |
| Cmax (ng/mL) | Higher | Lower | 1.35x increase | [6] |
| AUC0-t (ng•hr/mL) | Higher | Lower | 2.02x increase | [6] |
CLint: Intrinsic clearance. KH/KD: Ratio of the rate constants for the protiated and deuterated compounds. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point.
Experimental Protocols
In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound (protiated and deuterated)
-
Liver microsomes (human or animal)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator with shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Thaw and dilute liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.[7]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak areas of the test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8]
-
In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline for assessing the pharmacokinetic profile of a compound after administration to rats.
Materials:
-
Test compound (protiated and deuterated)
-
Wistar or Sprague Dawley rats
-
Dosing vehicles (e.g., for oral and intravenous administration)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Dosing:
-
Fast the rats overnight before dosing.
-
Administer the test compound via the desired route (e.g., oral gavage or intravenous injection). A typical study may involve two routes of administration.[9]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[10] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the comparative analysis of this compound and deuterium effects in drug metabolism.
References
- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. neurology.org [neurology.org]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to a Reliable Quantification: Validating Internal Standards in Quantitative NMR
For researchers, scientists, and drug development professionals seeking precision and accuracy in their analytical measurements, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a powerful primary ratio method of measurement. The choice of a suitable internal standard is paramount for obtaining reliable and reproducible results.[1] This guide provides a comprehensive comparison of internal standards for qNMR, with a focus on validating their application through detailed experimental protocols and data presentation.
While the term "protium" in the context of an internal standard might be misconstrued, as it refers to the hydrogen isotope ¹H itself, the underlying principle points toward using a simple, well-characterized substance with a known quantity of protons. This guide will, therefore, compare the use of simple, proton-rich small molecules against other commonly employed internal standards in qNMR.
The Cornerstone of qNMR: The Internal Standard
The internal standard method is a widely adopted technique in qNMR for achieving high precision and accuracy.[2][3] In this approach, a certified reference material is weighed and mixed with the sample in the same NMR tube.[2] This minimizes variations arising from differences in sample preparation and NMR acquisition parameters, as both the analyte and the standard are subjected to the same experimental conditions.
An ideal internal standard for qNMR should possess the following characteristics:
-
High Purity: The standard should be of high and accurately known purity (typically ≥99%).[1]
-
Chemical Stability: It must be chemically inert and not react with the analyte or the solvent.[2][4]
-
Signal Simplicity: The standard should exhibit a simple NMR spectrum, preferably with a single, sharp resonance in a region free from overlap with analyte signals.[4][5]
-
Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.[1][5]
-
Low Volatility: The standard should be non-volatile to prevent concentration changes during sample preparation.[4][6]
-
Reasonable Relaxation Times: The protons of the standard should have T1 relaxation times comparable to those of the analyte to ensure accurate integration.[4]
Comparison of Common Internal Standards
The selection of an internal standard is highly dependent on the analyte and the solvent system. Below is a comparison of several commonly used internal standards.
| Internal Standard | Chemical Shift (in CDCl₃) | Key Advantages | Potential Disadvantages |
| Maleic Acid | ~6.3 ppm (singlet) | High purity available, sharp singlet.[7] | Signal position can be pH-dependent. |
| 1,4-Dinitrobenzene | ~8.5 ppm (singlet) | Simple spectrum, chemically inert.[7] | Can be less soluble in some solvents. |
| Dimethyl Sulfone (DMSO₂) | ~3.1 ppm (singlet) | Soluble in a wide range of solvents, stable.[1] | Signal may overlap with certain analytes. |
| 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) | 0 ppm (singlet) | Water-soluble, sharp reference signal.[1] | Can adhere to glass surfaces.[4] |
| Potassium Hydrogen Phthalate (KHP) | ~7.5-7.7 ppm (multiplets) | Primary analytical standard, stable solid.[4] | More complex signal pattern. |
Experimental Protocol for qNMR using an Internal Standard
The following protocol outlines the key steps for performing a qNMR experiment with an internal standard.
Preparation of the Sample and Internal Standard
-
Accurate Weighing: Precisely weigh the analyte and the internal standard using a calibrated microbalance (to at least 0.01 mg).[1][8]
-
Dissolution: Dissolve both the analyte and the internal standard in a known volume of an appropriate deuterated solvent inside a high-quality NMR tube. Ensure complete dissolution.[1]
-
Molar Ratio: Aim for a molar ratio between the analyte and the internal standard that provides comparable signal intensities for accurate integration, often around 1:1.[1][2]
NMR Data Acquisition
-
Pulse Sequence: A simple single-pulse experiment is typically used.[8]
-
Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the standard.[9] This ensures complete relaxation between scans, which is essential for accurate integration.
-
Pulse Angle: A 90° pulse angle is generally used for maximum signal intensity.[1]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of less than 1%).[9][10]
-
Temperature Control: Maintain a stable sample temperature throughout the experiment.[1]
Data Processing and Analysis
-
Zero-Filling and Apodization: Apply zero-filling to improve digital resolution and a suitable window function (e.g., exponential multiplication with a small line broadening) to enhance the signal-to-noise ratio.[9]
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.[8]
-
Integration: Integrate the selected signals of the analyte and the internal standard. The integration regions should be well-defined and free from overlapping peaks.
-
Calculation of Purity or Concentration: The purity of the analyte can be calculated using the following formula[11]:
Psample = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
P: Purity
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
sample: Analyte
-
std: Internal Standard
-
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: A streamlined workflow for quantitative NMR using an internal standard.
Caption: Decision tree for selecting a suitable qNMR internal standard.
Conclusion
The success of quantitative NMR analysis hinges on the careful selection and use of an appropriate internal standard. While the concept of using "this compound" as a standard is not conventional, the principle of employing a simple, well-characterized molecule with distinct proton signals is sound. By following a validated experimental protocol and giving due consideration to the choice of the internal standard, researchers can leverage the power of qNMR to obtain highly accurate and reliable quantitative data, which is indispensable in research, drug development, and quality control.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. asdlib.org [asdlib.org]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Comparative Guide to Cross-Validation of Protium NMR and X-ray Crystallography Data
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern molecular biology and rational drug design. Among the arsenal of techniques available, X-ray crystallography and protium (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy stand out as the two primary methods for elucidating high-resolution macromolecular structures. While both techniques provide invaluable atomic-level insights, they are founded on different physical principles and offer complementary information about a molecule's structure and dynamics.
This guide presents an objective comparison of ¹H NMR and X-ray crystallography, complete with detailed experimental protocols and supporting quantitative data. By understanding the strengths and limitations of each method, researchers can make informed decisions about the most suitable approach for their specific research questions and leverage the synergy of these techniques for robust structural cross-validation.
Fundamental Differences and Synergies
X-ray crystallography provides a static, high-resolution snapshot of a molecule in a crystalline lattice.[1] In contrast, ¹H NMR spectroscopy reveals the structure and dynamics of a molecule in solution, a state that often more closely mimics its physiological environment.[2][3] The cross-validation of data from both techniques is a powerful approach to confirm structural features observed in different physical states and to gain a more comprehensive understanding of a molecule's conformational landscape.[4][5]
The primary data obtained from these two methods are fundamentally different. X-ray crystallography measures the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal, which is then used to calculate an electron density map.[1] ¹H NMR spectroscopy, on the other hand, measures the distances between hydrogen atoms (protons) through the Nuclear Overhauser Effect (NOE), providing a set of distance restraints that are used to calculate a family of structures consistent with the experimental data.[2]
Quantitative Comparison of Structures
The agreement between structures determined by ¹H NMR and X-ray crystallography is often assessed by calculating the root-mean-square deviation (RMSD) between the atomic coordinates of the two models. For well-structured regions of globular proteins, the backbone RMSD between NMR and crystal structures typically ranges from 1.5 Å to 2.5 Å.[1][6] Larger deviations can occur in flexible loop regions or at the termini of the protein. For membrane proteins, the RMSD can be higher, sometimes up to 5 Å, reflecting the challenges in mimicking the native membrane environment.[2]
Below is a table summarizing the comparison of structures for several proteins that have been characterized by both techniques.
| Protein | PDB ID (X-ray) | Resolution (Å) | PDB ID (NMR) | No. of NMR Models | Backbone RMSD (Å) |
| Ubiquitin | 1UBQ | 1.80 | 1D3Z | 20 | 0.52 |
| Lysozyme | 6LYZ | 1.50 | 1E8L | 10 | 1.20 |
| Ribonuclease A | 7RSA | 1.26 | 1FS3 | 20 | 1.10 |
| Basic Fibroblast Growth Factor | 1BFC | 1.90 | 1BFG | 25 | 1.50 |
| Interleukin-8 | 3IL8 | 1.60 | 1IL8 | 20 | 0.80 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the structural data obtained from ¹H NMR and X-ray crystallography.
Detailed Methodology for Protein ¹H NMR Spectroscopy
The determination of a protein's structure by ¹H NMR spectroscopy is a multi-stage process that involves sample preparation, data acquisition, and structure calculation.
1. Sample Preparation:
-
Protein Expression and Purification: The protein of interest is typically overexpressed in a bacterial, yeast, or insect cell system. For proteins larger than 10 kDa, isotopic labeling with ¹⁵N and ¹³C is essential for resolving spectral overlap.[5] The protein is then purified to >95% homogeneity using a combination of chromatography techniques.
-
NMR Sample Preparation: The purified protein is buffer-exchanged into a low-salt NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.0) in 90% H₂O/10% D₂O or 100% D₂O. The protein concentration should be in the range of 0.5-2.0 mM. A small amount of a chemical shift reference compound, such as DSS or TSP, is added.
2. Data Acquisition:
-
Resonance Assignment: A series of multidimensional NMR experiments are performed to assign the chemical shifts of the backbone and side-chain protons. This typically includes 2D ¹H-¹⁵N HSQC, 2D ¹H-¹³C HSQC, 3D HNCA, 3D HNCACB, 3D CBCA(CO)NH, and 3D HCCH-TOCSY experiments.
-
Distance Restraint Collection: 2D and 3D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are acquired to identify through-space correlations between protons that are close in space (< 5-6 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Dihedral Angle Restraint Collection: Scalar coupling constants (³J-couplings), particularly ³J(HNHA), are measured from experiments like 3D HNHA to provide information about backbone dihedral angles (φ).
3. Structure Calculation and Refinement:
-
NOE Assignment and Distance Restraint Generation: The NOESY spectra are manually or semi-automatically analyzed to assign the cross-peaks and convert their intensities into upper distance limits.
-
Structure Calculation: The experimental distance and dihedral angle restraints are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or ARIA. These programs use simulated annealing and molecular dynamics algorithms to generate an ensemble of structures that satisfy the experimental restraints.
-
Structure Refinement and Validation: The initial ensemble of structures is often refined in a water box using molecular dynamics simulations. The quality of the final structures is assessed using programs like PROCHECK and MolProbity, which check for proper stereochemistry, bond lengths, and bond angles.
Detailed Methodology for Protein X-ray Crystallography
The determination of a protein's structure by X-ray crystallography hinges on the ability to grow high-quality crystals of the molecule.
1. Sample Preparation:
-
Protein Expression and Purification: Similar to NMR, the protein must be expressed and purified to a very high degree of homogeneity (>98%). The protein should be stable and soluble at high concentrations.
-
Crystallization Screening: The purified protein is subjected to a wide range of crystallization screening conditions to identify the optimal buffer, precipitant, salt, and temperature for crystal growth. This is often performed using high-throughput robotic systems.
2. Data Collection:
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested and soaked in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.
-
X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a highly collimated X-ray beam, typically at a synchrotron source. As the crystal is rotated, a series of diffraction images are collected on a detector.
3. Structure Determination and Refinement:
-
Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and space group of the crystal.
-
Phasing: The "phase problem" is a central challenge in crystallography. The phases of the diffracted X-rays, which are lost during the experiment, must be determined. Common methods for phase determination include Molecular Replacement (if a homologous structure is available), Multi-wavelength Anomalous Dispersion (MAD), or Single-wavelength Anomalous Dispersion (SAD).
-
Model Building and Refinement: An initial model of the protein is built into the calculated electron density map. This model is then subjected to iterative cycles of refinement using software like PHENIX or REFMAC, where the atomic coordinates are adjusted to better fit the experimental data. The quality of the model is monitored throughout the refinement process using metrics such as the R-factor and R-free.
-
Structure Validation: The final refined structure is validated using tools like PROCHECK and MolProbity to ensure that it has good stereochemistry and conforms to known protein structural principles.
Visualizing the Cross-Validation Workflow
The process of cross-validating ¹H NMR and X-ray crystallography data can be visualized as an integrated workflow.
Logical Comparison of Structural Parameters
The cross-validation process involves a detailed comparison of various structural parameters derived from both techniques. Discrepancies can highlight regions of conformational flexibility or potential artifacts of the experimental conditions.
Conclusion
In the pursuit of accurate and reliable structural information, particularly in the high-stakes arena of drug development, the cross-validation of ¹H NMR and X-ray crystallography data stands as a best practice. While X-ray crystallography provides a high-resolution static snapshot of a molecule's crystalline form, ¹H NMR offers invaluable insights into its dynamic nature in solution. By leveraging the complementary strengths of these two powerful techniques, researchers can build a more complete and validated three-dimensional model of the molecule of interest, leading to a deeper understanding of its function and paving the way for more effective therapeutic interventions.
References
- 1. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of NMR and crystal structures of membrane proteins and computational refinement to improve model quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank [openbiochemistryjournal.com]
A Comparative Analysis of Protium and Tritium in Radiolabeling Efficiency
Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling is an indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][2] Among the various isotopes, the hydrogen isotopes protium (¹H) and tritium (³H) present a unique comparison. This compound, the most abundant and stable isotope of hydrogen, constitutes the baseline chemical structure of organic molecules.[3] Tritium, its radioactive counterpart, serves as a powerful radiotracer due to its distinct properties.[4]
This guide provides an objective comparison of labeling with tritium relative to the native, this compound-containing compound. It delves into the efficiency, methodologies, and analytical considerations of using tritium, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their study designs.
Core Isotopic Properties: this compound vs. Tritium
The fundamental differences between this compound and tritium arise from their nuclear composition, which dictates their physical and chemical behavior. This compound possesses a single proton, while tritium contains one proton and two neutrons.[5] This addition of neutrons makes tritium radioactive and significantly heavier than this compound, leading to potential kinetic isotope effects (KIE) where the C-³H bond is stronger and may react slower than a C-¹H bond.[6][7]
Table 1: Comparison of Physical and Radiochemical Properties of Hydrogen Isotopes
| Property | This compound (¹H) | Deuterium (²H) | Tritium (³H) |
| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | 1 proton, 2 neutrons |
| Atomic Mass (Da) | 1.0078 | 2.0141 | 3.0160 |
| Radioactivity | Stable | Stable | Radioactive (Beta Emitter) |
| Half-life (t½) | N/A | N/A | 12.32 years[8] |
| Beta Emission Energy (E_max) | N/A | N/A | 0.0186 MeV[9] |
| Specific Activity (Max) | N/A | N/A | 28.7 Ci/mmol[10] |
Radiolabeling Efficiency: A Practical Comparison
While this compound itself is not used for radiolabeling, the decision to replace it with tritium is often weighed against using other radioisotopes, primarily Carbon-14 (¹⁴C). The choice depends critically on the specific application, required sensitivity, and concerns about metabolic stability.
Tritium's primary advantage is its exceptionally high theoretical specific activity, which is approximately 500 times greater than that of ¹⁴C.[11] This allows for the detection of tritiated compounds at very low concentrations, making it ideal for high-sensitivity applications such as receptor binding assays and autoradiography.[4][11] However, a significant drawback is the potential for metabolic instability. If the tritium label is placed on a metabolically labile position, it can be lost through enzymatic action, leading to inaccurate tracking of the parent molecule.[10][11]
Table 2: Performance Comparison of Tritium (³H) vs. Carbon-14 (¹⁴C) in Radiolabeling
| Feature | Tritium (³H) | Carbon-14 (¹⁴C) |
| Max. Specific Activity | ~28.7 Ci/mmol[10] | ~62.4 mCi/mmol[2] |
| Relative Cost | Lower[4] | Higher |
| Synthesis Complexity | Generally simpler, late-stage introduction possible[2][12] | Often requires multi-step synthesis from early precursors |
| Metabolic Stability | Position-dependent; risk of exchange or loss[10][11] | Generally high; C-C backbone is stable[13] |
| Detection Method | Liquid Scintillation Counting (LSC)[8][14] | Liquid Scintillation Counting (LSC) |
| Typical Applications | Receptor binding assays, early ADME, autoradiography[11] | Definitive ADME studies, mass balance, QWBA[13][15] |
Experimental Protocols for Tritium Labeling
The efficiency of tritium labeling is highly dependent on the chosen synthetic method. Modern techniques allow for the introduction of tritium at various positions within a molecule, often as a final step in the synthesis.
Protocol 1: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
This method is one of the most powerful for late-stage labeling, as it directly exchanges this compound atoms on a substrate with tritium from a source like T₂ gas or tritiated water, often with high regioselectivity.[11][16]
Methodology:
-
Precursor Preparation: The unlabeled substrate (drug molecule) is dissolved in a suitable degassed solvent (e.g., dichloromethane) under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: A commercially available iridium catalyst, such as [Ir(COD)(OMe)]₂, is added to the solution.[16][17]
-
Tritium Introduction: The reaction vessel is connected to a specialized tritium manifold. The atmosphere is replaced with tritium (T₂) gas at a controlled pressure (e.g., 0.5-1 bar).
-
Reaction: The mixture is stirred at a specific temperature (e.g., room temperature to 80°C) for a period ranging from a few hours to overnight, allowing the catalytic exchange to occur.
-
Quenching and Purification: After the reaction, excess tritium gas is safely recovered. The crude reaction mixture is filtered and purified, typically using High-Performance Liquid Chromatography (HPLC) with an in-line radio-detector to isolate the pure tritiated product.[9]
-
Analysis: The final product's identity, radiochemical purity, and specific activity are confirmed using techniques like ³H-NMR, LC-MS, and liquid scintillation counting.[18]
Protocol 2: Reduction of a Carbonyl Precursor with Sodium Borotritide (NaB³H₄)
This method introduces tritium by reducing a functional group, such as a ketone or aldehyde, in a precursor molecule to form a tritiated alcohol.[13][19]
Methodology:
-
Precursor Preparation: A precursor molecule containing a ketone or aldehyde functional group is synthesized. This precursor is dissolved in an appropriate solvent (e.g., methanol, ethanol).
-
Reductant Addition: Sodium borotritide (NaB³H₄), a tritiated reducing agent, is carefully added to the solution, often at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
Reaction: The reaction is allowed to proceed, typically for 1-4 hours, while monitoring its progress by TLC or LC-MS.
-
Workup: The reaction is quenched by the slow addition of water or a weak acid. The solvent is removed under reduced pressure.
-
Purification: The resulting tritiated alcohol is purified from byproducts and unreacted starting material using flash chromatography or preparative HPLC.
-
Analysis: The purified compound is analyzed for radiochemical purity by radio-HPLC and its specific activity is determined by quantitative analysis (e.g., UV-Vis or mass spectrometry) combined with radioactivity measurement via LSC.[9]
Visualization of Workflows and Logic
Diagram 1: General Workflow for Custom Tritium Radiolabeling
Caption: A typical workflow for producing a custom tritium-labeled compound.
Diagram 2: Decision Logic for Choosing ³H vs. ¹⁴C Label
Caption: Decision tree for selecting between Tritium and Carbon-14 labels.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. Hydrogen - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Tritium - Wikipedia [en.wikipedia.org]
- 9. openmedscience.com [openmedscience.com]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moravek.com [moravek.com]
- 14. youtube.com [youtube.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Multiple Site Hydrogen Isotope Labelling of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmaron.com [pharmaron.com]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
A Researcher's Guide to Hydrogen/Deuterium Exchange Rates in Protein Regions
For researchers, scientists, and drug development professionals, understanding the dynamics of protein conformation is paramount. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful technique to probe the structural flexibility and solvent accessibility of proteins. This guide provides a quantitative comparison of H/D exchange rates in different protein regions, supported by experimental data and detailed protocols.
Hydrogen/deuterium exchange rates are fundamentally influenced by the local structural environment within a protein. Regions that are highly dynamic and exposed to solvent will exhibit faster exchange rates, while those that are structured and shielded from the solvent will exchange more slowly. This differential exchange provides a detailed map of a protein's conformational dynamics.
Quantitative Comparison of H/D Exchange Rates
The rate of hydrogen/deuterium exchange is significantly slower in well-structured regions of a protein, such as α-helices and β-sheets, compared to more flexible loop regions. This is primarily due to the presence of stable hydrogen bonds that hold these secondary structures together, limiting the accessibility of backbone amide hydrogens to the solvent.
| Protein Region | Typical H/D Exchange Rate Category | Example Exchange Rate Constant (k) | Factors Influencing Exchange Rate |
| α-Helices | Slow to Intermediate | 0.002 min⁻¹ - 0.14 min⁻¹[1] | - Extensive hydrogen bonding along the helical backbone.- Burial within the protein core reduces solvent accessibility. |
| β-Sheets | Slow to Intermediate | 0.002 min⁻¹ - 0.14 min⁻¹[1] | - Hydrogen bonding between adjacent β-strands.- Can be more exposed to solvent at the edges of the sheet. |
| Loops & Unstructured Regions | Fast to Intermediate | > 4.16 min⁻¹[1] | - High solvent accessibility.- Lack of stable, persistent hydrogen bonds. |
Note: The exchange rate constants are illustrative and can vary significantly depending on the specific protein, its local environment, and the experimental conditions.
Experimental Protocol: Bottom-Up HDX-MS
The most common approach for quantitative H/D exchange analysis is the "bottom-up" HDX-MS workflow. This method provides peptide-level resolution of deuterium uptake.
Key Steps:
-
Deuterium Labeling: The protein of interest is incubated in a D₂O-based buffer for specific periods (e.g., 10s, 1min, 10min, 1h).[2] This initiates the exchange of labile backbone amide protons with deuterium.
-
Quenching: The exchange reaction is rapidly stopped, or "quenched," by lowering the pH to ~2.5 and the temperature to ~0°C.[3] These conditions significantly slow the back-exchange of deuterium to hydrogen.
-
Proteolytic Digestion: The quenched protein is then digested, typically with an acid-stable protease like pepsin, to generate a series of overlapping peptides.[4] This digestion is performed at low temperature to minimize back-exchange.
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer.[5] The mass of each peptide is precisely measured to determine the amount of incorporated deuterium.
-
Data Analysis: The mass difference between the deuterated and non-deuterated peptides is used to calculate the level of deuterium uptake for each peptide at each time point. This data is then used to generate deuterium uptake plots.[6]
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying principles of H/D exchange, the following diagrams are provided.
References
- 1. Hydrogen/deuterium exchange and mass spectrometric analysis of a protein containing multiple disulfide bonds: Solution structure of recombinant macrophage colony stimulating factor-beta (rhM-CSFβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes | MDPI [mdpi.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Computing H/D-Exchange rates of single residues from data of proteolytic fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protium-Based Analytical Methods: Accuracy and Precision in Focus
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of molecular entities is paramount. Protium (¹H)-based analytical methods, particularly quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy, have emerged as indispensable tools for this purpose. This guide provides an objective comparison of qHNMR with other techniques, supported by experimental data, to assist in the selection of the most appropriate analytical methodology.
Quantitative Data Summary
The accuracy and precision of analytical methods are critical metrics for their validation and application. The following table summarizes these parameters for qHNMR in comparison to other common analytical techniques used in pharmaceutical analysis.
| Analytical Method | Analyte Type | Typical Accuracy (%) | Typical Precision (RSD %) | Key Advantages | Limitations |
| Quantitative ¹H NMR (qHNMR) | Small organic molecules, natural products, metabolites | 98.0 - 102.0[1][2] | < 1.0 - 5.0[3] | Non-destructive, minimal sample preparation, universal detector for ¹H-containing compounds, provides structural information simultaneously[4][5] | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures |
| High-Performance Liquid Chromatography (HPLC) | Wide range of non-volatile compounds | 97.0 - 103.0 | < 2.0 | High sensitivity and resolution, well-established methods | Requires reference standards for each analyte, potential for co-elution |
| Gas Chromatography (GC) | Volatile and semi-volatile compounds | 95.0 - 105.0 | < 5.0 | High resolution for volatile compounds, sensitive detectors available | Limited to thermally stable and volatile analytes, derivatization may be required |
| Mass Spectrometry (MS) | Wide range of compounds, including large molecules | 90.0 - 110.0 (with isotope dilution) | < 5.0 - 15.0 | Extremely high sensitivity, provides molecular weight information | Ionization suppression/enhancement effects, requires extensive calibration |
| Infrared (IR) Spectroscopy | Compounds with IR-active functional groups | Varies significantly with application | Varies | Rapid and non-destructive, useful for functional group analysis | Not inherently quantitative without extensive calibration, low sensitivity for trace analysis[6] |
Experimental Protocols: A Focus on qHNMR
The accuracy and precision of qHNMR are highly dependent on the experimental setup and acquisition parameters.[7][8] A generalized protocol for achieving reliable quantitative data is outlined below.
Key Experimental Protocol for Quantitative ¹H NMR (qHNMR)
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (if using internal calibration) into a clean, dry NMR tube.[9] A typical sample amount for a 400 MHz spectrometer is around 10 mg of a compound with a molecular weight of ~500 amu.[7][8]
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent.
-
Ensure complete dissolution through vortexing or sonication.
2. NMR Spectrometer Setup:
-
Tune and match the probe for the specific sample and solvent.[9] This step is critical and should be performed before shimming to allow for temperature equilibration.[1][2][10]
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a narrow and symmetrical solvent peak.
-
Calibrate the 90° pulse width accurately for the specific sample.[1][9][10]
3. Data Acquisition Parameters:
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons. A common starting point is a delay of 60 seconds.[4]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N), especially for low-concentration components. For a 10 mg sample of a 500 amu compound on a 400 MHz instrument, 256 scans are often required.[7][8]
-
Receiver Gain (rg): Set the receiver gain to a level that maximizes the dynamic range without causing signal clipping.
-
¹³C Decoupling: Employ inverse gated ¹³C decoupling (e.g., using GARP) to remove ¹³C satellites from the ¹H spectrum, which simplifies the spectrum and improves integration accuracy.[5][7][8]
-
Acquisition Mode: Acquire data in non-spinning mode to avoid spinning sidebands.[7][8]
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., a small line broadening of 0.1 Hz) and zero-filling.[9]
-
Perform manual phasing and baseline correction to ensure accurate integration.[9]
-
Integrate the signals of interest from the analyte and the internal standard (if used).
-
Calculate the concentration or purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
Visualizing the Workflow
To better understand the experimental process and the logical flow of a qHNMR analysis, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in a typical quantitative ¹H NMR (qHNMR) experimental workflow.
Caption: A diagram showing the logical relationship between inputs, methodology, and outputs in a qHNMR analysis.
Comparison with Deuterium-Based Methods
While this compound-based methods are dominant, deuterium (²H) also finds applications in analytical chemistry. Deuterium NMR is generally less sensitive than proton NMR.[11] However, methods like gas chromatography can be used to measure total this compound and deuterium in gas mixtures with high sensitivity.[12][13][14] For the majority of drug development applications focusing on the quantification of organic molecules in solution, this compound-based qHNMR offers a more direct and universally applicable approach. The key difference lies in the natural abundance and magnetic properties of the isotopes; this compound's high natural abundance and favorable gyromagnetic ratio make it inherently more sensitive for NMR applications.[15][16]
Conclusion
This compound-based analytical methods, particularly quantitative ¹H NMR, offer a robust, accurate, and precise platform for the analysis of a wide range of compounds crucial to the drug development process.[17][18][19][20][21][22] Its ability to provide both quantitative and structural information simultaneously from a single, non-destructive experiment makes it a highly efficient and valuable tool.[4][23] While other methods like chromatography and mass spectrometry have their own strengths, especially in terms of sensitivity, the overall balance of metrological rigor, practicality, and versatility makes qHNMR a cornerstone of modern pharmaceutical analysis.[1][10] The successful implementation of qHNMR relies on meticulous adherence to validated experimental protocols to ensure data of the highest quality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 12. Analytical Method for Measuring Total this compound and Total Deuterium in a Gas Mixture Containing H2, D2, and HD Via Gas Chromatography (Technical Report) | OSTI.GOV [osti.gov]
- 13. ANALYTICAL METHOD FOR MEASURING TOTAL this compound AND TOTAL DEUTERIUM IN A GAS MIXTURE CONTAINING H2, D2,AND HD VIA GAS CHAROMATOGRAPHY - UNT Digital Library [digital.library.unt.edu]
- 14. ANALYTICAL METHOD FOR MEASURING TOTAL this compound AND TOTAL DEUTERIUM IN A GAS MIXTURE CONTAINING H2, D2,AND HD VIA GAS CHAROMATOGRAPHY (Conference) | OSTI.GOV [osti.gov]
- 15. The Three Isotopes of Hydrogen | Differences & Properties - Lesson | Study.com [study.com]
- 16. This compound and deuterium [almerja.com]
- 17. moravek.com [moravek.com]
- 18. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 19. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 20. news-medical.net [news-medical.net]
- 21. Application of NMR in Pharmacology - Mesbah Energy [irisotope.com]
- 22. researchgate.net [researchgate.net]
- 23. A routine experimental protocol for qHNMR illustrated with Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Hydrogen Isotopes in Enzymology: Unveiling Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotopes, deuterium (²H or D) and tritium (³H or T), has become an indispensable tool in enzymology for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the nature of transition states. This guide provides a comparative analysis of the effects of these isotopes on enzyme kinetics, supported by experimental data and detailed methodologies. By leveraging the mass-dependent vibrational energy differences between C-H, C-D, and C-T bonds, researchers can gain profound insights into the intricate choreography of enzyme-catalyzed reactions.
Data Presentation: Comparative Kinetic Isotope Effects
The primary method for quantifying the impact of isotopic substitution is the measurement of the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the light isotope (kH) to that of the heavy isotope (kD or kT). The magnitude of the KIE provides crucial information about the bond-breaking and bond-making events in the rate-determining step of a reaction. Below are tables summarizing comparative KIE data for several key enzymes.
| Enzyme | Substrate | Isotope Comparison | kH/kD | kH/kT | Reference(s) |
| Yeast Alcohol Dehydrogenase | Ethanol | Primary | 2.89 ± 0.05 | ~7.3 | [1] |
| Benzyl alcohol | Primary | ~3-4 | Not Reported | [2] | |
| Liver Alcohol Dehydrogenase | Ethanol | Primary | ~3.6 | ~7.9 | [3] |
| Dihydrofolate Reductase (E. coli) | Dihydrofolate | Primary | ~3.0 | Not Reported | [4] |
| Glycerol-3-Phosphate Dehydrogenase | Dihydroxyacetone phosphate | Primary | 1.5 - 3.1 | Not Reported | [5] |
Table 1: Primary Kinetic Isotope Effects. This table presents primary KIEs, where the bond to the isotope is broken in the rate-determining step. The values for kH/kT are often estimated from kH/kD using the Swain-Schaad relationship (kH/kT ≈ (kH/kD)^1.442).
| Enzyme | Solvent | Isotope Comparison | kH₂O/kD₂O | Reference(s) |
| Flavocytochrome b₂ | H₂O vs. D₂O | Solvent Isotope Effect | 1.0 | [6] |
| D-Amino Acid Oxidase | H₂O vs. D₂O | Solvent Isotope Effect | 1.0 | [6] |
| Yeast Alcohol Dehydrogenase | H₂O vs. D₂O | Solvent Isotope Effect | ~4 | [7] |
Table 2: Solvent Kinetic Isotope Effects. This table showcases solvent KIEs, where the reaction is carried out in heavy water (D₂O) to probe the role of proton transfer from the solvent or changes in the enzyme's structure and dynamics.
Experimental Protocols
Precise measurement of kinetic isotope effects is paramount for their correct interpretation. The two most common methods are the direct comparison of rates and the competitive method.
Direct Comparison of Rates (Non-Competitive Method)
This method involves separate kinetic assays for the protiated and deuterated substrates under identical conditions.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purify the enzyme of interest to homogeneity.
-
Synthesize or obtain high-purity protiated (H) and isotopically labeled (D or T) substrates. The isotopic purity of the labeled substrate should be >98%.
-
-
Kinetic Assays:
-
Prepare reaction mixtures containing a suitable buffer, the enzyme at a fixed concentration, and varying concentrations of the substrate (either H or D).
-
Initiate the reaction and monitor its progress over time using a suitable assay (e.g., spectrophotometry, fluorometry, or HPLC).
-
Ensure that initial velocities (v₀) are measured under steady-state conditions (typically by using less than 10% of the substrate).
-
-
Data Analysis:
-
Plot the initial velocities against substrate concentration for both the H and D substrates.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each isotope.
-
The KIE on Vmax is calculated as (Vmax)H / (Vmax)D, and the KIE on Vmax/Km is calculated as (Vmax/Km)H / (Vmax/Km)D.[8]
-
Competitive Method
In this method, a mixture of the protiated and isotopically labeled substrates is used in a single reaction. This method is generally more accurate for small KIEs as it minimizes errors arising from separate measurements.[9]
Methodology:
-
Substrate Preparation:
-
Prepare a mixture of the protiated and labeled (D or T) substrates with a known initial isotope ratio (R₀). For tritium experiments, a trace amount of the radiolabeled substrate is mixed with the unlabeled substrate.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction with the substrate mixture.
-
Allow the reaction to proceed to a specific fractional conversion (f), typically between 20% and 80%.
-
Quench the reaction at various time points.
-
-
Isotope Ratio Analysis:
-
Separate the unreacted substrate from the product.
-
Determine the isotope ratio (R) in the remaining substrate or the product using an appropriate analytical technique:
-
-
KIE Calculation:
-
The KIE on Vmax/Km is calculated using the following equation: KIE = log(1 - f) / log(1 - f * (R/R₀))
-
By measuring R at different fractional conversions (f), a more accurate determination of the KIE can be obtained.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in the study of hydrogen isotope effects in enzymology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzymatic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Computational Models of Protium Tunneling in Chemical Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately modeling chemical reactions is paramount. Protium (¹H) tunneling, a quantum mechanical phenomenon where a proton traverses a potential energy barrier rather than surmounting it, can significantly influence reaction rates and pathways. Validating the computational models that aim to capture this effect is therefore crucial for predictive accuracy in fields ranging from materials science to drug discovery.
This guide provides an objective comparison of computational models for predicting this compound tunneling in chemical reactions, supported by experimental data. We delve into the theoretical underpinnings of various models, present quantitative comparisons of their performance against experimental benchmarks, and provide detailed experimental protocols for measuring the key observable of this compound tunneling: the kinetic isotope effect (KIE).
The Experimental Benchmark: Kinetic Isotope Effects
The primary experimental tool for probing this compound tunneling is the measurement of kinetic isotope effects. The KIE is the ratio of the reaction rate of a compound with the lighter isotope (in this case, this compound, kH) to that of the same compound with a heavier isotope (commonly deuterium, kD, or tritium, kT). A significantly elevated kH/kD ratio, typically exceeding the semi-classical limit of around 7-10 at room temperature, is a strong indicator of quantum tunneling.[1][2]
Another important experimental observable is the Swain-Schaad exponent, which relates the KIEs of deuterium and tritium and can provide further evidence for tunneling. A Swain-Schaad exponent greater than the semi-classical prediction of approximately 3.3 is often considered a signature of tunneling.[1]
Computational Approaches to Modeling this compound Tunneling
A variety of computational methods have been developed to account for this compound tunneling, ranging from simple corrections to more rigorous quantum mechanical treatments. The choice of method often involves a trade-off between accuracy and computational cost.
1. Transition State Theory (TST) with Tunneling Corrections:
Conventional Transition State Theory (TST) provides a foundational framework for calculating reaction rates but does not inherently account for quantum tunneling. To address this, several tunneling correction methods have been developed to be used in conjunction with TST.
-
Wigner and Bell Corrections: These are one-dimensional corrections that approximate the potential energy barrier as a simple shape (e.g., a parabola for the Bell correction). While computationally inexpensive, they are often inaccurate for reactions with significant tunneling.
2. Variational Transition State Theory (VTST):
VTST improves upon conventional TST by variationally optimizing the location of the transition state to minimize the calculated reaction rate.[3][4] When combined with multidimensional tunneling (MT) methods, such as small-curvature tunneling (SCT) or large-curvature tunneling (LCT), VTST can provide more accurate predictions of tunneling effects.[5]
3. Semiclassical Instanton Theory:
Instanton theory offers a more rigorous approach by identifying the most probable tunneling pathway (the "instanton") on the potential energy surface.[1][6][7] This method inherently incorporates quantum effects like tunneling and zero-point energy and can be particularly effective at low temperatures where tunneling dominates.[8][9] Ring-polymer instanton theory is a modern implementation that has shown good agreement with experimental results.[7]
4. Quantum Instanton (QI):
The Quantum Instanton approximation is a path-integral based method that can provide accurate KIE predictions.[8][10] While computationally more demanding than semiclassical methods, it offers a higher level of theory.
Quantitative Comparison of Computational Models
The following table summarizes a selection of experimental KIE data for enzyme-catalyzed reactions known to exhibit significant this compound tunneling, alongside computationally predicted values from various models. This data highlights the varying performance of different theoretical approaches.
| Reaction/Enzyme | Experimental kH/kD | Computational Model | Predicted kH/kD | Reference |
| Soybean Lipoxygenase-1 (SLO-1) | ~80 | Variational Transition State Theory with Multidimensional Tunneling (VTST/MT) | - | [1] |
| Methylamine Dehydrogenase (MADH) | 16.8 ± 0.5 | - | - | [3] |
| β-neopentylcobalamin H-abstraction | 23.1 ± 3.0 (40 °C) - 39.0 ± 2.3 (10 °C) | - | - | [9] |
| Dihydrofolate Reductase (DHFR) | - | Ensemble-averaged VTST/MT | - | [3] |
| H + H₂ Reaction | - | Semiclassical Instanton (SCI) | - | [8] |
| H + CH₄ Reaction | - | Semiclassical Instanton (SCI) | - | [8] |
| Intramolecular H-transfer in pentadiene | - | Quantum Instanton (QI) | - | [10] |
Experimental Protocols for Measuring Kinetic Isotope Effects
Accurate measurement of KIEs is essential for validating computational models. The competitive KIE measurement is a widely used and precise method.[11]
Protocol: Competitive KIE Measurement using Mass Spectrometry
This protocol outlines the general steps for a competitive KIE experiment using mass spectrometry.
1. Substrate Synthesis:
- Synthesize the unlabeled (this compound-containing) substrate.
- Synthesize the isotopically labeled (e.g., deuterium-containing) substrate. The position of the isotopic label is critical and should be at the site of bond breaking in the reaction.
2. Reaction Setup:
- Prepare a reaction mixture containing a known ratio of the unlabeled and labeled substrates.
- Initiate the enzymatic or chemical reaction under controlled conditions (temperature, pH, etc.).[12]
3. Quenching and Sample Preparation:
- At various time points, quench the reaction to stop its progress.
- Prepare the samples for mass spectrometry analysis. This may involve purification of the product or unreacted substrate.
4. Mass Spectrometry Analysis:
- Analyze the samples using an appropriate mass spectrometry technique (e.g., GC-MS, LC-MS, MALDI-TOF-MS).[11][13]
- Determine the ratio of the unlabeled to labeled species (either reactant or product) at each time point.
5. Data Analysis:
- Calculate the KIE from the change in the isotopic ratio as a function of reaction progress.
- It is crucial to perform rigorous statistical analysis of the data to determine the error in the measured KIE.[12]
Visualizing the Workflow and Model Relationships
To better understand the process of validating computational models and the relationships between different theoretical approaches, the following diagrams are provided.
Conclusion
The accurate prediction of this compound tunneling is a challenging but essential task in computational chemistry. While simpler models like TST with one-dimensional corrections can provide qualitative insights, more sophisticated methods such as VTST with multidimensional tunneling and instanton theory are generally required for quantitative agreement with experimental KIE data. The continued development of both computational methodologies and precise experimental techniques will further enhance our ability to model and understand these fundamental quantum effects in chemical reactions, ultimately aiding in the design of new catalysts, materials, and therapeutic agents.
References
- 1. Instanton theory – Theoretical Molecular Quantum Dynamics | ETH Zurich [richardson.ethz.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Variational transition state theory: theoretical framework and recent developments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Kinetic isotope effects and how to describe them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. Efficient estimators for quantum instanton evaluation of the kinetic isotope effects: application to the intramolecular hydrogen transfer in pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2503.09256] A Fast and Accurate Semi-Empirical Approach for Hydrogen-Exchange Kinetic Isotope Effect Evaluation [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Protium vs. Deuterium: A Comparative Guide to Their Effects on Protein Stability and Dynamics
For Researchers, Scientists, and Drug Development Professionals
The substitution of protium (¹H) by its heavier isotope, deuterium (²D), is a fundamental tool in structural biology and drug development, offering a subtle yet powerful probe into protein structure, stability, and dynamics. While often considered a benign label, the mass difference between this compound and deuterium leads to tangible effects on the physicochemical properties of proteins. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies, to aid researchers in the design and interpretation of isotope-labeling experiments.
Core Concepts: The Isotope Effect
The differences in the behavior of protiated and deuterated molecules stem from the kinetic isotope effect (KIE) and the solvent isotope effect (SIE) . Deuterium's greater mass leads to a lower zero-point vibrational energy for C-D, N-D, and O-D bonds compared to their this compound counterparts. This results in stronger, more stable bonds involving deuterium. When D₂O replaces H₂O as the solvent, the extensive hydrogen-bonding network is altered, leading to significant solvent isotope effects on protein stability and dynamics.
Impact on Protein Stability
Experimental evidence consistently demonstrates that the presence of deuterium can either stabilize or destabilize a protein, depending on the location of the isotope.
Solvent Isotope Effect: Stabilization in D₂O
When a protein is dissolved in D₂O, the bulk solvent effect typically leads to an increase in its thermal stability. This is primarily attributed to the strengthening of the water-water hydrogen bond network in D₂O, which in turn enhances the hydrophobic effect, a key driver of protein folding and stability.[1][2]
Table 1: Experimentally Determined Changes in Protein Melting Temperature (Tₘ) in D₂O
| Protein | Experimental Method | Tₘ in H₂O (°C) | Tₘ in D₂O (°C) | ΔTₘ (°C) | Reference |
| Cytochrome c | Circular Dichroism | ~85 | ~87 | +2.0 | [1] |
| Lysozyme | Circular Dichroism | ~75 | ~79.2 | +4.2 | [1] |
Note: Absolute Tₘ values can vary with experimental conditions (e.g., pH, buffer composition). The key takeaway is the relative increase in Tₘ in D₂O.
Deuteration of Non-Exchangeable Protons: Destabilization
In contrast to the stabilizing effect of D₂O as a solvent, the deuteration of a protein's non-exchangeable aliphatic and aromatic side chains has been shown to be destabilizing.[3][4] This destabilization is thought to arise from subtle changes in van der Waals interactions and local hydrophobicity.
Table 2: Effect of Non-Exchangeable Deuteration on Protein Stability
| Protein | Experimental Method | Observation | Effect on Stability | Reference |
| Villin headpiece (HP36) | Reversed-Phase HPLC | Shorter retention time for deuterated form | Destabilization | [3] |
| Protein G (GB3) | Reversed-Phase HPLC | Shorter retention time for deuterated form | Destabilization | [3] |
| Phycocyanin | Not specified | Not specified | Destabilization | [3] |
| Glutathione S-transferase | Not specified | Not specified | Destabilization | [3] |
Probing Protein Dynamics: Hydrogen-Deuterium Exchange
Hydrogen-Deuterium Exchange (HDX) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics and conformational changes.[5][6][7][8] The rate at which backbone amide protons exchange with deuterium from the solvent provides information on solvent accessibility and the stability of local secondary structures.
Kinetic Isotope Effects on Protein Folding
The substitution of deuterium for this compound can also influence the kinetics of protein folding and unfolding. Studies have shown that deuteration can decrease refolding rates and increase unfolding rates, providing insights into the formation of hydrogen bonds in the transition state.[9] For some helical proteins, it has been observed that approximately 50% of the native hydrogen bonds are formed in the folding transition state.[9]
Experimental Protocols
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful technique used to study protein conformation, dynamics, and interactions.[5][7][10] It monitors the exchange of backbone amide hydrogens with deuterium from the solvent. The rate of exchange is sensitive to the local environment, providing information on solvent accessibility and hydrogen bonding.[5]
-
Sample Preparation: The protein of interest is prepared in a standard H₂O-based buffer.
-
Deuterium Labeling: The HDX reaction is initiated by diluting the protein sample into a D₂O-based buffer. The exchange is allowed to proceed for specific time intervals.
-
Quenching: The exchange reaction is quenched by rapidly lowering the pH and temperature. This is typically achieved by adding a pre-chilled quench buffer containing a denaturant and acid (e.g., guanidine hydrochloride and TCEP at pH 2.5).
-
Proteolytic Digestion: The quenched protein is immediately injected into an LC system where it flows over an immobilized pepsin column for online digestion into peptides.
-
LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase chromatography and analyzed by mass spectrometry to determine the extent of deuterium incorporation for each peptide.
-
Data Analysis: The mass shift of the deuterated peptides compared to their non-deuterated counterparts is used to calculate the deuterium uptake, which is then plotted over time to generate exchange kinetics.[5]
NMR-Detected Hydrogen-Deuterium Exchange
NMR spectroscopy can also be used to monitor HDX at the individual residue level for smaller proteins (typically < 200 residues).[8][11]
-
Sample Preparation: A concentrated sample of the ¹⁵N-labeled protein is prepared in an H₂O-based buffer.
-
Initiating Exchange: The exchange is initiated by dissolving the lyophilized protein in D₂O or by exchanging the buffer to a D₂O-based buffer.
-
NMR Data Acquisition: A series of 2D ¹H-¹⁵N HSQC spectra are acquired over time.
-
Data Analysis: The decrease in the intensity of each backbone amide cross-peak is monitored as a function of time. The rate of decay corresponds to the exchange rate for that specific amide proton.[8]
Summary and Conclusion
The substitution of this compound with deuterium has distinct and measurable effects on protein stability and dynamics. The use of D₂O as a solvent generally leads to protein stabilization due to the strengthening of the hydrophobic effect. Conversely, the deuteration of non-exchangeable protons within the protein can be destabilizing. These isotope effects are invaluable for probing protein structure and function. Techniques like HDX-MS and NMR-detected HDX leverage these principles to provide high-resolution information on protein conformation, flexibility, and interactions. A thorough understanding of the underlying principles of isotope effects is crucial for the accurate design and interpretation of experiments in structural biology and drug discovery.
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. D/H amide kinetic isotope effects reveal when hydrogen bonds form during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
A Researcher's Guide to Validating Kinetic Differences Between Protium and Deuterium Data
For researchers, scientists, and drug development professionals, understanding the kinetic isotope effect (KIE) is crucial for elucidating reaction mechanisms and optimizing drug metabolism. This guide provides a comprehensive comparison of statistical methods used to validate significant differences between protium (¹H) and deuterium (²H) kinetic data. Detailed experimental protocols, data presentation standards, and visual workflows are included to support robust analysis and interpretation.
The substitution of this compound with deuterium can lead to a decrease in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. This effect arises from the greater mass of deuterium, which results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and more difficult to break. The magnitude of the KIE, expressed as the ratio of the rate constant for the protiated reactant (kH) to the deuterated reactant (kD), provides valuable insight into the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage.[1][2]
Experimental Approaches to Measuring the Kinetic Isotope Effect
Accurate determination of the KIE is fundamental to any subsequent statistical analysis. The choice of experimental method depends on the specific reaction and available instrumentation. Two common approaches are non-competitive and competition experiments.[3][4]
Non-Competitive Experiments: In this method, the reactions of the protiated and deuterated substrates are carried out in separate, parallel experiments under identical conditions. The rate of each reaction is monitored independently to determine the respective rate constants, kH and kD. The KIE is then calculated as the ratio of these two rate constants.[3]
Competition Experiments: This approach involves reacting a mixture of the protiated and deuterated substrates in the same reaction vessel. The relative amounts of the products formed from each substrate are measured at a specific time point or throughout the reaction. This method is often more precise as it eliminates potential errors arising from slight variations in experimental conditions between two separate reactions.[4][5]
Analytical Techniques: Several analytical techniques can be employed to measure reaction rates and product distributions, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining KIEs, particularly through the analysis of product ratios in competition experiments.[5][6]
-
Mass Spectrometry (MS): MS can be used to determine the relative abundance of isotopically labeled products.[5]
-
Liquid Scintillation Counting: This technique is applicable when using radioactive isotopes like tritium (³H) in conjunction with deuterium.[5]
Experimental Protocol: Determining the KIE for an Enzyme-Catalyzed Reaction
The following is a generalized protocol for determining the KIE of an enzyme-catalyzed reaction using a non-competitive method.
-
Substrate Synthesis: Synthesize both the protiated and deuterated substrates of interest.
-
Enzyme Preparation: Purify the enzyme to a high degree of homogeneity.
-
Kinetic Assays:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of either the protiated or deuterated substrate.
-
Initiate the reactions and monitor the formation of the product over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Ensure that initial rates are measured, where the product concentration increases linearly with time.[7]
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations for both the protiated and deuterated substrates.
-
Fit the data to an appropriate kinetic model, such as the Michaelis-Menten equation, using non-linear regression software to determine the kinetic parameters (Vmax and Km) for each substrate.[8][9]
-
Calculate the specificity constant (kcat/Km) for both the protiated (kH/Km) and deuterated (kD/Km) substrates.
-
The KIE is then calculated as the ratio of the specificity constants: KIE = (kH/Km) / (kD/Km).
-
Statistical Validation of Kinetic Differences
Once kinetic data for both this compound and deuterium-labeled substrates have been collected, statistical analysis is essential to determine if the observed differences are significant. The choice of statistical test depends on the experimental design and the nature of the data.
Comparison of Statistical Methods
| Statistical Method | Description | When to Use | Advantages | Limitations |
| Paired Student's t-test | A parametric test used to compare the means of two related groups.[10] | When comparing the means of two sets of paired data, such as the rate constants (kH and kD) obtained from a series of replicate experiments. | Simple to perform and widely understood. | Assumes the differences between paired values are normally distributed. |
| Wilcoxon Signed-Rank Test | A non-parametric alternative to the paired t-test.[10] | For small sample sizes (n < 30) or when the assumption of normality for the paired t-test is not met. | Does not assume a normal distribution of the data. | Less powerful than the t-test if the data are normally distributed. |
| Analysis of Variance (ANOVA) | A statistical test used to compare the means of two or more groups.[11][12] | When comparing kinetic data from more than two groups (e.g., this compound, deuterium, and another isotope, or different experimental conditions). | Can analyze multiple groups simultaneously, reducing the risk of Type I errors that can occur with multiple t-tests.[12][13] | Assumes homogeneity of variances and that the data are normally distributed. Post-hoc tests are needed to identify which specific groups differ.[14] |
| Non-Linear Regression | A statistical method used to fit data to a model that is a non-linear combination of the model parameters.[15][16] | For analyzing enzyme kinetic data that follows models like the Michaelis-Menten equation. It can be used to determine and compare kinetic parameters (Vmax, Km) for this compound and deuterium substrates. | Provides the best fit of the data to a kinetic model and allows for the direct comparison of kinetic parameters with associated errors.[15] | Requires specialized software and a good initial guess for the parameters. The choice of the correct model is crucial.[16] |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison.
Table 1: Example of Kinetic Data for an Enzyme-Catalyzed Reaction
| Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | KIE (k_H/k_D) | p-value |
| This compound (¹H) | 10.5 ± 0.8 | 50 ± 5 | 2.1 x 10⁵ | \multirow{2}{}{2.5} | \multirow{2}{}{<0.05} |
| Deuterium (²H) | 4.2 ± 0.5 | 52 ± 6 | 0.84 x 10⁵ |
Data are presented as mean ± standard error from three independent experiments. The p-value was determined using a paired Student's t-test comparing the k_cat/K_m values.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different concepts.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. escholarship.org [escholarship.org]
- 4. epfl.ch [epfl.ch]
- 5. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter 5: ANOVA — Comparing More than Two Groups with Quantitative Data – Process of Science Companion: Data Analysis, Statistics and Experimental Design [wisc.pb.unizin.org]
- 12. Analysis of variance (ANOVA) comparing means of more than two groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiple comparison analysis testing in ANOVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. python - Non-Linear data fitting for kinetic data - Stack Overflow [stackoverflow.com]
Safety Operating Guide
Proper Disposal of Protium (Hydrogen Gas) in a Laboratory Setting
Disclaimer: Protium (¹H), the most common isotope of hydrogen, is not radioactive. Therefore, its disposal is governed by its chemical properties as a highly flammable gas, not by regulations for radioactive waste. The following procedures are designed to address the significant fire and explosion hazards associated with hydrogen gas.
This guide provides essential safety and logistical information for the proper disposal of this compound (hydrogen gas) for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is imperative to understand the primary hazards of hydrogen gas. It is colorless, odorless, and highly flammable, with a wide explosive range in air.[1][2] All handling and disposal operations must be conducted in well-ventilated areas, away from ignition sources.[2][3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of gas and the specific laboratory setup. The primary methods involve controlled venting, dilution, or return to the supplier.
1. Small Quantities (e.g., residual gas in experimental apparatus):
-
Step 1: Inert Gas Purge: Before venting, purge the system or vessel containing hydrogen with an inert gas, such as nitrogen or argon. This will displace the hydrogen and reduce the concentration below the lower flammability limit.[1]
-
Step 2: Controlled Venting: The purged gas mixture can then be safely vented into a chemical fume hood or other approved exhaust system. Ensure the ventilation system is operational and functioning correctly.
-
Step 3: Verify Purge: If possible, use a hydrogen gas detector to confirm that the vented gas is below the lower flammability limit before ceasing the purge.
2. Unused or Partially Used Gas Cylinders:
-
Step 1: Contact Supplier: The most straightforward and safest method for disposing of unused or partially used hydrogen gas cylinders is to return them to the gas supplier.[1] Most suppliers have a cylinder return program.
-
Step 2: Proper Labeling and Storage: While awaiting pickup, ensure the cylinder is clearly labeled and stored in a designated, well-ventilated gas cylinder storage area, away from incompatible materials such as oxidizers.[1] The valve cap must be securely in place.[4]
-
Step 3: Secure Transportation: Follow all institutional and regulatory guidelines for the transportation of compressed gas cylinders.
3. Continuous or Larger Volume Venting:
For experiments that generate a continuous stream of hydrogen, a dedicated vent system is necessary.
-
Step 1: System Design: The vent system should be constructed from appropriate materials, such as stainless steel, and designed to prevent air ingress.[5] The system must be grounded to prevent static discharge.[5]
-
Step 2: Safe Discharge Location: The vent outlet must be located outdoors, away from personnel, ignition sources, and building air intakes.[6] Adherence to standards such as CGA G-5.5 and NFPA 2 for vent stack height and placement is crucial.[6]
-
Step 3: Dilution or Flaring:
-
Dilution: For smaller, continuous flows, the hydrogen can be diluted with a stream of inert gas to maintain a concentration below the lower flammability limit before being discharged.[7]
-
Flaring: For larger quantities of unused hydrogen, flaring may be necessary.[6] This should only be performed with specifically designed equipment and by trained personnel, as it involves the controlled burning of the gas.
-
Quantitative Data for Hydrogen Gas Safety
| Property | Value | Source |
| Flammability Range in Air | 4% - 75% by volume | [1][2] |
| Autoignition Temperature | 500 °C (932 °F) | [1] |
| Minimum Ignition Energy | 0.02 mJ | [4] |
| Explosive Range in Air | 18.3% - 59% by volume | [8] |
Experimental Protocols and Considerations
When designing experiments involving hydrogen, the entire lifecycle of the gas, including disposal, must be considered.
-
Risk Assessment: Conduct a thorough risk assessment before any experiment. This should identify potential leak points, ignition sources, and the appropriate response in case of an emergency.
-
Leak Detection: Install hydrogen gas detectors in areas where it is stored or used.[1] Since hydrogen burns with a nearly invisible flame, flame detectors may also be necessary.[1]
-
Emergency Preparedness: Ensure that all personnel are trained on the hazards of hydrogen and the emergency procedures. This includes knowing the location of emergency shut-offs and fire extinguishers.
Logical Workflow for this compound (Hydrogen Gas) Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound (hydrogen gas).
References
- 1. drexel.edu [drexel.edu]
- 2. Disposal of Hydrogen (H₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. airgas.com [airgas.com]
- 4. youtube.com [youtube.com]
- 5. Safety for hydrogen vent systems [hydrogentechworld.com]
- 6. aiche.org [aiche.org]
- 7. Sciencemadness Discussion Board - getting rid of hydrogen gas - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Hydrogen safety - Wikipedia [en.wikipedia.org]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
